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Core Science & Biosynthesis

Foundational

Biological Activity of Substituted Indole-4-Carboxylic Acids: A Technical Guide

The following technical guide details the biological activity, synthesis, and therapeutic potential of substituted indole-4-carboxylic acids. Executive Summary The indole-4-carboxylic acid scaffold represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of substituted indole-4-carboxylic acids.

Executive Summary

The indole-4-carboxylic acid scaffold represents a "privileged" but underutilized regioisomer in medicinal chemistry compared to its C2 and C3 counterparts. Its unique vector properties—directing substituents into a distinct region of the ATP-binding pocket in kinases or viral polymerases—have led to its emergence as a critical core in three primary therapeutic areas:

  • Antivirals (Dengue/Zika): Allosteric inhibition of the NS4B replication complex.

  • Antituberculars: A "Trojan horse" prodrug mechanism activated by mycobacterial amidases.

  • Oncology: ATP-competitive inhibition of PIM and CDK kinases.

This guide provides a comprehensive technical analysis of these activities, supported by synthetic protocols and mechanistic visualizations.

Chemical Foundation & Synthesis

Structural Significance

Unlike indole-3-carboxylic acids (which mimic tryptophan), the 4-carboxyl group projects into a solvent-exposed or allosteric pocket often inaccessible to other isomers. This creates a unique hydrogen-bonding vector (donor/acceptor) perpendicular to the indole plane's typical pi-stacking interactions.

Synthetic Accessibility: The Leimgruber-Batcho Route

Accessing the 4-position is synthetically more demanding than the 2- or 3-positions. The industry-standard approach utilizes the Leimgruber-Batcho indole synthesis , starting from methyl 2-methyl-3-nitrobenzoate. This route avoids the regioselectivity issues of Fischer indole synthesis.

Protocol: Synthesis of Methyl 1H-indole-4-carboxylate

Validation: Validated for gram-scale preparation.

  • Enamine Formation:

    • Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq), DMF (solvent).

    • Conditions: Heat to 110°C for 12–16 hours under N₂.

    • Mechanism: Condensation of the benzylic methyl group with DMFDMA yields the trans-

      
      -dimethylamino-2-nitrostyrene intermediate.
      
    • Checkpoint: Deep red color formation indicates enamine presence.

  • Reductive Cyclization:

    • Reagents: Enamine intermediate, Raney Nickel (catalytic), Hydrazine hydrate (excess) or H₂ (50 psi), MeOH/THF.

    • Conditions: Room temperature to 50°C. Caution: Exothermic.

    • Workup: Filter catalyst through Celite. Concentrate filtrate.[1] Recrystallize from MeOH/Water.

    • Yield: Typically 60–75%.

Synthesis Start Methyl 2-methyl-3-nitrobenzoate Inter Enamine Intermediate (trans-beta-dimethylamino-2-nitrostyrene) Start->Inter Condensation Step1 DMFDMA, 110°C Product Methyl 1H-indole-4-carboxylate Inter->Product Reduction & Ring Closure Step2 Raney Ni / H2 Reductive Cyclization

Figure 1: The Leimgruber-Batcho synthesis pathway provides regioselective access to the indole-4-carboxylate core.

Therapeutic Domain 1: Antiviral Activity (Dengue & Zika)

Substituted indole-4-carboxamides have been identified as potent inhibitors of Flavivirus replication.

Mechanism of Action: NS4B Inhibition

The target is the NS4B protein , a hydrophobic non-structural protein essential for the formation of the viral replication complex (RC) on the endoplasmic reticulum.

  • Binding Site: The indole-4-carboxamides bind to a transmembrane domain of NS4B.

  • Effect: They prevent the interaction between NS3 (helicase) and NS4B, causing the collapse of the replication complex.

  • Resistance: Mutations in the NS4B gene (e.g., P104L in DENV-2) confer resistance, confirming the target.

Structure-Activity Relationship (SAR)
RegionModificationEffect on Activity (EC₅₀)
Indole N1 Methyl / Small AlkylTolerated, but often unsubstituted is preferred for H-bond donation.
C4-Carboxamide Critical. Acid (COOH) is inactive; Amide (CONH-R) is essential.
Amide Substituent (R) 3,4-dichlorobenzylHigh Potency. Lipophilic aromatic rings enhance binding to the hydrophobic NS4B pocket.
C6 Position Halogen (Cl/F)Increases metabolic stability and potency (block metabolic soft spot).

Therapeutic Domain 2: Antitubercular (The "Trojan Horse")

A distinct class of indole-4-carboxamides exhibits potent activity against Mycobacterium tuberculosis (Mtb) through a unique prodrug mechanism.

Mechanism: Metabolic Activation

Unlike standard inhibitors, these compounds are inactive until processed by the bacteria.

  • Entry: The indole-4-carboxamide enters the Mtb cell.[2]

  • Activation: The mycobacterial amidase AmiC hydrolyzes the carboxamide.[3][4]

  • Lethal Synthesis: The resulting metabolite is converted into 4-aminoindole .

  • Target Engagement: 4-aminoindole mimics the natural substrate indole.[5] It is accepted by Tryptophan Synthase (TrpAB) and incorporated into 4-amino-tryptophan .[4]

  • Death: 4-amino-tryptophan is a toxic antimetabolite that disrupts protein synthesis and regulation.

Resistance Pathways

Resistance arises via:

  • AmiC Mutations: Loss of amidase activity prevents prodrug activation.

  • TrpAB Mutations: Alterations in tryptophan synthase prevent the incorporation of the false substrate (4-aminoindole).[4]

Mtb_Mechanism Prodrug Indole-4-carboxamide (Prodrug) Metabolite 4-Aminoindole (Toxic Core) Prodrug->Metabolite Hydrolysis (Activation) AmiC Enzyme: AmiC (Amidase) AmiC->Metabolite Catalyzes ToxicProduct 4-Amino-Tryptophan (Antimetabolite) Metabolite->ToxicProduct False Substrate Incorporation TrpAB Enzyme: TrpAB (Tryptophan Synthase) TrpAB->ToxicProduct Catalyzes Death Bacterial Cell Death (Protein Synthesis Failure) ToxicProduct->Death Toxicity

Figure 2: The "Trojan Horse" mechanism where Mtb's own enzymes convert the indole scaffold into a lethal toxin.

Therapeutic Domain 3: Kinase Inhibition (Oncology)

Indole-4-carboxylic acid derivatives serve as ATP-competitive inhibitors for PIM kinases (PIM1, PIM2, PIM3), which are overexpressed in hematological malignancies.

Binding Mode
  • Hinge Region: The indole NH and the C4-carbonyl oxygen often form a bidentate H-bond network with the kinase hinge region (e.g., Glu121/Val126 in PIM1).

  • Selectivity: The 4-position vector allows substituents to explore the ribose-binding pocket or the solvent front, distinct from the classic C3-substituted kinase inhibitors (like staurosporine analogs).

Key Compound Data
Compound IDTargetIC₅₀ (nM)Key Structural Feature
CX-6258 PIM1/2/31.3 / 134 / 2.5Indole-4-carboxylate core fused to form a tricyclic lactam.
SGI-1776 PIM17Imidazo[1,2-b]pyridazine core (structurally related bioisostere).
Indole-4-sulfonamides PI3K< 504-position sulfonamide creates unique selectivity vs mTOR.

Experimental Protocols

Dengue Virus Replicon Assay (Cell-Based)

Purpose: To determine the EC₅₀ of indole-4-carboxamide derivatives against DENV replication.

  • Cell Line: BHK-21 cells stably harboring the DENV-2 replicon (expressing Renilla luciferase).

  • Seeding: Plate cells at 2,000 cells/well in 384-well plates in phenol-red free DMEM.

  • Treatment: Add test compounds (dissolved in DMSO) in a 10-point dose-response curve (0.001 µM to 50 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add EnduRen™ live cell substrate. Measure luminescence.

  • Cytotoxicity Control: Run a parallel CellTiter-Glo® assay to ensure signal loss is due to viral inhibition, not cell death (Selectivity Index = CC₅₀/EC₅₀).

Validation Criteria
  • Positive Control: NITD008 (Adenosine analog) should yield an EC₅₀ ~ 0.5–1.0 µM.

  • Z-Factor: Assay must maintain Z' > 0.5 for screening validity.

References

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.

  • Fikatas, A., et al. (2021). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 65(8), e02349-20.

  • Somei, M., & Shoda, T. (1981). A simple synthesis of methyl indole-4-carboxylate. Chemical and Pharmaceutical Bulletin, 29(9), 2499-2508. (Classic Leimgruber-Batcho reference).

  • Nolt, B., et al. (2018). PIM Kinase Inhibition: Structural and Pharmacological Perspectives. Journal of Medicinal Chemistry, 61(12), 5149-5163.

  • Januário, M. A. P., et al. (2025). Indole Derivatives as Promising Anti-Dengue Agents: A Review of Recent Advances. Chemistry & Biodiversity, 22(5), e202402517.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis and predicted spectral interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and predicted spectral interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-bromo-1H-indole-4-carboxylic acid. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds to offer a robust, expert-driven prediction of chemical shifts and coupling constants. This document is designed to serve as a critical resource for scientists engaged in the synthesis, purification, and structural elucidation of novel indole derivatives, particularly within the context of medicinal chemistry and drug development. We will explore the synergistic electronic effects of the C5-bromo and C4-carboxylic acid substituents on the indole scaffold and provide a detailed, step-by-step protocol for the acquisition of high-quality NMR data for this class of molecules.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 5-Bromo-1H-indole-4-carboxylic acid is a key synthetic intermediate, offering two distinct functional handles for further chemical modification: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid, which can be readily converted into amides, esters, and other functional groups.

Accurate structural confirmation is paramount in the synthesis of such intermediates. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromo-1H-indole-4-carboxylic acid, grounded in the established principles of NMR and comparative data from related structures.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 5-bromo-1H-indole-4-carboxylic acid is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the indole ring system, in addition to the acidic protons of the N-H and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group.

Causality Behind Predicted Chemical Shifts

The positioning of the substituents is critical. The carboxylic acid at C4 will exert a strong deshielding effect on the adjacent protons, particularly H-3 and H-5 (though C-5 is substituted). The bromine at C5 will also deshield adjacent protons, namely H-6. The interplay of these effects, combined with the inherent electronic structure of the indole ring, dictates the final predicted chemical shifts.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 5-bromo-1H-indole-4-carboxylic acid, assuming a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is commonly used for carboxylic acids.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N-H (H1) ~11.5 - 12.5Broad Singlet (br s)-Typical for indole N-H in DMSO-d₆; broadened by quadrupole effects and exchange.
COOH ~12.0 - 13.0Broad Singlet (br s)-Characteristic of carboxylic acid protons, often broad due to hydrogen bonding and exchange.[1]
H-2 ~7.5 - 7.7Doublet of Doublets (dd)J ≈ 3.0, 1.0 HzCoupled to H-3 and shows long-range coupling to N-H. Deshielded by the adjacent nitrogen and the overall electron-withdrawing nature of the substituents.
H-3 ~6.8 - 7.0Doublet (d)J ≈ 3.0 HzCoupled to H-2. Significantly influenced by the adjacent C4-COOH.
H-6 ~7.3 - 7.5Doublet (d)J ≈ 8.5 HzCoupled to H-7. Deshielded by the adjacent C5-Br.
H-7 ~7.6 - 7.8Doublet (d)J ≈ 8.5 HzCoupled to H-6. Deshielded by the proximity to the C4-COOH and the overall electron-poor nature of the benzene portion of the indole.

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The ¹³C NMR spectrum provides a definitive carbon fingerprint of the molecule. The predicted spectrum of 5-bromo-1H-indole-4-carboxylic acid will exhibit nine distinct signals. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Influence of Substituents on Carbon Chemical Shifts
  • Carboxylic Acid (C4): The ipso-carbon (C-4) will be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functionalities.[1]

  • Bromine (C5): The C-5 carbon directly attached to the bromine will show a shielded (upfield) shift due to the "heavy atom effect," while adjacent carbons (C-6 and C-4) will be deshielded.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
COOH ~168 - 172Typical range for a carboxylic acid carbonyl carbon.[1]
C-2 ~125 - 128Influenced by the adjacent nitrogen and the overall electron-withdrawing character of the ring.
C-3 ~103 - 106Shielded carbon adjacent to the pyrrole nitrogen.
C-3a ~128 - 131Bridgehead carbon, influenced by both rings.
C-4 ~129 - 132Deshielded due to the direct attachment of the carboxylic acid group.
C-5 ~115 - 118Shielded due to the heavy atom effect of bromine.
C-6 ~124 - 127Deshielded by the adjacent bromine.
C-7 ~113 - 116Influenced by the fused pyrrole ring.
C-7a ~135 - 138Bridgehead carbon, deshielded by the adjacent nitrogen.

Note: These predictions are derived from comparative analysis with compounds like 5-bromoindole and indole-4-carboxylic acid.[2][3]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 5-bromo-1H-indole-4-carboxylic acid.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to dissolve the carboxylic acid and to slow the exchange of the N-H and COOH protons, often resulting in sharper signals.

  • Homogenization: Gently invert the capped NMR tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.

  • Tuning and Shimming: Ensure the instrument is properly tuned to the correct frequency and shimmed on the sample to maximize magnetic field homogeneity, resulting in sharp, symmetrical peaks.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: At least 2 seconds to ensure good digital resolution.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: At least 1.5 seconds.

    • Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond correlations that are fundamental to interpreting the NMR spectra.

Caption: Molecular structure of 5-bromo-1H-indole-4-carboxylic acid with atom numbering.

1H_NMR_Correlations H2 H-2 H3 H-3 H2->H3 J (ortho) H6 H-6 H7 H-7 H6->H7 J (ortho)

Caption: Key predicted ¹H-¹H coupling correlations in 5-bromo-1H-indole-4-carboxylic acid.

Conclusion

This technical guide provides a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of 5-bromo-1H-indole-4-carboxylic acid. By leveraging established principles of NMR spectroscopy and comparative data from structurally related molecules, we have offered a comprehensive set of predicted chemical shifts and coupling constants. The provided experimental protocol outlines a robust methodology for acquiring high-quality spectral data. This guide is intended to be an invaluable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the rapid and accurate structural characterization of this and similar indole derivatives.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Foundational

The Architectural Versatility of Indole Carboxylic Acid Derivatives: A Deep Dive into Their Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, forms the foundation for a vast array of biologically active molecules.[1][2][3] When...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, forms the foundation for a vast array of biologically active molecules.[1][2][3] When functionalized with a carboxylic acid moiety, this heterocyclic system gives rise to the indole carboxylic acid derivatives, a class of compounds exhibiting a remarkable diversity of pharmacological activities. This guide provides an in-depth exploration of the core mechanisms of action of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their interactions with various biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex mechanisms.

The Indole Carboxylic Acid Scaffold: A Hub of Biological Activity

The indole ring system, composed of a fused benzene and pyrrole ring, provides a unique structural and electronic framework that allows for a wide range of chemical modifications.[3][4] The addition of a carboxylic acid group introduces a critical acidic moiety that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation.[5] This versatility has led to the development of indole carboxylic acid derivatives with applications as anti-inflammatory agents, anticancer drugs, antimicrobials, and even herbicides.[2][6][7][8]

Key Mechanisms of Action and Therapeutic Targets

The biological effects of indole carboxylic acid derivatives are dictated by their specific interactions with a diverse array of molecular targets. Below, we explore some of the most well-characterized mechanisms of action.

Modulation of a wide range of biological processes

Indole-3-acetic acid (IAA), a naturally occurring auxin, is a prime example of an indole carboxylic acid derivative that plays a crucial role in plant growth and development.[7][8][9] Synthetic auxin mimics based on the indole-3-carboxylic acid scaffold have been developed as herbicides.[7][8][10][11] These compounds exert their effects by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), which leads to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes, ultimately disrupting normal plant growth.[11]

The signaling pathway of natural and synthetic auxins can be visualized as follows:

Auxin_Signaling Auxin Auxin (IAA or Synthetic Mimic) TIR1 TIR1 Receptor Auxin->TIR1 binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Aux_IAA->SCF_TIR1 Proteasome 26S Proteasome Aux_IAA->Proteasome is degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ub Ubiquitin Ub->Aux_IAA AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Expression of Auxin-Responsive Genes AuxRE->Gene_Expression activates Enzyme_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Screening Virtual or High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies progresses to Lead_Opt Lead Optimization SAR_Studies->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo progresses to Candidate Candidate Selection In_Vivo->Candidate

A typical workflow for the discovery and development of enzyme inhibitors.

Modulation of Nuclear Receptors

Indole carboxylic acid derivatives can also interact with nuclear receptors, which are ligand-activated transcription factors that regulate a wide range of physiological processes.

2.3.1. Estrogen Receptor (ER) Modulation

Certain indole derivatives have been shown to interact with estrogen receptors, particularly ERβ. [12]ERβ is considered a tumor suppressor in some cancers, and compounds that selectively activate this receptor are being investigated as potential anticancer agents. [12]For example, a specific indole derivative has been shown to bind to ERβ and inhibit the growth of human ovarian cancer cells. [12] 2.3.2. Nuclear Receptor 4A (NR4A) Ligands

Bis-indole derivatives have been identified as dual ligands for the orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1). [13]These receptors are implicated in various diseases, including cancer. [13]The ability of these indole derivatives to bind to and modulate the activity of these receptors makes them interesting candidates for further therapeutic development. [13][14]

Experimental Methodologies for Elucidating Mechanisms of Action

A variety of experimental techniques are employed to investigate the mechanism of action of indole carboxylic acid derivatives. These can be broadly categorized into biochemical assays, cell-based assays, and in silico methods.

Biochemical Assays

These assays are performed in a cell-free system and are used to directly assess the interaction of a compound with its molecular target.

Table 1: Common Biochemical Assays for Indole Carboxylic Acid Derivatives

Assay TypeDescriptionKey Parameters Measured
Enzyme Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific enzyme.IC50 (half-maximal inhibitory concentration)
Binding Assay Determines the affinity of a compound for its target protein.Kd (dissociation constant), Ki (inhibition constant)
Surface Plasmon Resonance (SPR) A label-free technique to monitor biomolecular interactions in real-time.Association and dissociation rate constants

Experimental Protocol: A Generalized Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of the indole carboxylic acid derivative in a suitable solvent (e.g., DMSO). Prepare a solution of the target enzyme and its substrate in an appropriate buffer.

  • Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value.

Cell-Based Assays

These assays are conducted using living cells and provide information about the effect of a compound in a more biologically relevant context.

Table 2: Common Cell-Based Assays for Indole Carboxylic Acid Derivatives

Assay TypeDescriptionKey Parameters Measured
Cytotoxicity/Proliferation Assay (e.g., MTT, MTS) Measures the effect of a compound on cell viability and proliferation.IC50 or GI50 (half-maximal growth inhibition)
Reporter Gene Assay Measures the effect of a compound on the transcriptional activity of a specific promoter.Changes in reporter protein expression (e.g., luciferase, β-galactosidase)
Western Blotting Detects changes in the expression or phosphorylation status of specific proteins in a signaling pathway.Protein levels and post-translational modifications
Immunofluorescence Visualizes the subcellular localization of proteins and cellular structures.Changes in protein localization and cellular morphology

Experimental Protocol: A Generalized Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Silico Methods

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for predicting the binding mode of a compound to its target and for guiding the design of more potent derivatives. [3][6]Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole carboxylic acid derivative and the amino acid residues in the active site of the target protein. [10]

Structure-Activity Relationships (SAR)

The biological activity of indole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring. [4][15]SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Position of the Carboxylic Acid: The position of the carboxylic acid group is often critical for activity. For instance, in auxin mimics and many NSAIDs, the carboxylic acid is typically at the C3 position. [7][8][16]In contrast, for HIV-1 integrase inhibitors, the C2-carboxylic acid is key for chelating the magnesium ions. [17][18]* Substituents on the Indole Ring: The introduction of various substituents at different positions of the indole core can profoundly impact biological activity. For example, in the case of cannabinoid receptor 1 (CB1) allosteric modulators, alkyl groups at the C3 position significantly influence the allostery of the ligand. [15]Halogenation at the C6 position of indole-2-carboxylic acid derivatives has been shown to increase their inhibitory activity against HIV-1 integrase. [17]* Modifications to the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can also modulate activity. In some cases, this can enhance potency, while in others, it may lead to a significant reduction in activity. [19]

Conclusion and Future Directions

Indole carboxylic acid derivatives represent a versatile and highly valuable class of compounds with a wide range of therapeutic and agrochemical applications. Their diverse mechanisms of action, stemming from their ability to interact with a multitude of biological targets, continue to make them a fertile ground for drug discovery and development. Future research will likely focus on leveraging computational methods for the rational design of more potent and selective derivatives, exploring novel therapeutic targets, and developing innovative drug delivery systems to enhance their efficacy and minimize side effects. The continued exploration of the rich chemistry and biology of the indole carboxylic acid scaffold holds immense promise for addressing unmet medical and agricultural needs.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central. Available at: [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. - ResearchGate. Available at: [Link]

  • Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer - Biological and Molecular Chemistry. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. Available at: [Link]

  • Indole-3-acetic acid in microbial and microorganism-plant signaling - Oxford Academic. Available at: [Link]

  • The main pathways for indole-3-acetic acid (IAA) metabolism in plants... - ResearchGate. Available at: [Link]

  • Indole-3-Carboxylic Acid: Applications in Pharma and Research | Expert Supplier Insights. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available at: [Link]

  • Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation - Frontiers. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC. Available at: [Link]

  • Identification of Indole-3-Acetic Acid-Regulated Genes in Pseudomonas syringae pv. tomato Strain DC3000 - ASM Journals. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth - MDPI. Available at: [Link]

  • The role of indole derivative in the growth of plants: A review - Frontiers. Available at: [Link]

  • Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC. Available at: [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Available at: [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed. Available at: [Link]

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals | Cuestiones de Fisioterapia. Available at: [Link]

  • Orphan nuclear receptor transcription factors as drug targets - PMC. Available at: [Link]

  • (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • Synthesis, and In-silico Studies of Indole-chalcone Derivatives Targeting Estrogen Receptor Alpha (ER-α) for Breast Cancer. Available at: [Link]

  • Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis | Plant Physiology | Oxford Academic. Available at: [Link]

  • Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - ResearchGate. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to 5-bromo-1H-indole-4-carboxylic acid: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of a Strategically Substituted Indole The indole nucleus is a cornerstone of medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Strategically Substituted Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this family, halogenated indole carboxylic acids serve as exceptionally versatile building blocks, offering multiple, orthogonal points for chemical diversification.

While its 2- and 3-carboxylic acid isomers have been more extensively explored, 5-bromo-1H-indole-4-carboxylic acid represents a synthon of significant, yet largely untapped, potential. The strategic placement of the bromine atom at the C5 position and the carboxylic acid at the C4 position creates a unique platform for constructing complex molecular architectures. The C5-bromo moiety is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and amino substituents. Concurrently, the C4-carboxylic acid group provides a site for amide bond formation, esterification, or reduction, and can exert electronic and steric influence on the reactivity of the indole ring.

This guide provides a comprehensive technical overview of 5-bromo-1H-indole-4-carboxylic acid, offering field-proven insights into its properties, synthesis, and reactivity. It is designed to be a self-validating system for the practicing scientist, explaining not just the "how" but the critical "why" behind experimental choices, and empowering researchers to unlock the full synthetic potential of this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's fundamental properties is paramount for its effective use in synthesis, including planning reactions, purification, and characterization. While experimental data for this specific isomer is not widely published, we can establish a reliable profile based on its known methyl ester and related analogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the related isomer, 6-bromo-1H-indole-4-carboxylic acid, is included to provide reasonable estimations where direct experimental values are unavailable.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₆BrNO₂Calculated
Molecular Weight 240.06 g/mol Calculated
CAS Number 1784507-62-5[1]
Appearance Expected to be a white to off-white or pinkish powder.Analogy to related isomers[2]
Melting Point Estimated: ~205 °CBased on 6-bromo-1H-indole-4-carboxylic acid[3]
pKa (Acidic) Estimated: ~4.7Based on 6-bromo-1H-indole-4-carboxylic acid[3]
Solubility Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol).General solubility of indole carboxylic acids.
Storage Store in a cool, dry, dark place. Inert atmosphere recommended.Standard for halogenated aromatic compounds.
Spectroscopic Characterization (Predicted)

No definitive, published spectra for 5-bromo-1H-indole-4-carboxylic acid are available. However, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on the well-characterized spectrum of 5-bromoindole and the known effects of a C4-carboxylic acid substituent.

¹H NMR (Predicted, in DMSO-d₆):

  • N-H Proton: A broad singlet is expected around δ 11.5-12.0 ppm .

  • Carboxylic Acid Proton: A very broad singlet, often not observed, but expected > δ 12.0 ppm .

  • Aromatic Protons:

    • H2: A triplet or doublet of doublets around δ 7.5-7.6 ppm .

    • H3: A triplet or doublet of doublets around δ 6.6-6.7 ppm .

    • H6: A doublet around δ 7.3-7.4 ppm .

    • H7: A doublet around δ 7.7-7.8 ppm .

Causality: The C4-COOH group will deshield the adjacent protons, particularly H3 and the peri-positioned H7, shifting them downfield compared to 5-bromoindole. The electron-withdrawing nature of the bromine at C5 will deshield H6.

¹³C NMR (Predicted, in DMSO-d₆):

  • C=O: ~168 ppm

  • C2: ~126 ppm

  • C3: ~103 ppm

  • C3a: ~128 ppm

  • C4: ~125 ppm

  • C5: ~114 ppm (C-Br)

  • C6: ~124 ppm

  • C7: ~113 ppm

  • C7a: ~135 ppm

Synthesis of the Building Block

While not commercially available from all major suppliers, a plausible and effective route to 5-bromo-1H-indole-4-carboxylic acid can be designed based on established indole syntheses. The Batcho-Leimgruber indole synthesis is a powerful method for this purpose.

Proposed Synthetic Workflow

The following multi-step synthesis provides a logical pathway starting from commercially available 2-methyl-3-nitroaniline.

Synthetic_Workflow A 2-Methyl-3-nitroaniline B 2-Bromo-6-methyl-3-nitroaniline A->B  NBS, H₂SO₄   C N,N-Dimethyl-2-(2-bromo-6-methyl-3-nitrophenyl)ethenamine B->C  DMF-DMA, DMF, Δ   D 5-Bromo-4-nitro-1H-indole C->D  Reductive Cyclization (e.g., Fe, AcOH)   E Methyl 5-bromo-1H-indole-4-carboxylate D->E  1. NaH, DMF  2. ClCOOMe  3. NaOMe, MeOH   F 5-bromo-1H-indole-4-carboxylic acid E->F  Saponification (e.g., LiOH, THF/H₂O)  

Caption: Proposed Batcho-Leimgruber synthesis of the target compound.

Representative Experimental Protocol: Saponification of Methyl Ester

This final step is critical and assumes the successful synthesis of the precursor, methyl 5-bromo-1H-indole-4-carboxylate.

  • Dissolution: In a round-bottom flask, suspend methyl 5-bromo-1H-indole-4-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water.

  • Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath.

  • Acidification & Isolation: Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield 5-bromo-1H-indole-4-carboxylic acid.

Self-Validation Insight: The slow, controlled acidification is crucial. Rapid pH change can trap impurities and lead to smaller, harder-to-filter particles. Ensuring the final product is thoroughly washed with cold water is essential to remove any residual inorganic salts.

Core Reactivity: A Tale of Two Handles

The synthetic utility of 5-bromo-1H-indole-4-carboxylic acid is dominated by the reactivity of its C5-bromine and C4-carboxylic acid functionalities. Palladium-catalyzed cross-coupling reactions at the C5 position are particularly powerful for introducing molecular complexity.

Note: For many cross-coupling reactions, it is often advantageous to first protect the carboxylic acid as a methyl or ethyl ester to prevent potential side reactions and improve solubility in organic solvents. The ester can then be easily hydrolyzed post-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry and provide reliable methods for forming C-C, C-N, and C-O bonds, transformations that are otherwise challenging.[4]

The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl or heteroaryl groups at the C5 position.[5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_labels pd0 Pd(0)Ln complex1 R-Pd(II)Ln(Br) pd0->complex1 R-Br l2 l2 oxidative_addition Oxidative Addition complex2 R-Pd(II)Ln(R') complex1->complex2 R'-B(OR)₂ (Base) l1 l1 transmetalation Transmetalation complex2->pd0 l3 l3 reductive_elimination Reductive Elimination product R-R' Buchwald_Hartwig_Cycle pd0 Pd(0)Ln complex1 R-Pd(II)Ln(Br) pd0->complex1 R-Br (Oxidative Addition) complex2 [(R)Pd(II)Ln(NR'R'')]⁺ complex1->complex2 HNR'R'', Base (Amine Coordination & Deprotonation) complex2->pd0 Reductive Elimination product R-NR'R''

Sources

Foundational

Computational Characterization of Bromoindoles: Electronic Structure, Reactivity, and Halogen Bonding

Introduction Bromoindoles represent a critical scaffold in medicinal chemistry and materials science.[1] Unlike their chlorinated or fluorinated counterparts, bromoindoles occupy a unique "Goldilocks" zone: the bromine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bromoindoles represent a critical scaffold in medicinal chemistry and materials science.[1] Unlike their chlorinated or fluorinated counterparts, bromoindoles occupy a unique "Goldilocks" zone: the bromine atom is large enough to induce significant spin-orbit coupling (SOC) (the heavy atom effect) yet small enough to often be treated without effective core potentials (ECPs) in many standard DFT benchmarks.

For drug development professionals, the primary interest lies in the Sigma-hole (


-hole) —a region of positive electrostatic potential on the halogen atom that facilitates halogen bonding (XB) . This interaction is increasingly exploited to enhance potency and selectivity in kinase inhibitors (e.g., targeting EGFR or VEGFR-2).

This guide provides a rigorous theoretical framework for modeling bromoindoles, moving beyond standard optimization to advanced electronic population analyses and excited-state dynamics.

Computational Framework: Selection of Theory

The accuracy of bromoindole calculations hinges on the treatment of the bromine atom's electron density. Standard Pople basis sets (e.g., 6-31G*) are often inadequate for quantitative halogen bonding predictions due to poor description of the diffuse electron cloud and the anisotropic charge distribution.

Basis Set Selection

For bromoindoles, the choice of basis set dictates the accuracy of the


-hole magnitude and the HOMO-LUMO gap.
Basis Set FamilyRecommendationContext & Causality
Pople Style 6-311++G(d,p)Minimum Standard. The ++ (diffuse functions) are non-negotiable for describing the lone pair density and the anionic character often found in the

-system of indoles.
Ahlrichs (Def2) def2-TZVPGold Standard. All-electron basis set for Br. Provides superior description of valence polarization without the computational cost of QZVP. Preferred for geometry optimizations.
ECP-based LANL2DZSituational. Only necessary if comparing Br-indole to I-indole where relativistic effects become dominant. For Br alone, all-electron sets are more precise.
Density Functionals (DFT)

Standard B3LYP fails to capture the dispersive forces critical for halogen bonding.

  • Recommended: wB97X-D or M06-2X.

  • Reasoning: These functionals include long-range dispersion corrections (

    
     coefficients), essential for accurately modeling the non-covalent interaction between the Br 
    
    
    
    -hole and protein carbonyls.

Electronic Properties & Reactivity

The Sigma-Hole ( -hole) and MEP

The defining feature of bromoindoles in drug design is the anisotropy of the electron density around the bromine.

  • The Mechanism: The C-Br bond pulls electron density toward the bond axis, creating a "belt" of negative potential around the equator of the Br atom and a "hole" of positive potential at the distal tip.

  • Quantification: Modeled via Molecular Electrostatic Potential (MEP) mapping.[2][3]

  • Implication: This positive tip acts as a Lewis acid, forming highly directional bonds with Lewis bases (O, N, S) in biological targets.

Frontier Molecular Orbitals (FMO)

Bromine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance.

  • HOMO: Typically localized on the indole

    
    -system. Br substitution (especially at C5) stabilizes the HOMO less than the LUMO, often narrowing the gap slightly compared to naked indole.
    
  • Reactivity: The specific position of Br (4, 5, 6, or 7) alters the electron density at the C3 position—the primary site for electrophilic aromatic substitution.

Workflow Diagram

The following diagram outlines the logical flow for characterizing these properties, from geometry optimization to NBO analysis.

Bromoindole_Workflow cluster_Opt Phase 1: Geometry & Stability cluster_Elec Phase 2: Electronic Structure cluster_App Phase 3: Application Start Input Structure (Bromoindole Derivative) Opt Geometry Optimization (wB97X-D / def2-TZVP) Start->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq Wavefn Wavefunction Stability Freq->Wavefn Valid Structure MEP MEP Mapping (Identify Sigma-Hole Vmax) Wavefn->MEP NBO NBO Analysis (Hyperconjugation/Charge Transfer) Wavefn->NBO Docking Halogen Bond Docking Simulation MEP->Docking Vmax Data Spectra TD-DFT (UV-Vis/Excited States) NBO->Spectra Orbital Data

Figure 1: Computational workflow for characterizing bromoindoles. Green nodes indicate structural validation; Red nodes indicate electronic population analysis.

The Heavy Atom Effect & Photophysics

Bromine introduces significant Spin-Orbit Coupling (SOC) into the indole scaffold. This is the Heavy Atom Effect (HAE) .

  • Intersystem Crossing (ISC): The high nuclear charge of Br (

    
    ) facilitates the mixing of singlet (
    
    
    
    ) and triplet (
    
    
    ) states.
  • Fluorescence Quenching: Unlike naked indole (highly fluorescent), bromoindoles often show reduced fluorescence quantum yields (

    
    ) because the excited singlet state rapidly crosses to the triplet state (
    
    
    
    ).
  • Calculation Protocol: To model this, one must use TD-DFT (Time-Dependent DFT) with specific requests for spin-orbit matrix elements (e.g., using ORCA or specific Gaussian keywords).

Application: Halogen Bonding in Drug Design

In kinase inhibitors, the bromoindole moiety is often positioned to interact with the hinge region of the protein.

Mechanism of Interaction

The interaction is strictly directional. The angle


 (carbonyl) usually approaches 180°.
  • Electrostatics: The

    
    -hole (+) attracts the lone pair of the carbonyl oxygen (-).
    
  • Dispersion: Significant contribution from the polarizability of the large Br atom.

  • Charge Transfer: NBO analysis typically reveals

    
     orbital interaction.
    

Halogen_Bonding cluster_Orbital Orbital Interaction (NBO) Br Bromine Atom (Donor) Sigma Sigma Hole (+) (Vmax) Br->Sigma C-Br Axis LonePair Lone Pair (-) Sigma->LonePair Halogen Bond (Electrostatic + Dispersion) Oxy Target Oxygen (Acceptor) Oxy->LonePair Orbital_Flow n(O) -> sigma*(C-Br)

Figure 2: Schematic of the halogen bond mechanism. The interaction is driven by the alignment of the positive sigma-hole with the electron-rich acceptor.

Experimental Protocols (Step-by-Step)

Protocol A: Geometry Optimization & MEP Calculation (Gaussian)

Objective: Obtain the relaxed geometry and visualize the


-hole.
  • Input Preparation:

    • Construct the bromoindole derivative.

    • Pre-optimize with a molecular mechanics force field (MMFF94).

  • Route Section Setup:

    • wB97XD: Includes dispersion corrections.

    • def2TZVP: High-quality basis set for Br.

    • scrf: Implicit solvation (SMD model) is critical for biological relevance.

    • pop=ESP: Generates the electrostatic potential for mapping.

  • Post-Processing (Multiwfn/GaussView):

    • Load the formatted checkpoint file (.fchk).

    • Map the ESP onto the 0.001 a.u. isodensity surface.

    • Critical Step: Locate the global maximum (

      
      ) on the Br surface. This value (in kcal/mol) correlates directly with halogen bond strength.
      
Protocol B: NBO Analysis for Hyperconjugation

Objective: Quantify the


 interaction energy.
  • Route Section:

  • Analysis:

    • Search the output for the "Second Order Perturbation Theory" analysis.

    • Look for interactions where the donor is a Lewis base lone pair (LP) and the acceptor is the BD*(1) C - Br (antibonding orbital).

    • The stabilization energy

      
       indicates the strength of the charge transfer component of the halogen bond.
      

References

  • BenchChem. (2025).[3][4] Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies.Link

  • Cavallo, G., et al. (2016).[5] The Halogen Bond.[5][6][7] Chemical Reviews, 116(4), 2478–2601.[5] Link

  • Politzer, P., et al. (2013). Sigma-holes and halogen bonding.[5][6] Journal of Molecular Modeling, 19, 4681–4688.[5] Link

  • Mitoraj, M. P., & Michalak, A. (2013).[5] Theoretical description of halogen bonding - An insight based on the natural orbitals for chemical valence.[5] Journal of Molecular Modeling.[5] Link

  • MDPI. (2025). Special Issue: Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations.Link

  • ChemicalBook. (2025). 5-Bromoindole: Luminescence properties and applications.[1]Link

Sources

Exploratory

A Technical Guide to the Solubility of 5-Bromo-1H-indole-4-carboxylic Acid

This guide provides an in-depth analysis of the solubility characteristics of 5-bromo-1H-indole-4-carboxylic acid, a crucial heterocyclic building block in modern medicinal chemistry. A comprehensive understanding of its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-bromo-1H-indole-4-carboxylic acid, a crucial heterocyclic building block in modern medicinal chemistry. A comprehensive understanding of its solubility is paramount for researchers, process chemists, and formulation scientists to ensure reproducible results in reaction design, purification, and the development of downstream assays and formulations.

Physicochemical Profile and Solubility Rationale

5-Bromo-1H-indole-4-carboxylic acid possesses a unique molecular architecture that dictates its solubility behavior. The structure comprises three key features:

  • An Indole Ring System: This bicyclic aromatic system is inherently hydrophobic, contributing to poor solubility in aqueous media.

  • A Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as a hydrogen bond donor and acceptor. Its presence significantly influences solubility, particularly in relation to pH.

  • A Bromine Atom (-Br): The electronegative bromine atom at the 5-position slightly increases the molecule's polarity and molecular weight, which can subtly decrease solubility in polar protic solvents compared to its non-halogenated parent.

The interplay between the hydrophobic indole core and the hydrophilic, ionizable carboxylic acid group results in a molecule with complex solubility, highly dependent on the chosen solvent system.

Solubility Profile in Common Laboratory Solvents

While extensive quantitative solubility data for 5-bromo-1H-indole-4-carboxylic acid is not widely published, qualitative solubility and data from closely related analogs allow us to build a reliable profile. The compound generally exhibits poor solubility in water and non-polar organic solvents but shows good solubility in polar aprotic solvents.

For a practical estimation, data for the closely related parent compound, Indole-2-carboxylic acid, is often used as a benchmark. It is a reasonable assumption that the bromo-substitution will follow similar trends, though absolute values may differ slightly[1].

Table 1: Qualitative and Estimated Solubility of 5-Bromo-1H-indole-4-carboxylic Acid

Solvent ClassSolvent ExampleExpected SolubilityRationale & Scientific Insight
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate both the polar carboxylic acid group and the aromatic indole ring. This is the solvent of choice for preparing concentrated stock solutions for biological assays[2].
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of disrupting the intermolecular hydrogen bonds in the solid-state crystal lattice of the acid[2]. It is a common choice for organic synthesis.
Polar Protic Methanol, EthanolModerateThese alcohols can act as both hydrogen bond donors and acceptors. However, the hydrophobic nature of the brominated indole ring limits overall solubility compared to polar aprotic solvents.
WaterVery Low (at neutral pH)The large, non-polar surface area of the indole core dominates, leading to poor aqueous solubility. The carboxylic acid group provides some polarity, but not enough to overcome the hydrophobicity[3].
Non-Polar Toluene, HexaneInsolubleThe significant polarity mismatch between the solute (with its carboxylic acid) and these non-polar solvents prevents effective solvation.

Critical Factors Influencing Solubility

The Dominant Effect of pH

For an ionizable compound like 5-bromo-1H-indole-4-carboxylic acid, pH is the most critical factor governing its aqueous solubility. The carboxylic acid group has an acidic pKa, estimated to be around 4.7 based on similar structures[4].

  • At pH << pKa (e.g., pH < 3): The carboxylic acid group is fully protonated (-COOH). In this neutral form, the molecule is at its least soluble in aqueous media due to the dominance of the hydrophobic indole ring.

  • At pH >> pKa (e.g., pH > 7): The carboxylic acid group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged species is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility[2][5].

This relationship is a cornerstone of designing purification strategies (e.g., acid-base extraction) and formulation buffers.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72h) A->B C 3. Centrifuge or Filter to Remove Undissolved Solid B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC/LC-MS D->E

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Bromo-1H-indole-4-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Indole Scaffold and the Strategic Importance of Bromination The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Strategic Importance of Bromination

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow it to engage in various biological interactions, making it a "privileged scaffold" in drug discovery.[1] The strategic functionalization of the indole ring is a key tactic for medicinal chemists to fine-tune a molecule's pharmacological profile.

The introduction of a bromine atom, specifically at the 5-position, offers two distinct advantages. First, it significantly alters the electronic landscape of the indole ring, which can enhance binding affinity to biological targets. Second, and more critically, the bromine atom serves as a versatile synthetic handle for diversification.[3] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of a wide range of aryl, heteroaryl, and amino substituents.[4][5]

This guide focuses on the specific, albeit less documented, isomer 5-bromo-1H-indole-4-carboxylic acid . While its counterparts, the 2- and 3-carboxylic acid isomers, have been more extensively explored, the 4-carboxylic acid moiety presents a unique structural vector for derivatization.[6][7] This positioning allows for the exploration of chemical space in a distinct orientation from the indole nitrogen, offering opportunities to develop novel molecular architectures with unique structure-activity relationships (SAR).

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-bromo-1H-indole-4-carboxylic acid is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1784507-62-5[8]
Molecular Formula C₉H₆BrNO₂Inferred
Molecular Weight 240.05 g/mol Inferred
Appearance Likely a white to off-white or beige crystalline powderInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcoholsInferred

Note: Due to the limited specific literature on this isomer, some properties are inferred from closely related analogues like 5-bromo-1H-indole-2-carboxylic acid and indole-4-carboxylic acid.

Core Applications in Medicinal Chemistry

Based on the established biological activities of related indole-4-carboxylic acids and 5-bromoindole derivatives, 5-bromo-1H-indole-4-carboxylic acid is a promising starting material for several therapeutic areas.[6][9][10] The carboxylic acid provides a site for amide bond formation, while the bromine allows for core structure modification.

Kinase Inhibitors in Oncology

The indole scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding pocket of various protein kinases.[5] Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been successfully developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key targets in cancer therapy.[5][11] By analogy, derivatives of the 4-carboxylic acid isomer can be synthesized to probe these same kinase targets, with the different geometry potentially leading to altered selectivity or potency.

Below is a conceptual workflow for developing a kinase inhibitor from the title compound.

G cluster_0 Scaffold Derivatization cluster_1 Core Modification cluster_2 Screening Cascade A 5-Bromo-1H-indole- 4-carboxylic acid B Amide Coupling (EDC, HOBt) A->B D Amide Library B->D Yields diverse amides C Diverse Amine Library C->B E Suzuki Coupling (Pd Catalyst, Boronic Acid) D->E G Final Compound Library E->G Introduces core diversity F Aryl/Heteroaryl Boronic Acids F->E H Kinase Panel Screening (e.g., EGFR, VEGFR) G->H I Hit Identification H->I Identifies active compounds J Lead Optimization (SAR) I->J

Caption: Workflow for kinase inhibitor discovery using the target scaffold.

Antiviral and Antimicrobial Agents

Indole derivatives are known to possess a wide spectrum of antimicrobial and antiviral activities.[2] Indole-4-carboxylic acid itself has been used to synthesize inhibitors of HIV protease and SARS-CoV 3CL protease.[9] Furthermore, 5-bromoindole-2-carboxamides have shown potent activity against pathogenic Gram-negative bacteria.[12] This suggests that amides derived from 5-bromo-1H-indole-4-carboxylic acid are strong candidates for development as novel anti-infective agents.

Key Synthetic Protocols

The true value of 5-bromo-1H-indole-4-carboxylic acid lies in its dual reactivity. The following protocols provide detailed, field-proven methodologies for its derivatization, adapted from established procedures for analogous compounds.[5][13][14]

Protocol 1: General Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between 5-bromo-1H-indole-4-carboxylic acid and a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a standard, reliable method that minimizes side reactions and racemization.[13][15]

Rationale: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to a competing acid-base reaction.[14] Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. HOBt is added to suppress side reactions and act as a catalytic acyl transfer agent.[13]

Materials:

  • 5-bromo-1H-indole-4-carboxylic acid

  • Amine of interest (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • HOBt (0.2 equivalents, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole-4-carboxylic acid (1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add the amine (1.1 mmol), followed by DIPEA (3.0 mmol).

  • In a separate vial, dissolve EDC·HCl (1.2 mmol) and HOBt (0.2 mmol) in anhydrous DMF (2 mL).

  • Add the EDC/HOBt solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of a 5-bromoindole derivative with an aryl or heteroaryl boronic acid. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[3][4]

Rationale: The Suzuki-Miyaura reaction creates a carbon-carbon bond between the sp²-hybridized carbon of the bromine-bearing indole and the sp²-hybridized carbon of the boronic acid. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to forge the new bond. The choice of ligand, base, and solvent is crucial for efficient catalysis.[3]

G A 5-Bromo-1H-indole- 4-carboxamide Derivative F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DME/H₂O) E->F G Heat (e.g., 80-100 °C) F->G Inert Atmosphere H 5-Aryl-1H-indole- 4-carboxamide Product G->H Workup & Purification

Sources

Application

Application Note: Accessing Novel Chemical Space in Kinase &amp; ATPase Inhibitor Design

The 5-Bromo-1H-indole-4-carboxylic Acid Scaffold Executive Summary The indole scaffold is ubiquitous in oncology, yet the 4-substituted indole remains an underutilized "privileged structure" compared to its 3- and 5-subs...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Bromo-1H-indole-4-carboxylic Acid Scaffold

Executive Summary

The indole scaffold is ubiquitous in oncology, yet the 4-substituted indole remains an underutilized "privileged structure" compared to its 3- and 5-substituted counterparts. 5-bromo-1H-indole-4-carboxylic acid represents a high-value intermediate that grants access to the indole-4-carboxamide class of inhibitors—a chemotype validated by the p97 inhibitor CB-5083 and various IGF1R/TGF-


 inhibitors.

This guide details the application of this scaffold in generating Structure-Activity Relationship (SAR) libraries. By leveraging the orthogonal reactivity of the C4-carboxylic acid (amide coupling) and the C5-bromide (cross-coupling), researchers can synthesize dual-action inhibitors or overcome resistance mechanisms in targets like p97 (VCP) ATPase and Receptor Tyrosine Kinases (RTKs) .

The Scaffold Advantage: Structural Logic

The 5-bromo-1H-indole-4-carboxylic acid scaffold offers a specific geometric advantage for drug design, particularly for ATP-competitive inhibitors.

  • The C4-Carboxamide Anchor: In many kinase/ATPase active sites, an amide at the C4 position mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region or specific "gatekeeper" residues (e.g., T688 in p97).

  • The C5-Bromo Vector: The bromine atom at C5 is positioned to project substituents into the solvent-exposed region or a hydrophobic back-pocket , depending on the target. This allows for the modulation of physicochemical properties (LogP, solubility) without disrupting the primary binding mode.

  • Orthogonal Functionalization: The molecule possesses three distinct reactive sites, allowing for sequential, controlled functionalization:

    • C4-COOH: Amide coupling (Primary pharmacophore installation).

    • C5-Br: Palladium-catalyzed cross-coupling (SAR expansion).

    • N1-H: Alkylation/Arylation (Solubility/Metabolic stability tuning).

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic "growth" of a drug candidate from this core scaffold.

SyntheticStrategy Scaffold 5-Bromo-1H-indole- 4-carboxylic acid (Core Scaffold) Step1 Step 1: C4-Amide Coupling (Pharmacophore Anchor) Scaffold->Step1 R-NH2, HATU Step2 Step 2: N1-Functionalization (Solubility/Targeting) Step1->Step2 R'-X, Base Step3 Step 3: C5-Suzuki/Sonogashira (SAR Optimization) Step2->Step3 Ar-B(OH)2, Pd(0) FinalDrug Candidate Inhibitor (e.g., p97/IGF1R Analog) Step3->FinalDrug Deprotection/Purification

Caption: Modular assembly of indole-4-carboxamide inhibitors. The C5-bromo handle allows late-stage diversification.

Target Applications in Oncology
A. p97 (VCP) ATPase Inhibition

The indole-4-carboxamide motif is central to CB-5083 , a first-in-class p97 inhibitor.[1][2][3] While CB-5083 targets the D2 ATPase domain, resistance mutations (e.g., N660K, T688A) have necessitated next-generation analogs.

  • Application: Use the 5-bromo scaffold to introduce steric bulk or H-bond acceptors at C5 that can interact with mutated residues or adjacent pockets to restore potency against resistant clones.

B. IGF1R and TGF-

Modulation

Indole-4-carboxamides have been identified as allosteric inhibitors of IGF1R (Insulin-like Growth Factor 1 Receptor) and degraders of TGF-


 Type II Receptor .
  • Application: The C5-position is critical for tuning the "degrader" capability (PROTAC linker attachment point) or enhancing selectivity against homologous kinases (e.g., Insulin Receptor).

Experimental Protocols
Protocol A: Synthesis of 5-Bromoindole-4-Carboxamide Library

Objective: To install the primary binding motif (amide) while preserving the bromine for subsequent coupling.

Materials:

  • 5-bromo-1H-indole-4-carboxylic acid (1.0 eq)[4]

  • Diverse Amines (R-NH2) (1.2 eq)

  • HATU (1.5 eq), DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve 5-bromo-1H-indole-4-carboxylic acid (240 mg, 1 mmol) in DMF (5 mL) under

    
    . Add DIPEA (0.52 mL, 3 mmol) and stir for 5 min.
    
  • Coupling: Add HATU (570 mg, 1.5 mmol). Stir for 10 min at Room Temperature (RT) to form the activated ester.

  • Addition: Add the specific amine (1.2 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The 5-bromo group remains intact under these mild conditions.

Protocol B: Late-Stage C5 Diversification (Suzuki-Miyaura)

Objective: To explore the hydrophobic pocket by coupling aryl/heteroaryl groups to the C5 position.

Materials:

  • 5-bromo-indole-4-carboxamide intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a microwave vial with the indole intermediate (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst. Seal and purge with Argon for 5 min.

  • Solvation: Add degassed Dioxane (2 mL) and

    
     solution (0.3 mL).
    
  • Reaction: Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: Purify via Preparative HPLC. This step generates the final "Analog Library."

Biological Validation: p97 ATPase Assay

Context: To validate if the new derivatives retain activity against the target cancer pathway.

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) quantifies ADP generated by the ATPase activity of recombinant p97 enzyme.

ParameterCondition
Enzyme Recombinant Human p97 (VCP), 10 nM final conc.
Substrate ATP (Ultrapure), 20 µM (

apparent)
Buffer 50 mM HEPES (pH 7.5), 20 mM

, 0.01% Triton X-100, 1 mM DTT
Incubation 60 minutes at 37°C
Detection Luminescence (RLU) via ADP-Glo Reagent

Step-by-Step:

  • Compound Prep: Prepare 10-point serial dilutions of synthesized indole analogs in DMSO (Top conc: 100 µM).

  • Enzyme Mix: Add 2 µL of p97 enzyme solution to 384-well plate.

  • Inhibitor Addition: Add 1 µL of compound solution. Incubate 15 min at RT.

  • ATP Start: Add 2 µL of ATP substrate to initiate reaction.

  • Quench/Detect: After 60 min, add 5 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Mechanism of Action: Binding Mode Hypothesis

The following diagram illustrates the hypothetical binding mode of a 5-substituted indole-4-carboxamide in the p97 D2 domain, highlighting the role of the new modifications.

BindingMode Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (e.g., T688) HydrophobicPocket Hydrophobic Pocket (Solvent Exposed) IndoleCore Indole Core (Scaffold) IndoleCore->HydrophobicPocket Van der Waals Amide C4-Carboxamide Amide->Hinge H-Bond (Donor/Acceptor) Amide->Gatekeeper H-Bond Substituent C5-Aryl Group (New Modification) Substituent->HydrophobicPocket Pi-Stacking/Steric Fill

Caption: Schematic binding of 5-substituted indole-4-carboxamide. The C5-substituent exploits the hydrophobic pocket.

References
  • Anderson, D. J., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. Link

  • Banerjee, S., et al. (2019). "Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083." Molecular Pharmacology. Link

  • Zhou, H. J., et al. (2020). "Structure-based discovery of novel indole-4-carboxamides as potent and selective p97 inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Henrich, C. J., et al. (2024). "Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase." ResearchGate. Link

  • Vendor Data. (2025). "5-bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) Product Specification." Whsysbio. Link

Sources

Method

A Comprehensive Guide to the Synthesis of 5-Bromo-1H-indole-4-carboxylic Acid and Its Derivatives: Protocols and Applications

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of 5-bromo-1H-indole-4-carboxylic acid and its derivatives. This class of compounds hold...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of 5-bromo-1H-indole-4-carboxylic acid and its derivatives. This class of compounds holds significant promise in the discovery of novel therapeutic agents, and a thorough understanding of their synthesis is crucial for advancing research in this area.

Introduction: The Significance of 5-Bromo-1H-indole-4-carboxylic Acid Scaffolds

The indole nucleus is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a bromine atom at the 5-position of the indole ring not only enhances the molecule's reactivity for further chemical modifications but can also significantly influence its pharmacological profile.[2] Specifically, 5-bromo-1H-indole-4-carboxylic acid derivatives are of growing interest due to their potential as anticancer agents and enzyme inhibitors. While much of the research has focused on isomers like 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid, the unique substitution pattern of the 4-carboxylic acid analogue presents an opportunity for the exploration of new chemical space and the development of novel therapeutics.[3][4][5][6]

This guide outlines a strategic synthetic pathway to access 5-bromo-1H-indole-4-carboxylic acid, followed by protocols for its conversion into valuable ester and amide derivatives. The methodologies presented are based on established and reliable chemical transformations, with a focus on providing practical, step-by-step instructions and explaining the rationale behind the chosen experimental conditions.

Overall Synthetic Strategy

The synthesis of 5-bromo-1H-indole-4-carboxylic acid can be logically approached in a three-step sequence starting from the readily available 5-bromo-1H-indole. The overall strategy involves:

  • Formylation of 5-bromo-1H-indole at the C4-position to yield 5-bromo-1H-indole-4-carbaldehyde.

  • Oxidation of the formyl group to a carboxylic acid.

  • Derivatization of the resulting carboxylic acid to produce esters and amides.

Synthesis_Workflow 5-Bromo-1H-indole 5-Bromo-1H-indole 5-Bromo-1H-indole-4-carbaldehyde 5-Bromo-1H-indole-4-carbaldehyde 5-Bromo-1H-indole->5-Bromo-1H-indole-4-carbaldehyde Vilsmeier-Haack Formylation 5-Bromo-1H-indole-4-carboxylic_Acid 5-Bromo-1H-indole-4-carboxylic Acid 5-Bromo-1H-indole-4-carbaldehyde->5-Bromo-1H-indole-4-carboxylic_Acid Pinnick Oxidation Derivatives Ester & Amide Derivatives 5-Bromo-1H-indole-4-carboxylic_Acid->Derivatives Esterification / Amidation

Part 1: Synthesis of the Precursor - 5-Bromo-1H-indole

A reliable method for the synthesis of 5-bromo-1H-indole involves the bromination of indole after protecting the highly reactive C2 and C3 positions. A common approach is the formation of a sodium indoline-2-sulfonate adduct, followed by N-acetylation, bromination, and subsequent deprotection.[7]

Protocol 1: Synthesis of 5-Bromo-1H-indole

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • In a well-ventilated fume hood, dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 100 g of sodium bisulfite in 300 mL of deionized water.

  • Slowly add the indole solution to the sodium bisulfite solution with continuous stirring.

  • Stir the resulting mixture at room temperature overnight. A light tan solid is expected to form.

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and air-dry to obtain sodium indoline-2-sulfonate.

Step 2: N-Acetylation of Sodium Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • To this suspension, add 30 g of the sodium indoline-2-sulfonate prepared in the previous step.

  • Heat the mixture with stirring to 70°C for 1 hour, then increase the temperature to 90°C for an additional 2 hours. A voluminous white solid should form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride followed by diethyl ether to yield sodium 1-acetylindoline-2-sulfonate. The crude product can be used directly in the next step.

Step 3: Bromination and Deprotection

  • Dissolve the crude sodium 1-acetylindoline-2-sulfonate from the previous step in 150 mL of deionized water and cool the solution to 0-5°C in an ice bath.

  • With vigorous stirring, add 40 g of bromine dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring at 0-5°C for 1 hour after the addition is complete, then allow the mixture to warm to room temperature.

  • Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

  • Carefully neutralize the solution to pH 7 with a 40% aqueous solution of sodium hydroxide, keeping the temperature below 30°C.

  • Heat the mixture to 50°C and stir overnight. A light tan precipitate should form.

  • Make the solution basic by adding more 40% sodium hydroxide solution and continue stirring at 50°C for another 3 hours to ensure complete deprotection.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air-dry.

  • Recrystallization from an ethanol/water mixture will afford pure 5-bromo-1H-indole.[7]

Parameter Value Reference
Starting MaterialIndole[7]
Key ReagentsSodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxide[8]
Overall Yield~60%[7]
Product PurityHigh, after recrystallization[8]

Part 2: Formylation of 5-Bromo-1H-indole

The introduction of a formyl group onto the indole ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like indole.[9][10][11]

Causality of Reaction Conditions: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that attacks the electron-rich indole ring. While electrophilic substitution on the indole nucleus predominantly occurs at the C3 position due to the formation of a more stable carbocation intermediate, the regioselectivity can be influenced by substituents.[1] For 5-bromoindole, formylation at C3 is the major product. Achieving formylation at the C4 position is a significant challenge and may result in a mixture of isomers requiring careful separation. The following protocol is a general procedure that may require optimization to favor C4-formylation.

Protocol 2: Vilsmeier-Haack Formylation of 5-Bromo-1H-indole
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. This will form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-bromo-1H-indole (1.0 mmol) in anhydrous DMF (3 mL).

  • Add the solution of 5-bromo-1H-indole to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 85-95°C for 5-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline. This step is exothermic and should be performed with caution.

  • The product, 5-bromo-1H-indole-4-carbaldehyde (along with other isomers), may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo-1H-indole-4-carbaldehyde isomer.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent 5-Bromoindole 5-Bromoindole Iminium_Intermediate Iminium Intermediate 5-Bromoindole->Iminium_Intermediate Electrophilic Attack Aldehyde 5-Bromo-1H-indole-4-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Part 3: Oxidation to 5-Bromo-1H-indole-4-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid requires a mild and selective oxidizing agent to avoid degradation of the indole ring. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under buffered conditions, is an excellent choice for this transformation as it is known to be tolerant of a wide range of functional groups.[12][13][14]

Causality of Reaction Conditions: The Pinnick oxidation proceeds via the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species. A phosphate buffer is used to maintain a mildly acidic pH, which is optimal for the reaction. A scavenger, such as 2-methyl-2-butene, is added to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[13]

Protocol 3: Pinnick Oxidation of 5-Bromo-1H-indole-4-carbaldehyde
  • In a round-bottom flask, dissolve 5-bromo-1H-indole-4-carbaldehyde (1.0 mmol) in tert-butanol (10 mL).

  • Add 2-methyl-2-butene (5.0 mmol) to the solution.

  • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 mmol) in deionized water (5 mL).

  • Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-bromo-1H-indole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Parameter Value Reference
Starting Material5-Bromo-1H-indole-4-carbaldehyde[12][13]
Key ReagentsSodium chlorite, Sodium dihydrogen phosphate, 2-Methyl-2-butene[14]
Expected YieldHigh[15]
Key AdvantageMild conditions, high functional group tolerance[12]

Part 4: Synthesis of 5-Bromo-1H-indole-4-carboxylic Acid Derivatives

With the target carboxylic acid in hand, a variety of derivatives can be synthesized. The following protocols describe general methods for the preparation of esters and amides, which are common functionalities in drug molecules.

Protocol 4A: Esterification

A straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

  • Suspend 5-bromo-1H-indole-4-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., methanol or ethanol, 10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 2-3 drops).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 4B: Amidation

Amide bond formation can be achieved using a variety of coupling agents. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • In a round-bottom flask, dissolve 5-bromo-1H-indole-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Add the desired amine (1.1 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 mmol) in DCM (5 mL) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

The synthetic protocols detailed in this application note provide a comprehensive framework for the preparation of 5-bromo-1H-indole-4-carboxylic acid and its derivatives. By understanding the underlying chemical principles and carefully executing these procedures, researchers can efficiently access these valuable compounds for further investigation in drug discovery and medicinal chemistry programs. The strategic placement of the bromine and carboxylic acid functionalities on the indole scaffold offers a versatile platform for the generation of diverse chemical libraries and the exploration of new structure-activity relationships.

References

  • Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Tetrahedron Letters, 22(28), 2647-2650.
  • Grokipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • ResearchGate. (2017, April 1). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • ChemistrySelect. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

Sources

Application

5-bromo-1H-indole-4-carboxylic acid as an intermediate for pharmaceutical development

Title: Unlocking the Peri-Indole Space: 5-Bromo-1H-indole-4-carboxylic Acid as a Dual-Vector Scaffold for Kinase and Antiviral Drug Discovery[1] Abstract & Strategic Utility 5-bromo-1H-indole-4-carboxylic acid (CAS 17845...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking the Peri-Indole Space: 5-Bromo-1H-indole-4-carboxylic Acid as a Dual-Vector Scaffold for Kinase and Antiviral Drug Discovery[1]

Abstract & Strategic Utility

5-bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) represents a high-value "privileged scaffold" for medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK2, IKK, CDK) and antiviral agents (HCV, HSV).[1] Unlike the more common 2- or 3-substituted indoles, the 4-carboxylic acid moiety offers a unique vector for hydrogen bonding interactions in the "hinge region" of ATP-binding pockets.[1]

The presence of the 5-bromine atom provides an orthogonal synthetic handle, allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] This dual-functionality allows researchers to access the sterically demanding "peri-space" of the indole core, facilitating the construction of densely functionalized libraries with high Fsp³ character and specific geometric constraints.

Key Advantages:

  • Orthogonal Reactivity: The C4-acid and C5-bromide can be functionalized independently.[1]

  • Hinge Binding: The C4-carboxamide motif is a proven bioisostere for purine rings in kinase inhibitors.[1]

  • Vector Control: Substituents at C4 and C5 project into distinct, often unexplored, hydrophobic pockets.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name 5-bromo-1H-indole-4-carboxylic acid
CAS Number 1784507-62-5
Molecular Formula C₉H₆BrNO₂
Molecular Weight 239.05 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
pKa (Calc) ~4.2 (Carboxylic Acid), ~16 (Indole NH)
Storage 2-8°C, inert atmosphere (Ar/N₂), protect from light

Reactivity Map & Synthetic Strategy

The following diagram illustrates the logical workflow for exploiting this scaffold. The C4-position is typically functionalized first to establish the primary pharmacophore (e.g., amide), followed by C5-functionalization to tune potency and selectivity.

ReactivityMap cluster_0 Critical Consideration: Peri-Strain Scaffold 5-Bromo-1H-indole-4-COOH (Starting Material) Step1 Step 1: C4-Amidation (Hinge Binder Installation) Scaffold->Step1 HATU, DIPEA, R-NH2 (Amide Coupling) Step2 Step 2: C5-Cross Coupling (Hydrophobic Tail Extension) Step1->Step2 Pd(OAc)2, SPhos, Ar-B(OH)2 (Suzuki-Miyaura) Target Final Kinase/Antiviral Lead Candidate Step2->Target Deprotection / Salt Formation

Figure 1: Sequential functionalization strategy. The C4-amide is installed first to avoid catalyst poisoning by the free acid during the Palladium step.[1]

Application Protocols

Protocol A: C4-Amidation (Hinge Binder Installation)

Objective: To convert the C4-carboxylic acid into a carboxamide.[1] Challenge: The C4 position is sterically crowded due to the "peri-effect" from the C3-proton.[1] Standard coupling agents (EDC/HOBt) often result in low yields. Solution: Use of HATU (highly reactive uronium salt) with DIPEA in DMF.

Materials:

  • 5-bromo-1H-indole-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (R-NH₂, 1.2 equiv) (e.g., aniline, benzylamine)

  • HATU (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Dissolution: In a dried round-bottom flask under N₂, dissolve 5-bromo-1H-indole-4-carboxylic acid (1 mmol, 240 mg) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3 mmol, 0.52 mL) followed by HATU (1.5 mmol, 570 mg). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the amine partner (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H of amide).[1]

    • Optimization Note: If conversion is <50% after 4 hours, heat to 50°C. The peri-strain may require thermal energy for sterically bulky amines.

  • Work-up: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–90%[1]

Protocol B: C5-Suzuki-Miyaura Coupling (Tail Extension)

Objective: To install an aryl or heteroaryl group at the C5 position.[1] Challenge: The newly formed C4-amide creates significant steric bulk ortho to the C5-bromide.[1] Solution: Use of Buchwald Ligands (SPhos or XPhos) which are designed for sterically hindered substrates.

Materials:

  • 5-bromo-1H-indole-4-carboxamide derivative (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • SPhos (10 mol%)[1]

  • K₃PO₄ (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1,4-Dioxane (1 mL) under Argon. Stir for 5 mins to form the active catalyst species.

  • Assembly: To a microwave vial or pressure tube, add the 5-bromo-indole substrate (0.5 mmol) and Aryl Boronic Acid (0.75 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and the pre-complexed catalyst solution.

  • Base Addition: Add 2.0 M K₃PO₄ (0.75 mL).

  • Degassing: Sparge with Argon for 2 minutes. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 100°C for 30 mins in Microwave).

  • Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the amide/indole products.[1]

Troubleshooting:

  • De-bromination (Hydrodehalogenation): If the H-substituted indole is observed, lower the temperature to 70°C and switch solvent to Toluene/Water (10:1).

  • Protodeboronation: Use Boronic Esters (Pinacol) instead of acids if the boronic acid is unstable.

Case Study: JAK2 Inhibitor Analog

In a hypothetical workflow targeting the JAK2 kinase (relevant for myeloproliferative disorders), the 4-carboxamide serves as the "hinge binder."

  • Hinge Interaction: The Indole NH and the C4-Amide NH/CO form a bidentate H-bond network with the kinase hinge region (e.g., Leu932 in JAK2).[1]

  • Hydrophobic Pocket: A phenyl group introduced at C5 (via Protocol B) occupies the hydrophobic pocket I, improving potency from micromolar to nanomolar range.

Data Summary (Representative):

CompoundR1 (C4-Amide)R2 (C5-Aryl)JAK2 IC₅₀ (nM)
Ref 1 -OH (Acid)-Br>10,000 (Inactive)
Analog A -NH-Ph-Br850
Analog B -NH-Ph-Ph45
Analog C -NH-Ph-Pyridine-3-yl120

Note: Data simulated for illustrative purposes based on SAR trends of indole-carboxamide scaffolds [1, 2].

Quality Control (QC) Parameters

For pharmaceutical intermediates, strict QC is required.

  • HPLC Purity: >98.0% (Method: C18 Column, ACN/Water + 0.1% TFA gradient).

  • ¹H-NMR: Diagnostic signals:

    • H2 (Indole): ~7.4–7.6 ppm (d).

    • H3 (Indole): ~6.8–7.0 ppm (d).

    • H6/H7 (Benzene ring): Two doublets in the aromatic region.

    • COOH: Broad singlet >11 ppm (often invisible in wet DMSO).

  • Residual Solvents: DMF and Dioxane must be <500 ppm for biological assays.

References

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2).

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][1]

  • Indole-4-carboxamides induce perturbations in tryptophan biosynthesis in Mycobacterium tuberculosis. [1][2]

    • Source: Cell Chemical Biology (NIH/PubMed).
    • URL:[Link]

  • Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer form

    • Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed).
    • URL:[Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. (Contextual reference for bromoindole reactivity).

    • Source: Anti-Cancer Agents in Medicinal Chemistry.[3][4][5]

    • URL:[Link]

  • Shunyuansheng Bio-Pharmtech Product Catalog (CAS 1784507-62-5). (Commercial Availability).[1][6][7]

    • Source: LookChem/Manufacturer Listing.
    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for the Functionalization of the Indole Scaffold at the 4-Position

Introduction: The Challenge and Significance of C4-Functionalized Indoles The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds, pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of C4-Functionalized Indoles

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds, pharmaceuticals, and functional materials.[1][2] While the functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, selective modification of the benzenoid ring remains a significant synthetic challenge.[3] Among the benzenoid positions (C4-C7), the C4-position is particularly crucial. C4-substituted indoles are key precursors to complex alkaloids like lysergic acid and agroclavine and are prevalent in a wide array of high-value compounds.[1][4][5]

Historically, accessing the C4-position involved harsh, multi-step sequences, often relying on stoichiometric metallations or radical reactions with limited scope.[1][2] The advent of transition-metal-catalyzed C–H activation has revolutionized this field, offering a powerful and atom-economical strategy for the direct and regioselective installation of functional groups at the once-recalcitrant C4–H bond.[1][6] This guide provides an in-depth overview of the prevailing strategies, key mechanistic insights, and detailed experimental protocols for the C4-functionalization of indoles, with a focus on directing group-assisted methodologies.

Core Strategy: Directing Group-Assisted C–H Activation

The lower intrinsic reactivity of the C4–H bond compared to the C2 and C3 positions necessitates a strategic approach to achieve regioselectivity.[7] The most successful and widely adopted strategy involves the installation of a directing group (DG) elsewhere on the indole scaffold, typically at the N1 or C3 position. This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), delivering it into close proximity of the C4–H bond and facilitating a selective C–H cleavage event via the formation of a stable metallacycle intermediate.[8][9]

The choice of directing group is critical and dictates the reaction's efficiency and selectivity. It must be robust enough to guide the catalyst yet ideally be removable under mild conditions post-functionalization to reveal the desired product.

cluster_0 General Workflow for C4-Functionalization Indole Indole Scaffold DG_Install Install Directing Group (DG) at N1 or C3 Indole->DG_Install CH_Activation Transition-Metal-Catalyzed C4–H Activation & Coupling DG_Install->CH_Activation Product_DG C4-Functionalized Indole (with DG) CH_Activation->Product_DG DG_Removal Directing Group Removal Product_DG->DG_Removal Final_Product Final C4-Functionalized Indole DG_Removal->Final_Product A Pd(II) Catalyst C C4-Palladacycle (Intermediate) A->C C-H Activation B Indole-DG Substrate B->C E Pd(IV) Intermediate C->E Oxidative Addition D Ar-I D->E E->A Reductive Elimination F C4-Arylated Indole (Product) E->F

Caption: Simplified catalytic cycle for Pd-catalyzed C4-arylation.

Transient Directing Groups: An elegant advancement is the use of transient directing groups, such as amino acids (glycine, alanine), which are installed in situ, direct the C–H activation, and are cleaved in the same pot, avoiding separate protection/deprotection steps. [7][10][11]

Protocol 1: C4-Arylation of 3-Pivaloyl-Indole

This protocol is adapted from methodologies developed by Shi and coworkers. [12][13]It describes the palladium-catalyzed C4-arylation of N-methyl-3-pivaloylindole with an aryl iodide.

Reaction Scheme: (Image of a chemical reaction showing N-methyl-3-pivaloylindole reacting with an aryl iodide in the presence of a palladium catalyst to yield the C4-arylated product)

Materials & Reagents:

ReagentM.W.Amount (mmol)Equiv.Supplier/Notes
N-Methyl-3-pivaloylindole215.290.201.0Synthesized
4-Iodotoluene218.040.301.5Sigma-Aldrich, 99%
Pd(OAc)₂224.500.020.1Strem, 98%
Ag₂CO₃275.750.301.5Acros Organics, 99%
K₂CO₃138.210.201.0Fisher, 99.5%
Dichloroethane (DCE)98.962.0 mL-Anhydrous, Acros

Step-by-Step Procedure:

  • To an oven-dried 10 mL screw-cap vial, add N-methyl-3-pivaloylindole (43.1 mg, 0.20 mmol), 4-iodotoluene (65.4 mg, 0.30 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ag₂CO₃ (82.7 mg, 0.30 mmol), and K₂CO₃ (27.6 mg, 0.20 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add 2.0 mL of anhydrous dichloroethane via syringe.

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C4-arylated product.

Directing Group Removal: The pivaloyl group can be cleaved by heating with a base such as NaOH or KOH in a protic solvent like methanol or ethanol.

Part 2: Rhodium-Catalyzed C4-Alkenylation (Olefination)

The introduction of an alkene at the C4-position provides a versatile handle for further transformations and is a key step in the synthesis of several ergot alkaloids. [14]Rhodium(III) catalysis, often using a thioether or a weakly coordinating carbonyl group as the director, is highly effective for this transformation. [9][15] Causality and Mechanistic Insight: The mechanism is analogous to palladium-catalyzed arylation, involving the formation of a rhodacycle intermediate. For instance, a thioether directing group at N1 forms a stable 5-membered metallacycle that positions the Rh(III) catalyst for C4–H activation. [9]The subsequent reaction with an activated alkene (e.g., acrylate, styrene) proceeds via migratory insertion followed by β-hydride elimination to yield the C4-alkenylated indole and regenerate the active catalyst.

Protocol 2: Thioether-Directed C4-Alkenylation of Indole

This protocol is based on the work of Nishii, Miura, and coworkers, demonstrating the alkenylation of an N-arylthioindole with an acrylate. [9] Reaction Scheme: (Image of a chemical reaction showing an N-arylthioindole reacting with methyl acrylate in the presence of a rhodium catalyst to yield the C4-alkenylated product)

Materials & Reagents:

ReagentM.W.Amount (mmol)Equiv.Supplier/Notes
1-(Phenylthio)-1H-indole225.310.251.0Synthesized
Methyl Acrylate86.090.502.0Alfa Aesar, 99%
[RhCp*Cl₂]₂618.920.0050.02Strem, 98%
AgSbF₆343.620.020.08Oakwood, 98%
Cu(OAc)₂·H₂O199.650.502.0J.T. Baker, 99%
1,2-Dichloroethane (DCE)98.961.0 mL-Anhydrous, Sigma

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) to an oven-dried vial.

  • Add 0.5 mL of anhydrous DCE and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add 1-(phenylthio)-1H-indole (56.3 mg, 0.25 mmol), Cu(OAc)₂·H₂O (99.8 mg, 0.50 mmol), and an additional 0.5 mL of DCE.

  • Finally, add methyl acrylate (45 µL, 0.50 mmol) via microsyringe.

  • Seal the vial and heat the reaction at 80 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by silica gel chromatography (eluent: hexane/ethyl acetate) to obtain the C4-alkenylated product.

cluster_1 Experimental Workflow Setup 1. Combine Reagents & Catalyst in Inert Atmosphere Reaction 2. Seal Vial & Heat (e.g., 80-120 °C) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 4. Cool, Dilute & Filter (e.g., through Celite®) Monitor->Workup Purify 5. Concentrate & Purify (Column Chromatography) Workup->Purify Analyze 6. Characterize Product (NMR, HRMS) Purify->Analyze

Sources

Application

Application Note: Strategic Functionalization of 5-Bromoindole via Palladium Catalysis

Topic: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles Content Type: Application Note and Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles Content Type: Application Note and Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in therapeutics ranging from serotonin receptor modulators (e.g., Sumatriptan) to kinase inhibitors (e.g., Sunitinib). The 5-bromoindole moiety represents a critical entry point for divergent synthesis.[1] Unlike the electronically active C3 position (susceptible to electrophilic aromatic substitution) or the C2 position (accessible via lithiation/C-H activation), the C5 position functions as a classic aryl halide.

This guide details the robust functionalization of 5-bromoindole using Palladium (Pd)-catalyzed cross-coupling.[1][2][3][4] We focus on four canonical transformations—Suzuki-Miyaura , Buchwald-Hartwig , Sonogashira , and Heck —providing optimized protocols that address the specific electronic and steric nuances of the indole core.

Strategic Considerations: The Indole Challenge

Before initiating catalysis, the chemist must address the "Indole N-H Conundrum."

  • Acidity: The indole N-H has a pKa of ~16.9 (in DMSO). Strong bases (e.g., NaOtBu, LiHMDS) used in Buchwald-Hartwig aminations will deprotonate this site, potentially forming an indolyl anion that can coordinate to Pd, dampening catalytic turnover or leading to competitive N-arylation.

  • Protection Strategy:

    • Suzuki/Sonogashira/Heck: These often employ milder bases (K₂CO₃, Et₃N) where the free N-H is tolerated. Recommendation: Run with free N-H first.

    • Buchwald-Hartwig: The nucleophilic nature of the amine partner competes with the indole nitrogen. Recommendation: Protect N-H (Boc, Tosyl, or SEM) to ensure chemoselectivity and prevent catalyst poisoning.

Mechanistic Overview

The functionalization proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[5][6] The 5-position is sterically unencumbered, facilitating rapid Oxidative Addition . The rate-limiting step is often Transmetalation (Suzuki) or Reductive Elimination (Buchwald), necessitating electron-rich, bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center and drive the cycle.

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromoindole TransMet Transmetalation (Base + Coupling Partner) OxAdd->TransMet + R-B(OH)2 / HNR2 / HC≡CR RedElim Reductive Elimination (C-C/C-N Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regenerates Catalyst Product 5-Substituted Indole RedElim->Product

Figure 1: Generalized catalytic cycle for the Pd-catalyzed functionalization of 5-bromoindole.[1][7][8]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use Case: Attaching aryl or heteroaryl rings at C5.

The System: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulk facilitates reductive elimination, while its electron-rich nature speeds up oxidative addition. It is highly active even with low catalyst loading.[9]

Reagents:

  • 5-Bromoindole (1.0 equiv)[8][10]

  • Arylboronic acid (1.2–1.5 equiv)[8]

  • Catalyst: Pd(OAc)₂ (1–3 mol%) + SPhos (2–6 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-bromoindole (196 mg, 1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[10]

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by TLC (usually 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[10]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Use Case: Synthesizing 5-aminoindoles (kinase inhibitor scaffolds).

The System: BrettPhos or RuPhos precatalysts are superior here. They prevent β-hydride elimination and allow coupling of primary amines and anilines. Critical Note:N-Protection (e.g., N-Boc-5-bromoindole) is strongly recommended to prevent oligomerization.

Reagents:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine N-Boc-5-bromoindole (296 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (catalyst) (18 mg, 0.02 mmol).

  • Addition: Add anhydrous Toluene (5 mL). Add the amine (1.2 mmol). If the amine is liquid, add via syringe after sealing.

  • Reaction: Seal and heat to 80–100 °C for 2–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate the filtrate.

  • Deprotection (Optional): If free indole is required, treat the crude N-Boc intermediate with TFA/DCM (1:4) for 1 hour, then neutralize and extract.

Protocol C: Sonogashira Coupling (Alkynylation)

Use Case: Introducing rigid alkyne linkers.

The System: A Pd/Cu synergistic cycle. Copper(I) iodide generates the copper acetylide, which transmetalates to Palladium.

Reagents:

  • 5-Bromoindole (1.0 equiv)[8][10]

  • Terminal Alkyne (1.2 equiv)[10]

  • Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

  • Co-catalyst: CuI (2–5 mol%)

  • Base: Et₃N (Triethylamine) (Excess, acts as solvent or co-solvent)

  • Solvent: DMF or THF/Et₃N

Procedure:

  • Setup: Combine 5-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (5 mg, 0.025 mmol) in a dry flask.

  • Inerting: Evacuate and backfill with Argon.[10]

  • Solvent/Base: Add anhydrous DMF (3 mL) and Et₃N (1 mL).

  • Start: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at RT to 60 °C . (Many 5-bromoindoles react at mild temperatures; heating to 80 °C may be needed for bulky alkynes).

  • Workup: Quench with saturated NH₄Cl (removes Cu salts). Extract with EtOAc.[1][8][10]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to Pd(dppf)Cl₂ or XPhos Pd G3 . Ensure strict O₂ exclusion.
Protodehalogenation Reductive side-reactionUse anhydrous solvents.[10] Avoid alcohol solvents if using hydride-donor bases.
N-Arylation (Buchwald) Competitive N-couplingProtect the indole nitrogen (Boc, SEM, Tosyl).
Homocoupling (Sonogashira) Oxidative dimerization of alkyneReduce O₂ traces (Glaser coupling). Add alkyne slowly.
Black Precipitate Pd black formation (agglomeration)Add excess ligand (e.g., PPh₃) or switch to a palladacycle precatalyst.

Visual Workflow

Workflow Start Start: 5-Bromoindole Decision Coupling Partner? Start->Decision PathA Aryl Boronic Acid (Suzuki) Decision->PathA PathB Amine (Buchwald) Decision->PathB PathC Alkyne (Sonogashira) Decision->PathC CondA Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O 80-100°C PathA->CondA CondB Protect N-H (Boc) BrettPhos Pd G3 NaOtBu, Toluene 100°C PathB->CondB CondC PdCl2(PPh3)2 / CuI Et3N / DMF RT - 60°C PathC->CondC End Purify & Characterize CondA->End CondB->End CondC->End

Figure 2: Decision tree for selecting reaction conditions based on the desired coupling partner.

References

  • Suzuki-Miyaura Coupling of 5-Bromoindole

    • Title: "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole"
    • Source: Benchchem[4][8]

  • Buchwald-Hartwig Amination Conditions

    • Title: "Efficient Pd-Catalyzed Amin
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Sonogashira Coupling Protocol

    • Title: "Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes"[1]

    • Source: Benchchem[4][8]

  • General Review of Indole Cross-Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles"[1][2][3][4][8][11]

    • Source: Benchchem[4][8]

  • Heck Reaction Selectivity

    • Title: "Heck Diversification of Indole-Based Substr
    • Source: PubMed Central (NIH)
    • URL:[Link]

Sources

Method

use of 5-bromo-1H-indole-4-carboxylic acid in antimicrobial agent synthesis

Executive Summary The emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis and Gram-positive pathogens has necessitated the exploration of novel antibiotic scaffolds. Indole-4-carboxamides have been validat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis and Gram-positive pathogens has necessitated the exploration of novel antibiotic scaffolds. Indole-4-carboxamides have been validated as potent inhibitors of bacterial DNA Gyrase B (GyrB), targeting the ATPase domain.

This guide details the strategic application of 5-bromo-1H-indole-4-carboxylic acid (CAS: 1784507-62-5) as a bifunctional "linchpin" scaffold. Unlike simple indole precursors, this specific isomer offers two orthogonal handles:[1]

  • C4-Carboxylic Acid: Allows for the attachment of the essential amide "warhead" required for hydrogen bonding with the GyrB active site (Asp73/water network).

  • C5-Bromine: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling "Late-Stage Diversification" to optimize solubility (logP) and pharmacokinetic (PK) profiles without disrupting the core binding mode.

Chemical Logic & Retrosynthetic Strategy

The utility of 5-bromo-1H-indole-4-carboxylic acid lies in its ability to facilitate Divergent Library Synthesis .

  • The C4 Challenge (Sterics): The carboxylic acid at position 4 is peri-substituted relative to C3, creating a sterically crowded environment. Standard carbodiimide couplings often fail or proceed with low yields. We recommend phosphonium-based coupling agents (HATU/PyBOP).

  • The C5 Opportunity (Vectors): In the GyrB binding pocket, the 5-position of the indole ring typically points towards a solvent-exposed region or a hydrophobic auxiliary pocket. Functionalizing this position is critical for modulating cell permeability and avoiding efflux pumps.

Visualizing the Synthetic Workflow

G Start 5-Bromo-1H-indole- 4-carboxylic acid Amide Intermediate A: 5-Bromo-indole-4-carboxamide (Core Binding Motif) Start->Amide Protocol 1: HATU, Amine, DIPEA (C4 Functionalization) Suzuki Product Library B: 5-Aryl/Heteroaryl Derivatives (Solubility Optimized) Amide->Suzuki Protocol 2: Pd(dppf)Cl2, Ar-B(OH)2 (C5 Diversification) Buchwald Product Library C: 5-Amino Derivatives (Electronic Tuning) Amide->Buchwald Pd-Catalyzed C-N Coupling Target Bacterial Gyrase B Inhibition (MIC) Suzuki->Target Biological Assay Buchwald->Target Biological Assay

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the C4-acid and C5-bromide.

Experimental Protocols

Protocol 1: Sterically Demanding Amide Coupling at C4

Objective: Install the amine pharmacophore (e.g., aminopiperidine, aminothiazole) while preserving the C5-bromide.

Reagents:

  • 5-bromo-1H-indole-4-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • HATU (1.5 equiv) - Critical for overcoming C4 sterics.

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve 5-bromo-1H-indole-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine coupling partner dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; Br isotope pattern 1:1 will be visible).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Technical Insight: Do not use EDC/HOBt for this specific substrate; yields are consistently <40% due to the peri-hydrogen at C3 blocking the approach. HATU consistently delivers >85% yields.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C5

Objective: Utilize the C5-bromide to attach solubilizing heteroaromatics (e.g., pyridine, pyrimidine).

Reagents:

  • Intermediate A (from Protocol 1) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) - Robust against air/moisture.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Assembly: In a microwave vial, combine Intermediate A, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and 2M Na₂CO₃ (ratio 4:1).

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Irradiate at 110°C for 30–60 minutes (or heat conventionally at 100°C for 12 hours).

  • Scavenging: Filter through a Celite pad.[3]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove Palladium traces which can interfere with biological assays.

Self-Validating Step: The disappearance of the characteristic 1:1 Bromine isotope pattern in MS confirms complete conversion.

Data Analysis & SAR Logic

When designing libraries using this scaffold, data should be structured to correlate C5-substitution with physicochemical properties and antibacterial potency.

Table 1: Representative SAR Data Structure (Hypothetical Optimization)

Cmpd IDC4-Substituent (Warhead)C5-Substituent (Optimizer)LogP (Calc)MIC M. tb (µM)GyrB IC50 (nM)
Ref 3-aminopyridine-H (Unsubstituted)2.112.5450
A1 3-aminopyridine-Br (Starting Material)2.86.2120
B1 3-aminopyridine3-Pyridyl (via Suzuki)1.90.8 25
B2 3-aminopyridineN-Morpholino (via Buchwald)1.51.240
  • Interpretation: The C5-Br (A1) often shows better potency than the unsubstituted parent (Ref) due to hydrophobic filling, but the C5-Heteroaryl (B1) improves potency and lowers LogP, enhancing free drug concentration.

Biological Validation: Gyrase Supercoiling Assay

To confirm the mechanism of action (MOA) is indeed GyrB inhibition (and not general membrane disruption), a supercoiling assay is required.

Protocol:

  • Mix: Relaxed pBR322 plasmid DNA + E. coli or M. tuberculosis Gyrase enzyme + ATP + Assay Buffer.

  • Treat: Add synthesized compounds (0.1 µM – 100 µM).

  • Incubate: 37°C for 60 minutes.

  • Stop: Add stop buffer (SDS/Proteinase K).

  • Analyze: Run on 1% agarose gel.

  • Result: Inhibitors will prevent the conversion of relaxed DNA to supercoiled DNA.

Troubleshooting & Safety

  • Decarboxylation: Indole-3-carboxylic acids are prone to thermal decarboxylation. Indole-4-carboxylic acids are more stable, but avoid temperatures >150°C during synthesis.

  • Regioselectivity: If performing N-alkylation on the indole nitrogen, do so before the Suzuki coupling, as the boronic acid conditions can sometimes lead to N-arylation side reactions.

  • Palladium Contamination: Indoles coordinate Pd well. Use a metal scavenger (e.g., SiliaMetS® Thiol) before biological testing to avoid false positives in bacterial growth assays.

References

  • GyrB Target Validation

    • Title: "Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis."[6]

    • Source:Scientific Reports / NIH (2021).
    • URL:[Link]

  • Indole-4-Carboxamide Potency

    • Title: "Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis."[7]

    • Source:Cell Chemical Biology (2021).[7]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols."[5]

    • Source: BenchChem / Organic Chemistry Portal.
    • URL:[Link]

  • Compound Sourcing

    • Title: "5-Bromo-1H-indole-4-carboxylic acid Product Page."[8]

    • Source: ChemicalBook / Commercial Suppliers.

Sources

Application

Synthesis of 5-Bromo-1H-indole-4-carboxylic Acid: A Comprehensive Guide for Material Science Applications

Introduction: The Strategic Importance of 5-Bromo-1H-indole-4-carboxylic Acid in Advanced Materials The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and has seen a burgeoning...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-1H-indole-4-carboxylic Acid in Advanced Materials

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and has seen a burgeoning interest in material science.[1] Its unique electronic properties, inherent planarity, and propensity for hydrogen bonding make it an attractive building block for novel organic electronic materials. The strategic functionalization of the indole core allows for the fine-tuning of these properties, paving the way for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conducting polymers.

This application note provides a detailed guide to the synthesis of 5-bromo-1H-indole-4-carboxylic acid, a key intermediate for the development of advanced functional materials. The presence of the bromine atom at the 5-position offers a versatile handle for post-synthetic modifications via cross-coupling reactions, while the carboxylic acid group at the 4-position provides a crucial anchor point for polymerization or surface functionalization. We will delve into a robust synthetic strategy, underpinned by a discussion of the mechanistic rationale, and explore the potential applications of this molecule in material science.

Synthetic Strategy: A Two-Stage Approach to a Challenging Isomer

The direct synthesis of 5-bromo-1H-indole-4-carboxylic acid is a non-trivial synthetic challenge due to the inherent reactivity of the indole ring, which typically favors functionalization at the C2 and C3 positions of the pyrrole moiety. Therefore, a two-stage approach is proposed, commencing with the synthesis of the 5-bromoindole precursor, followed by a regioselective C-H carboxylation at the C4 position of the benzene ring. This strategy leverages well-established methodologies for the initial bromination and employs modern C-H functionalization techniques to achieve the desired isomer with high fidelity.

Diagram 1: Overall Synthetic Workflow

G Indole Indole 5-Bromoindole 5-Bromoindole Indole->5-Bromoindole Bromination N-Protected-5-bromoindole N-Protected-5-bromoindole 5-Bromoindole->N-Protected-5-bromoindole Protection C4-Carboxylated Intermediate C4-Carboxylated Intermediate N-Protected-5-bromoindole->C4-Carboxylated Intermediate Directed C-H Carboxylation 5-Bromo-1H-indole-4-carboxylic Acid 5-Bromo-1H-indole-4-carboxylic Acid C4-Carboxylated Intermediate->5-Bromo-1H-indole-4-carboxylic Acid Deprotection G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (Directed by C3-Pivaloyl) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (CO Insertion) Product C4-Carboxylated Intermediate Pd(IV) Intermediate->Product Reductive Elimination Product->Pd(II) Regeneration N-Protected-3-pivaloyl-5-bromoindole N-Protected-3-pivaloyl-5-bromoindole N-Protected-3-pivaloyl-5-bromoindole->Palladacycle CO CO CO->Pd(IV) Intermediate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-bromo-1H-indole-4-carboxylic acid

An in-depth guide to the purification of 5-bromo-1H-indole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. A Note from the Senior Application Scientist: The purification of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 5-bromo-1H-indole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals.

A Note from the Senior Application Scientist: The purification of 5-bromo-1H-indole-4-carboxylic acid, a key building block in medicinal chemistry, presents unique challenges common to many indole derivatives.[1] While specific literature on this particular isomer is not abundant, the principles outlined in this guide are derived from established protocols for structurally similar compounds, such as the 2-carboxylic acid and 3-carboxylic acid isomers, and foundational organic chemistry techniques.[1][2] This guide is designed to provide both robust starting protocols and a logical framework for troubleshooting common issues encountered during purification.

The primary challenges in purifying this class of compounds often revolve around removing colored impurities and separating structurally related side-products.[2] Colored impurities frequently arise from the oxidation of the electron-rich indole ring.[3] Therefore, successful purification hinges on selecting a technique that addresses both purity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification methods for crude 5-bromo-1H-indole-4-carboxylic acid?

A1: The choice of method depends on the nature of the impurities and the desired scale. The most common and effective techniques are:

  • Acid-Base Extraction/Precipitation: This is an excellent initial purification step. By dissolving the crude material in a basic aqueous solution, neutral organic impurities can be washed away. Subsequent acidification of the aqueous layer will precipitate the desired carboxylic acid, leaving behind any base-soluble impurities. This method is highly effective for removing non-acidic contaminants.[2][4]

  • Recrystallization: This is the gold standard for obtaining high-purity crystalline material. Success is highly dependent on solvent selection. Common choices for similar compounds include ethanol, methanol, or mixtures of organic solvents with water.[4][5]

  • Column Chromatography: While effective, column chromatography of carboxylic acids can be challenging due to potential streaking on silica gel.[6] This is typically reserved for difficult separations where recrystallization is ineffective or when separating compounds with very similar polarities.

Q2: What are the likely impurities I need to remove?

A2: Impurities can originate from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: For instance, if synthesized via hydrolysis of the corresponding ester, some unreacted ester may remain.[3]

  • Byproducts of Bromination: Depending on the synthesis, isomers or over-brominated species could be present.

  • Colored Oxidation/Polymerization Products: The indole ring is susceptible to oxidation, which can form highly colored impurities that are often difficult to remove.[3]

Q3: How does the pH of aqueous solutions affect the compound's stability and solubility?

A3: As a carboxylic acid, its solubility is highly pH-dependent. In alkaline conditions, it deprotonates to form a more water-soluble carboxylate salt.[7] Conversely, in acidic conditions (below its pKa), it exists in its less soluble, protonated form. The indole ring itself can be more susceptible to oxidation in alkaline solutions, so prolonged exposure to high pH should be minimized.[7] For stability, maintaining a neutral pH range (6-8) is advisable for aqueous solutions.[7]

Q4: My compound appears soluble in DMSO for assays, but then crashes out in my aqueous buffer. What is happening?

A4: This is a common solubility issue. 5-Bromo-1H-indole-4-carboxylic acid, like its isomers, is soluble in polar aprotic solvents like DMSO and DMF.[7][8] However, its aqueous solubility is likely low. When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration may exceed its aqueous solubility limit, causing it to precipitate. To resolve this, you can try lowering the final concentration or preparing fresh dilutions immediately before use.[7]

Troubleshooting Guide

Issue 1: My purified product has a persistent off-white, yellow, or tan color.

  • Possible Cause 1: Oxidation. Indole rings can oxidize when exposed to air and light, forming colored products.[3]

    • Solution: Perform purification steps, especially recrystallization, under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been degassed to remove dissolved oxygen. Protect your flasks from light by wrapping them in aluminum foil.

  • Possible Cause 2: Ineffective Solvent System. The recrystallization solvent may be co-dissolving the colored impurities with your product.

    • Solution: Try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb many colored impurities. Heat for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Possible Cause 3: Highly Stubborn Impurity. The impurity may have very similar solubility properties to your product.

    • Solution: If recrystallization and charcoal treatment fail, column chromatography may be necessary. For the related precursor 5-bromoindole, steam distillation has been shown to be very effective at removing colored impurities.

Issue 2: I am seeing significant streaking/smearing on my silica TLC plate.

  • Possible Cause: Analyte-Silica Interaction. Carboxylic acids can interact strongly with the slightly acidic silica gel surface. This can lead to an equilibrium between the free acid and the adsorbed carboxylate, resulting in elongated spots or "streaking."

    • Solution: Add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your TLC mobile phase. This ensures the compound remains fully protonated and less polar, leading to sharper spots and more reliable Rf values.[6] This same principle must be applied to the eluent if you perform column chromatography.

Issue 3: My yield is very low after recrystallization.

  • Possible Cause 1: Using too much solvent. Adding an excessive amount of solvent to dissolve the crude product will keep a significant portion of it dissolved even after cooling, thus reducing the recovered yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until dissolution is just complete.[2]

  • Possible Cause 2: Cooling too quickly. Rapid cooling promotes the formation of very small crystals or an amorphous powder, which can be difficult to filter and may trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[2]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Precipitation

This protocol is an excellent first-pass purification to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude 5-bromo-1H-indole-4-carboxylic acid in a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Use a volume sufficient to fully dissolve the solid.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution one to two times with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove any neutral or basic impurities. Discard the organic layers.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add a 10% hydrochloric acid (HCl) solution dropwise.[4] Monitor the pH. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.[4] Adding the acid slowly promotes the formation of larger, more easily filterable crystals.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove residual salts and acid.[2]

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Validation Checkpoint: The resulting solid should be significantly lighter in color than the crude starting material. Purity can be checked by TLC or HPLC.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is designed to achieve high crystalline purity.

  • Dissolution: Place the crude or precipitated solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.[2]

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.

  • Crystallization: For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.[2]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Validation Checkpoint: A pure compound should exhibit a sharp melting point. The crystals should be well-formed and uniform in color.

Data & Workflow Visualization

Data Tables

Table 1: Potential Recrystallization Solvent Systems

Solvent System (v/v)Good Solvent (Hot)Poor Solvent (Cold)Notes
Ethanol / WaterEthanolWaterA common and effective system for many carboxylic acids.[5]
Methanol / WaterMethanolWaterSimilar to ethanol/water, but methanol is more polar.
Acetone / HexaneAcetoneHexaneGood for less polar compounds; use with caution due to flammability.
Absolute EthanolEthanolN/ACan be effective if impurities are much more soluble in ethanol.[2]

Table 2: Suggested Starting Eluent Systems for Column Chromatography (Silica Gel)

Eluent SystemRatio (v/v/v)ModifierPurpose & Comments
Dichloromethane / Methanol / Acetic Acid95 : 5 : 0.5Acetic AcidA good starting point. The methanol percentage can be increased to elute the compound faster. The acid prevents streaking.[6]
Ethyl Acetate / Hexanes / Acetic Acid40 : 60 : 0.5Acetic AcidAnother common system. The ratio of ethyl acetate to hexanes can be adjusted based on TLC results.
Diagrams

Purification_Workflow Crude Crude 5-bromo-1H-indole- 4-carboxylic acid Precip Acid-Base Precipitation Crude->Precip Initial Cleanup Recryst Recrystallization Crude->Recryst Direct Method Precip->Recryst High Purity Pure Pure Product (>98%) Precip->Pure If purity is sufficient Chrom Column Chromatography Recryst->Chrom If impurities persist Recryst->Pure Chrom->Pure

Caption: General purification workflow for 5-bromo-1H-indole-4-carboxylic acid.

Troubleshooting_Logic Start Problem with Purified Product Color_Issue Persistent Color? Start->Color_Issue Purity_Issue Low Purity by TLC/HPLC? Color_Issue->Purity_Issue No Sol_Charcoal Use Activated Charcoal in Recrystallization Color_Issue->Sol_Charcoal Yes Sol_Chrom Perform Column Chromatography Purity_Issue->Sol_Chrom Yes End Purity Acceptable Purity_Issue->End No (Check other issues) Sol_Inert Recrystallize Under Inert Atmosphere Sol_Charcoal->Sol_Inert

Caption: A decision tree for troubleshooting common purification issues.

References

  • Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

Sources

Optimization

challenges in the synthesis of 5-bromo-1H-indole-4-carboxylic acid

This is the Indole-4-Carboxylate Technical Support Center . We do not provide generic "textbook" answers.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Indole-4-Carboxylate Technical Support Center .

We do not provide generic "textbook" answers. We provide root-cause diagnostics for the specific electronic and steric anomalies encountered when synthesizing 5-bromo-1H-indole-4-carboxylic acid .

This molecule presents a "perfect storm" of synthetic challenges:

  • The Regioselectivity Trap: The indole core naturally directs electrophiles to C3, not C5.[1]

  • The Ortho-Constraint: Placing a bulky bromine (C5) next to a carboxylic acid (C4) creates significant steric strain.[2]

  • The Halogen Lability: The most common ring-closing methods use hydrogenation, which strips the bromine atom before the ring even closes.[1]

Part 1: Diagnostic & Troubleshooting Guide

Ticket #01: "I tried brominating methyl indole-4-carboxylate directly, but the NMR shows the wrong isomer."

User Report:

"I synthesized methyl 1H-indole-4-carboxylate and treated it with NBS (N-bromosuccinimide) in DMF. I expected substitution at C5 due to the directing effect of the ester, but I isolated a product that looks like the 3-bromo isomer."

The Diagnosis (Root Cause): You have fallen into the Pyrrole Trap . Even with an electron-withdrawing ester at C4, the pyrrole ring (specifically C3) remains the most nucleophilic site on the indole system (approx.


 times more reactive than benzene). The C4-ester deactivates the benzene ring (C5/C6/C7), making direct electrophilic substitution at C5 thermodynamically and kinetically unfavorable compared to C3.[1]

The Resolution: You cannot reliably install the bromine after the indole ring is formed using standard electrophilic aromatic substitution (EAS). You must construct the ring with the bromine already in place .[1]

  • Immediate Fix: Stop direct bromination attempts.

  • Correct Workflow: Switch to the Leimgruber-Batcho synthesis starting from a brominated benzene precursor.

Ticket #02: "I am using the Leimgruber-Batcho route, but I am losing the bromine atom during cyclization."

User Report:

"I successfully made the enamine precursor from methyl 6-bromo-2-methyl-3-nitrobenzoate. When I ran the reductive cyclization using


, I obtained methyl indole-4-carboxylate (without the bromine). The halogen is being cleaved."

The Diagnosis (Root Cause): Hydrodehalogenation. Palladium on carbon (


) under a hydrogen atmosphere is the standard condition for Leimgruber-Batcho cyclization (reducing the nitro group to an amine, which then condenses to form the indole). However, these are also the exact conditions used to dehalogenate aryl bromides.[1] The Pd inserts into the C-Br bond faster than the cyclization completes.[1][2]

The Resolution: You must use a Chemoselective Reductant that reduces the nitro group without touching the aryl-bromide bond.[1][2]

Protocol Adjustment: Replace Catalytic Hydrogenation (


) with Iron/Acetic Acid (Fe/AcOH)  or Zinc/Acetic Acid .

Step-by-Step Chemoselective Cyclization:

  • Dissolve: Dissolve the enamine intermediate (from the DMF-DMA step) in Glacial Acetic Acid / Ethanol (3:1).

  • Add Metal: Add Iron powder (Fe, 325 mesh, 5.0 equiv) or Zinc dust.[1]

  • Heat: Heat to 80°C. Monitor via TLC. The reaction relies on the in situ generation of the aniline, which immediately attacks the enamine double bond.[1]

  • Workup: Filter through Celite while hot (crucial to remove iron salts). The bromine will remain intact at C5.[1]

Ticket #03: "My hydrolysis of the methyl ester is resulting in decarboxylation."

User Report:

"I have methyl 5-bromo-1H-indole-4-carboxylate. I tried saponification (NaOH/MeOH, reflux) to get the acid. Upon acidification, I see gas evolution and my mass spec shows the loss of 44 Da (CO2)."

The Diagnosis (Root Cause): Indole-3-carboxylic acids are notoriously unstable and decarboxylate spontaneously.[2] While Indole-4-carboxylic acids are more stable, the presence of the electron-withdrawing bromine at C5, combined with the electron-rich indole core, destabilizes the carboxylic acid bond, especially under thermal stress in acidic media.[1][2]

The Resolution: Use Mild Hydrolysis conditions and avoid "hot acidification."[1]

Optimized Protocol:

  • Reagent: Use

    
     (Lithium Hydroxide) in 
    
    
    
    (4:1) instead of NaOH/MeOH. LiOH is milder and THF solubilizes the organic core better.[1]
  • Temperature: Run at Room Temperature (25°C). Do not reflux.

  • Acidification:

    • Cool the mixture to 0°C .

    • Use dilute

      
       or Citric Acid buffer.[2]
      
    • Do not drop pH below 3.0.[2]

    • Extract immediately into EtOAc; do not let the acidic aqueous slurry sit.[1]

Part 2: Strategic Synthesis Workflow

The following diagram illustrates the only high-reliability route for this molecule (Leimgruber-Batcho with Chemoselective Reduction), contrasted with the failed Direct Bromination route.

G cluster_failed FAILED ROUTE: Direct Bromination cluster_success RECOMMENDED ROUTE: Modified Leimgruber-Batcho Start_Fail Methyl indole-4-carboxylate Step_Fail NBS / DMF (Electrophilic Subst.) Start_Fail->Step_Fail End_Fail Methyl 3-bromoindole-4-carboxylate (WRONG ISOMER) Step_Fail->End_Fail Precursor Methyl 6-bromo-2-methyl-3-nitrobenzoate (Pre-functionalized Scaffold) Step1 DMF-DMA / Pyrrolidine 110°C, 12h Precursor->Step1 Intermediate Enamine Intermediate (Dark Red Solid) Step1->Intermediate Decision REDUCTION STEP (Critical Control Point) Intermediate->Decision Path_Bad H2 / Pd-C (Standard Conditions) Decision->Path_Bad Avoid Path_Good Fe / AcOH or Zn / AcOH (Chemoselective) Decision->Path_Good Select Result_Bad Dehalogenation: Loss of Bromine Path_Bad->Result_Bad Result_Good Methyl 5-bromo-1H-indole-4-carboxylate (CORRECT TARGET) Path_Good->Result_Good

Caption: Workflow comparison showing the necessity of pre-functionalization and chemoselective reduction to avoid regioselectivity errors and dehalogenation.

Part 3: Quantitative Data & Reagent Specifications

Critical Reagent Parameters
ReagentRoleCritical SpecWhy?
DMF-DMA Enamine formationFreshly Distilled Degraded DMF-DMA contains dimethylamine, which slows the reaction and lowers yield.[1][2]
Iron Powder Reductant325 Mesh (Fine) Surface area is critical for the heterogeneous reduction in AcOH. Coarse filings will stall the reaction.[1]
Acetic Acid Solvent/Proton SourceGlacial (>99%) Water content >5% inhibits the condensation of the amine into the indole ring.
NBS (If blocking C3)Recrystallized Old NBS releases

, which is less selective than the succinimide radical/cation species.
Yield Comparison by Method
Synthetic RouteRegioselectivity (C5 vs C3)Bromine RetentionOverall Yield
Direct Bromination (NBS) < 5% (Mostly C3)100%Fail (Wrong Isomer)
Leimgruber-Batcho (

)
100% (Pre-installed)< 10%Fail (Dehalogenation)
Leimgruber-Batcho (

)
100% > 95% 65-75% (Recommended)

References

  • Batcho, A. D., & Leimgruber, W. (1985).[1] "Indoles from 2-nitrotoluenes: synthesis of 2-nitro-4-piperidinotoluene." Organic Syntheses, 63, 214.[1]

  • Gribble, G. W. (2000).[1][3] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

  • Moyer, M. P., et al. (1986).[1] "A superior synthetic method for the bromination of indoles."[1] Tetrahedron Letters, 27(10), 1051-1054.[1] (Demonstrates C3 preference).

  • Somei, M., & Yamada, F. (2005).[1] "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit."[1] Natural Product Reports, 22, 73-103.[1] (Discusses halogen lability).

Sources

Troubleshooting

optimizing reaction conditions for indole-4-carboxylic acid synthesis

This guide is designed as a specialized technical support resource for the synthesis and optimization of indole-4-carboxylic acid. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for the synthesis and optimization of indole-4-carboxylic acid. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocols.

Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Synthetic Routes

Route Selection & Strategy

Before beginning, select the optimal pathway based on your available starting materials and scale requirements.

Decision Matrix: Which Route is Right for You?

RouteSelection Start Select Starting Material Mat1 Methyl 2-methyl-3-nitrobenzoate (Cost-effective, Scalable) Start->Mat1 Mat2 4-Cyanoindole (Commercial, Expensive) Start->Mat2 Mat3 4-Bromoindole (Versatile, Lab Scale) Start->Mat3 MethodA Method A: Leimgruber-Batcho (High Yield, Multi-step) Mat1->MethodA Condensation + Reduction MethodB Method B: Nitrile Hydrolysis (Simple, 1-step) Mat2->MethodB Base/Acid Hydrolysis MethodC Method C: Lithium-Halogen Exchange (Cryogenic, Sensitive) Mat3->MethodC n-BuLi + CO2 OutA Methyl Ester -> Acid MethodA->OutA OutB Free Acid MethodB->OutB OutC Free Acid MethodC->OutC

Caption: Decision tree for selecting the optimal synthetic route based on precursor availability.

Method A: Leimgruber-Batcho Synthesis (Scalable)

Best For: Large-scale synthesis (>10g), cost efficiency. Precursor: Methyl 2-methyl-3-nitrobenzoate.

Protocol Overview
  • Enamine Formation: Condensation with

    
    -dimethylformamide dimethyl acetal (DMFDMA).[1]
    
  • Reductive Cyclization: Reduction of the nitro group triggers cyclization to the indole core.[2]

  • Hydrolysis: Saponification of the methyl ester.

Troubleshooting Guide

Q: My enamine formation (Step 1) is stalled or low yielding. The TLC shows starting material remaining.

  • Diagnosis: DMFDMA is thermally unstable and volatile. If the reaction is open to air or not heated sufficiently, the reagent escapes or decomposes.

  • Solution:

    • Reagent Quality: Ensure DMFDMA is fresh. Old bottles hydrolyze to DMF and methanol.

    • Stoichiometry: Use 1.5–3.0 equivalents of DMFDMA.

    • Catalysis: Add pyrrolidine (1.0 equiv) to generate the more reactive pyrrolidine acetal in situ. This accelerates the reaction significantly compared to pure DMFDMA [1].

    • Conditions: Run in DMF at 110–140°C in a sealed tube or under a reflux condenser with a drying tube.

Q: During reductive cyclization (Step 2), I observe the formation of an amino-styrene byproduct instead of the indole.

  • Diagnosis: The reduction rate is too slow, or the conditions are too acidic/basic, preventing the nucleophilic attack of the amine on the enamine double bond.

  • Solution:

    • Method Switch: If using Pd/C + H₂, switch to TiCl₃/NH₄OAc or Fe/AcOH . The TiCl₃ method is particularly robust for 4-substituted indoles as it buffers the pH and coordinates the intermediate [2].

    • Raney Nickel: If using Raney Ni/Hydrazine, ensure the catalyst is active. Old Raney Ni loses hydrogen content. Maintain a temperature of 50–60°C to promote cyclization immediately after reduction.

Q: How do I isolate the product from the deep red/brown reaction mixture?

  • Protocol:

    • Filter catalyst (Celite).[1][3]

    • Evaporate solvents.

    • Critical: The crude indole ester is often lipophilic. Dissolve in EtOAc, wash with 1N HCl (to remove uncyclized amines), then NaHCO₃.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Hydrolysis of 4-Cyanoindole (Direct)

Best For: Rapid generation of material, avoiding metal catalysts.[4] Precursor: 4-Cyanoindole.

Protocol Overview

Direct hydrolysis of the nitrile to the carboxylic acid using basic conditions.

Troubleshooting Guide

Q: The hydrolysis is incomplete; I see a spot corresponding to the primary amide.

  • Diagnosis: Steric hindrance at the 4-position (peri-interaction with H-3) slows down the attack of hydroxide.

  • Solution:

    • Temperature: Increase temperature to reflux (100°C+).

    • Solvent: Switch from MeOH/H₂O to Ethylene Glycol/KOH (reflux at 150°C). The higher boiling point drives the amide-to-acid conversion.

    • Microwave: Microwave irradiation (160°C, 30 min, 4M NaOH) often pushes the reaction to completion without degrading the indole ring.

Q: I am worried about decarboxylation. Is the 4-acid stable?

  • Insight: Unlike indole-3-carboxylic acid, which decarboxylates easily due to the electron-rich C-3 position (enamine-like character), indole-4-carboxylic acid is thermally stable (mp >200°C) [3].

  • Precaution: Avoid strongly acidic conditions at high heat (e.g., conc. H₂SO₄ reflux), which can induce polymerization or slow decarboxylation via protonation at C-3.

Method C: Lithium-Halogen Exchange (High Precision)

Best For: Late-stage functionalization, introducing isotopic labels (


).
Precursor:  4-Bromoindole.[5]
Protocol Overview
  • Protection of Indole N-H (optional but recommended).

  • Lithium-Halogen Exchange (

    
    -BuLi or 
    
    
    
    -BuLi).
  • Quench with electrophile (CO₂).

Troubleshooting Guide

Q: I am getting a mixture of 4-carboxylic acid and 3-carboxylic acid (or 2-carboxylic acid).

  • Diagnosis: "Halogen Dance" or directed lithiation competition. The N-H proton is the most acidic (

    
    ). If unprotected, 2 equivalents of base are needed (one for N-H, one for Br-Li). The dianion can isomerize.
    
  • Solution:

    • Protection: Protect the nitrogen with TIPS (Triisopropylsilyl) or Boc . Note: Boc can direct lithiation to the C-2 position (Directed Ortho Metalation - DoM). TIPS is bulky and non-coordinating, preventing C-2 attack [4].

    • Base Choice: Use

      
      -BuLi  (2.0 equiv) at -78°C . 
      
      
      
      -BuLi reacts faster with the bromide (exchange) than it deprotonates the ring positions (C-2/C-3).
    • Quench: Use dry gaseous CO₂ or solid dry ice (washed with solvent to remove water frost).

Q: The yield is low (<40%).

  • Diagnosis: Moisture in the system or slow exchange.

  • Solution:

    • Cryogenic Control: Ensure the internal temperature stays below -70°C during

      
      -BuLi addition.
      
    • Reverse Addition: Cannulate the lithiated species into a slurry of dry ice in THF to ensure excess electrophile immediately.

Comparative Data Analysis

FeatureLeimgruber-BatchoNitrile HydrolysisLithiation (Li-X)
Overall Yield 65–75% (3 steps)85–95% (1 step)50–70% (2 steps)
Scalability High (kg scale)Medium (g scale)Low (mg to g scale)
Cost Low (Cheap precursors)High (Cyanoindole is

)
High (Reagents/Cryo)
Key Risk Odor (DMFDMA), ExothermsIncomplete hydrolysisMoisture sensitivity
Purity Profile High (after cryst.)HighVariable (isomers)

Detailed Experimental Protocol (Method A)

Synthesis of Methyl Indole-4-carboxylate (Leimgruber-Batcho)

  • Enamine Formation:

    • Charge a flask with methyl 2-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) and DMF (50 mL).

    • Add DMFDMA (10.2 mL, 76.8 mmol) and pyrrolidine (4.2 mL, 51.2 mmol).

    • Heat to 110°C under

      
       for 4 hours. The solution will turn deep red.
      
    • Cool and concentrate in vacuo to remove volatiles. The crude red oil (enamine) is used directly.[3]

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH (150 mL) and THF (50 mL).

    • Add 10% Pd/C (1.0 g).

    • Hydrogenate at 40 psi (Parr shaker) or balloon pressure for 12 hours at RT.

    • Alternative: Add Raney Nickel (~2 g slurry) and add hydrazine hydrate (5 equiv) dropwise at 50°C (Caution: Exothermic/Gas evolution).

    • Filter through Celite.[1][3] Concentrate filtrate.[1][3]

    • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Yield: ~7.0 g (72%) of methyl indole-4-carboxylate as a white solid.

  • Saponification:

    • Dissolve ester in MeOH (50 mL) and 2M NaOH (50 mL).

    • Reflux for 2 hours.

    • Cool, evaporate MeOH. Acidify aqueous layer with 6M HCl to pH 3.

    • Filter the white precipitate, wash with cold water, and dry.

    • Final Product: Indole-4-carboxylic acid.

References

  • Organic Syntheses . "1H-Indole-4-carboxylic acid, methyl ester". Org.[2][4][6] Synth.1985 , 63, 214. Link

  • Bereziak, A. et al. "Optimization of the Leimgruber-Batcho synthesis for 4-substituted indoles". Heterocycles2010, 81, 123.
  • Sigma-Aldrich . "Indole-4-carboxylic acid Product Specification". Link

  • Organic Syntheses . "7-Indolinecarboxaldehyde (Directed Lithiation)". Org.[2][4][6] Synth.2006 , 83, 170. Link

  • BenchChem . "Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis". Link

Sources

Optimization

stability and degradation of 5-bromo-1H-indole-4-carboxylic acid

The following guide serves as a specialized Technical Support Center for 5-bromo-1H-indole-4-carboxylic acid . It is designed to function as an interactive troubleshooting manual for researchers encountering stability is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 5-bromo-1H-indole-4-carboxylic acid . It is designed to function as an interactive troubleshooting manual for researchers encountering stability issues or degradation during synthesis and storage.

Status: Operational | Ticket Type: Stability & Degradation Analysis Assigned Specialist: Senior Application Scientist

Compound Profile & Risk Assessment

Before troubleshooting, verify you are working with the correct scaffold. The 4-position carboxylic acid places the substituent on the benzene ring, distinct from the more labile 2- or 3-position isomers.

PropertySpecificationCritical Note
CAS Registry 1784507-62-5Verify against isomer CAS (e.g., 2-COOH is 7254-19-5).
Molecular Weight 239.05 g/mol Br isotope pattern (1:1 ratio of 79Br/81Br) is a key MS identifier.
pKa (Calc.) ~4.2 (COOH), ~16 (NH)Acidic workups (pH < 3) may precipitate the neutral form; basic workups (pH > 9) dissolve it.
Core Risks Photodebromination, OxidationHigh Sensitivity: Protect from light immediately.

Module 1: Storage & Handling (Pre-Experiment)

Q: My compound has turned from off-white to pink/brown. Is it still usable?

A: This indicates oxidative degradation , likely initiated by light exposure.

  • Diagnosis: Indoles are electron-rich and prone to radical oxidation at the C2/C3 positions. The color change is often due to the formation of trace amounts of conjugated dimers or quinoidal species (rosindoles), which have high extinction coefficients.

  • Action:

    • Check Purity: If the color is faint, the bulk purity is likely >95%. Run an LC-MS to confirm.

    • Purification: If purity is <90%, recrystallize from ethanol/water or purify via silica gel chromatography (using 1% acetic acid in the eluent to prevent streaking).

    • Prevention: Store under Argon at -20°C in amber vials.

Q: Can I store this compound in DMSO or Methanol stock solutions?

A: Short-term only (<24 hours).

  • The Issue:

    • DMSO: Can act as a mild oxidant over time, especially if the solution is exposed to light and air.

    • Methanol: In the presence of trace acid (often present in glass surfaces or impurities), the carboxylic acid can undergo slow Fischer esterification to form the methyl ester (Methyl 5-bromo-1H-indole-4-carboxylate).

  • Protocol: Prepare fresh solutions immediately before use. If storage is mandatory, freeze DMSO stocks at -80°C and protect from light.

Module 2: Reaction Troubleshooting (During Experiment)

Q: I am observing "de-brominated" byproduct (Indole-4-carboxylic acid) in my Suzuki coupling. Why?

A: This is a classic Protodebromination event, common with electron-deficient aryl bromides.

  • Mechanism: Palladium inserts into the C-Br bond. If the transmetallation step is slow (due to steric hindrance at the 4-position) or if a hydride source is present (e.g., excess alcohol solvent, triethylamine, or formate), the Pd-Ar species can undergo reductive elimination with a hydride.

  • Troubleshooting Steps:

    • Solvent Switch: Avoid secondary alcohols (Isopropanol) which act as hydride donors. Use Dioxane or Toluene.

    • Base Selection: Switch from

      
       (hydride donor) to inorganic bases like 
      
      
      
      or
      
      
      .
    • Catalyst: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to accelerate the transmetallation step over the reduction pathway.

Q: Is decarboxylation a risk during heating?

A: Moderate Risk at >150°C.

  • Context: Unlike indole-3-carboxylic acids (which decarboxylate easily), the 4-carboxylic acid is a benzoic acid derivative and is thermally more stable. However, the ortho-like relationship between the C4-COOH and the C3-H (peri-interaction) can facilitate decarboxylation under extreme forcing conditions or in the presence of strong copper catalysts.

  • Threshold: Stable up to ~120°C in neutral solvents. Avoid heating >140°C in acidic media (DMSO/acid mixes).

Module 3: Analytical Forensics (QC Phase)

Q: How do I interpret the LC-MS impurities?

A: Use the table below to identify "Ghost Peaks" relative to the parent mass (


).
Relative Mass (

)
Proposed StructureCause
M - 80 Indole-4-carboxylic acid Photodebromination (Light exposure) or Pd-catalyzed reduction.
M - 44 5-Bromoindole Decarboxylation (High heat >150°C or Cu-catalysis).
M + 14 Methyl Ester Solvolysis (Stored in MeOH).
M + 16 Oxindole / N-Oxide Oxidation (Air exposure / Old DMSO stock).
Q: The peak shape on HPLC is tailing severely.

A: This is due to the Carboxylic Acid / Silica Interaction .

  • Fix: The free carboxylic acid interacts strongly with residual silanols on the C18 column.

  • Modifier: Add 0.1% Formic Acid or 0.1% TFA to both mobile phases (Water and Acetonitrile). This suppresses ionization of the silanols and the acid, sharpening the peak.

Visualizing Degradation Pathways

The following diagram details the specific degradation vectors for 5-bromo-1H-indole-4-carboxylic acid.

DegradationPathways Parent 5-Bromo-1H-indole- 4-carboxylic acid (MW 239.05) Debrom Indole-4-carboxylic acid (MW 161.16) [Protodebromination] Parent->Debrom UV Light / Pd + Hydride Source Decarb 5-Bromoindole (MW 196.04) [Decarboxylation] Parent->Decarb Heat (>150°C) / Cu Cat. Ester Methyl Ester (MW 253.07) [Solvolysis] Parent->Ester MeOH / H+ Oxide Oxindole Species (MW +16) [Oxidation] Parent->Oxide Air / DMSO / Time

Figure 1: Primary degradation pathways. Red path (Debromination) is the most common failure mode in catalytic cross-coupling.

Troubleshooting Decision Tree

Use this logic flow to resolve purity issues in real-time.

DecisionTree Start Issue Detected Q1 Is the solid colored (Pink/Brown)? Start->Q1 Q2 Is the impurity Mass = M-80? Q1->Q2 No Action1 Recrystallize (EtOH) Store in Amber Vial Q1->Action1 Yes (Oxidation) Q3 Is the impurity Mass = M-44? Q2->Q3 No Action2 Exclude Light Remove Hydride Donors (Check solvents) Q2->Action2 Yes (Debromination) Q3->Start No (Unknown) Action3 Lower Reaction Temp Check Acid Catalysis Q3->Action3 Yes (Decarboxylation)

Figure 2: Rapid response decision tree for identifying and mitigating compound instability.

References

  • BenchChem. The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. (Note: Analogous solubility data for bromo-indole carboxylic acids).

  • Sigma-Aldrich. Indole-4-carboxylic acid Product Specification & Stability Data.[1] (Base scaffold stability data).

  • ChemicalBook. 5-Bromoindole Safety and Handling (SDS). (Bromine lability and light sensitivity data).[2]

  • Journal of Organic Chemistry. Photocatalytic Decarboxylative Alkylation of Indoles. (Mechanistic insights into indole decarboxylation pathways).

  • Apollo Scientific. Safety Data Sheet: 5-Bromo-1H-indole-2-carboxylic acid. (Storage conditions: Keep cold, dark, and dry).[3]

Sources

Troubleshooting

side-product formation in the bromination of indole-4-carboxylic acid

Technical Support Center: Optimization of Indole-4-Carboxylic Acid Bromination Executive Summary Topic: Troubleshooting Side-Product Formation in Indole-4-Carboxylic Acid Bromination. Primary Challenge: The presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Indole-4-Carboxylic Acid Bromination

Executive Summary

Topic: Troubleshooting Side-Product Formation in Indole-4-Carboxylic Acid Bromination. Primary Challenge: The presence of an electron-withdrawing carboxylic acid group at the C4 position creates a unique "push-pull" conflict. While the indole core naturally directs electrophiles to C3, the C4-COOH substituent exerts significant peri-strain (steric hindrance) and electronic deactivation , leading to regiochemical leakage (C2-bromination) and poly-halogenation.

Module 1: Critical Reaction Pathways

Before troubleshooting, you must visualize the competing pathways. The C4-substituent is the "traffic controller" that often misdirects the brominating agent.

IndoleBromination Start Indole-4-COOH N_Br N-Bromo Intermediate (Kinetic Product) Start->N_Br NBS/Low Temp C3_Br 3-Bromoindole-4-COOH (Target: Thermodynamic) N_Br->C3_Br Rearrangement (Standard Path) C2_Br 2-Bromoindole-4-COOH (Steric Leakage) N_Br->C2_Br Steric Block at C3 (C4-COOH Interference) Di_Br 2,3-Dibromo Species (Over-reaction) C3_Br->Di_Br Excess NBS Oxindole Oxindole/Oxidation (Hydrolytic Side-Product) C3_Br->Oxindole Aq. Workup/Light C2_Br->Di_Br Excess NBS

Figure 1: Competing reaction pathways.[1] The C4-COOH group sterically shields the C3 position, increasing the rate of C2-bromination side-products.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity Leakage (The "Wrong Isomer")

User Question: "I am targeting the 3-bromo derivative, but I see a significant impurity (~15-20%) with the same mass. Is this the 2-bromo isomer?"

Technical Diagnosis: Yes. This is the classic C4-Peri Effect . In unsubstituted indoles, C3 is electronically favored. However, the C4-COOH group creates steric bulk that shields the C3 position.

  • Mechanism: The electrophilic attack at C3 creates a tetrahedral intermediate that is sterically crowded by the C4-carboxyl group. The reaction consequently "leaks" to the less hindered C2 position.

  • Electronic Factor: The -COOH is an Electron Withdrawing Group (EWG). It deactivates the benzene ring, but also reduces the electron density of the pyrrole ring, making the energy gap between C2 and C3 activation smaller.

Corrective Protocol:

  • Switch Solvent: Change from polar aprotic (DMF) to a solvent that stabilizes the bromonium intermediate differently. THF or Dichloromethane (DCM) at lower temperatures (-78°C to 0°C) can improve C3 selectivity by relying on kinetic control.

  • Bulky Reagents: If using NBS, switch to Pyridinium Tribromide . The bulkier reagent may amplify the steric difference, but paradoxically, sometimes a larger electrophile is more excluded from C3, so this must be screened.

  • Blocking: If C2-bromination persists, consider a transient C2-blocking group (e.g., lithiation/silylation) prior to bromination, though this adds steps.

Issue 2: Over-Bromination (The "M+158" Peak)

User Question: "I see a peak corresponding to a dibromo species even though I used exactly 1.0 equivalents of NBS."

Technical Diagnosis: Indoles with EWGs (like 4-COOH) are deactivated. The first bromination (adding Br) actually further deactivates the ring, which usually prevents over-reaction. However, if the reaction is heterogeneous (NBS not dissolving) or mixing is poor, you create localized "hotspots" of high NBS concentration.

  • Root Cause: The reaction rate is slow due to the 4-COOH deactivation. If you add NBS too fast, it accumulates. Once the mono-bromo product forms, if it sits in a high-NBS zone, it will react again to form 2,3-dibromoindole-4-carboxylic acid.

Corrective Protocol:

  • Dilution: Increase solvent volume (0.1 M

    
     0.05 M).
    
  • Addition Rate: Add NBS as a solution dropwise over 1-2 hours, rather than as a solid.

  • Stoichiometry: Use a slight deficit of NBS (0.95 eq) and accept slightly lower conversion to ensure high purity.

Issue 3: Oxidation & Tars (The "Purple/Black Pot")

User Question: "My reaction mixture turned black, and I see a mass corresponding to M+16 (Oxygen). Did I oxidize the ring?"

Technical Diagnosis: Bromoindoles are sensitive to oxidative hydrolysis. The "M+16" peak suggests the formation of an oxindole (likely 3-bromo-oxindole).

  • Mechanism: In the presence of light and moisture, the C3-Br bond is labile. Water attacks C2, leading to the formation of oxindoles.

  • Decarboxylation Risk: While 4-COOH is relatively stable (being on the benzene ring), harsh oxidative conditions can trigger radical decarboxylation, especially if metal contaminants are present.

Corrective Protocol:

  • Protect from Light: Wrap the flask in aluminum foil. Radical bromination (side reaction) is photo-initiated.

  • Anhydrous Conditions: Ensure the solvent (DMF/MeCN) is dry. Water participates in the conversion of bromoindoles to oxindoles.

  • Workup: Do not use strong bases during workup. Use a mild buffer (Phosphate pH 7) or simple aqueous wash.

Module 3: Comparative Solvent Effects Data

The choice of solvent dictates the mechanism (Ionic vs. Radical) and directly impacts the side-product profile.

SolventPrimary MechanismMajor Side ProductRecommendation
DMF Ionic (Polar)2-Bromo isomer Good for solubility, but high C2 leakage due to stabilization of transition states.
Acetonitrile Ionic/Radical mixDibromo species Often leads to cleaner regioselectivity but higher risk of over-bromination if not controlled.
CCl4 / Benzene RadicalBenzylic/N-Br AVOID. Promotes radical side reactions and environmental hazards.
THF IonicN-Bromo intermediate Good for kinetic control at low temps.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 3-bromoindole-4-carboxylic acid with minimized C2-isomer formation.

Reagents:

  • Indole-4-carboxylic acid (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (0.98 eq) - Recrystallized

  • DMF (Anhydrous) - 0.1 M concentration

Step-by-Step Workflow:

  • Preparation: Dissolve Indole-4-carboxylic acid in anhydrous DMF under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to -10°C .

    • Why? Lower temperature favors the electronic preference (C3) over the steric preference (C2).

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Do not add the final 5% of NBS if the starting material is <5%.

  • Quench: Pour the mixture into ice-cold water (10x volume).

    • Note: Do not use sodium bisulfite unless necessary, as it can sometimes promote hydrolysis of electron-deficient bromoindoles.

  • Filtration: The product should precipitate. Filter and wash with cold water.

    • Purification: If C2-isomer is present, recrystallization from Ethanol/Water is usually more effective than column chromatography due to the polarity of the acid group.

References

  • Regioselectivity in Indole Bromination

    • Title: Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Mechanistic Insight on NBS

    • Title: N-Bromosuccinimide (NBS) reagent application & mechanism.[3][4]

    • Source: Master Organic Chemistry / Wikipedia (General Reagent D
    • URL:[Link]

  • Decarboxylative Risks (Contextual)

    • Title: Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase.[5]

    • Source: ACS Catalysis (Demonstrates oxid
    • URL:[Link]

  • General Indole Reactivity

    • Title: Electrophilic Substitution Reactions of Indoles.[6]

    • Source: Topics in Heterocyclic Chemistry (Springer).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1H-indole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. 5-Bromo-1H-indole-4-carboxylic acid is a valuable building block in the development of novel therapeutics, including inhibitors of histone deacetylases and ligands for the CCR3 receptor. However, its synthesis can present challenges, including low yields, difficult purifications, and the formation of persistent impurities.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and improve the yield and purity of your target compound.

I. Overview of the Synthetic Challenge

The most direct and common approach to synthesizing 5-bromo-1H-indole-4-carboxylic acid is through the electrophilic bromination of the indole-4-carboxylic acid starting material. The core of the challenge lies in controlling the regioselectivity and preventing side reactions. The indole nucleus is highly activated towards electrophilic substitution, but the C4-carboxylic acid group is an electron-withdrawing, meta-directing group, which deactivates the ring and complicates the substitution pattern. Key challenges include:

  • Side Product Formation: Over-bromination, bromination at other positions (C3, C6, C7), and oxidative degradation are common.

  • Decarboxylation: The indole-4-carboxylic acid moiety can be susceptible to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 5-bromoindole.[1][2]

  • Low Reactivity: The deactivating effect of the carboxylic acid can lead to incomplete reactions and low yields.

  • Purification: Separating the desired product from structurally similar impurities can be difficult.[3]

II. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

dot

TroubleshootingWorkflow start Low Yield or Stalled Reaction q1 Was the reaction incomplete? (Check TLC/LC-MS for starting material) start->q1 s1 Increase reaction time or temperature moderately. Consider a more reactive brominating agent (e.g., Br2 in AcOH). q1->s1 Yes q2 Is significant decarboxylation observed? (Check for 5-bromoindole byproduct) q1->q2 No end Improved Yield s1->end s2 Use milder conditions. Lower reaction temperature. Avoid strong acids. Use NBS in a less polar solvent (e.g., DMF, CH2Cl2). q2->s2 Yes q3 Are multiple unidentified spots on TLC? q2->q3 No s2->end s3 Indicates side reactions. Possible polybromination or oxidation. Reduce stoichiometry of brominating agent. Run reaction under inert atmosphere (N2 or Ar). q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for low yield issues.

Q1: My reaction yield is consistently low, and I see a lot of unreacted indole-4-carboxylic acid. What's happening?

A1: This points to insufficient reactivity under your current conditions. The electron-withdrawing nature of the C4-carboxylic acid group deactivates the indole ring, making electrophilic bromination more difficult than for a simple indole.

  • Causality: Your brominating agent may not be electrophilic enough, or the reaction conditions (temperature, time) are too mild. While N-Bromosuccinimide (NBS) is a common choice for brominating activated rings, it may be too gentle here.[4]

  • Actionable Solutions:

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC to find a balance between reaction rate and decomposition.

    • Change Brominating Agent: Switch to a more potent brominating agent. Molecular bromine (Br₂) in a solvent like acetic acid or CCl₄ is a stronger electrophile. However, exercise caution as this increases the risk of over-bromination.

    • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile can facilitate the reaction. For NBS, DMF is often a good choice.

Q2: My main impurity is 5-bromoindole. How can I prevent this decarboxylation?

A2: The loss of the C4-carboxylic acid group is a known side reaction for indole carboxylic acids, often promoted by heat and acid.[1][2]

  • Causality: The C-C bond at the 4-position can cleave, especially at elevated temperatures. Strong acidic conditions can protonate the indole ring, further destabilizing the molecule and facilitating the loss of CO₂.

  • Actionable Solutions:

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many brominations with NBS, starting at 0°C and slowly warming to room temperature is effective.

    • Avoid Strong Acids: Do not use strong protic acids (e.g., H₂SO₄, HCl) as catalysts or solvents if possible. If an acid is needed, a weaker Lewis acid might be an alternative.

    • pH Control During Workup: During the aqueous workup, avoid strongly acidic conditions for extended periods. Neutralize the reaction mixture promptly but carefully, as excessive heat can be generated.

Q3: My TLC shows a streak of products, and the crude NMR is very complex. What are these byproducts?

A3: This pattern suggests a loss of reaction control, leading to multiple side products. The most likely culprits are polybromination and oxidation.

  • Causality: The indole ring, even when deactivated, has multiple sites (C3, C6, C7) that can react with a strong electrophile, especially if the brominating agent is used in excess. Indoles are also susceptible to oxidation, which can lead to colored, tar-like impurities.

  • Actionable Solutions:

    • Control Stoichiometry: Use the brominating agent in a controlled stoichiometry, typically 1.0 to 1.1 equivalents. Add the reagent slowly and in portions to avoid localized high concentrations.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Purification Strategy: For complex mixtures, a multi-step purification may be necessary. First, an acid-base extraction can isolate the acidic product from neutral byproducts. This can be followed by column chromatography or recrystallization.[3]

III. Recommended Synthetic Protocol & Optimization

This protocol uses N-Bromosuccinimide (NBS), which is generally easier and safer to handle than molecular bromine.

dot

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Indole-4-carboxylic acid in anhydrous DMF B Cool solution to 0°C (Ice Bath) A->B C Add NBS in portions (1.05 eq.) B->C D Stir at 0°C for 1h C->D E Warm to Room Temperature (Stir for 4-8h) D->E F Monitor by TLC/LC-MS (vs. Starting Material) E->F G Quench with aq. Na2S2O3 F->G Reaction Complete H Dilute with Water to Precipitate G->H I Filter Crude Solid H->I J Recrystallize from Ethanol/Water or Acetonitrile I->J

Caption: Recommended workflow for the synthesis.

Materials:

  • Indole-4-carboxylic acid (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol or Acetonitrile for recrystallization

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve indole-4-carboxylic acid in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add NBS in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The starting material should be consumed, and a major new spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Precipitation: Pour the reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF). The crude product should precipitate out of solution.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and salts.

  • Drying: Dry the solid under vacuum to obtain the crude 5-bromo-1H-indole-4-carboxylic acid.

Purification Protocol: Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol or acetonitrile.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter it.

  • Slowly add hot water to the hot alcoholic solution until the mixture becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br₂; reduces over-bromination risk.
Solvent Anhydrous DMFAprotic polar solvent that aids in dissolving reagents and facilitates the reaction.
Temperature 0°C to Room Temp.Minimizes decarboxylation and other side reactions.
Stoichiometry 1.05 eq. of NBSSlight excess ensures complete conversion without significant polybromination.
Workup Water PrecipitationEfficient method for initial isolation of the crude product from the polar solvent.
Purification RecrystallizationEffective for removing most impurities and obtaining high-purity crystalline product.[3]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different synthetic route?

A: Yes, alternative routes exist, such as a multi-step sequence involving a Fischer indole synthesis with a pre-brominated phenylhydrazine.[5] However, these routes are often longer and may not offer a significant yield advantage for this specific target. The direct bromination of indole-4-carboxylic acid, when optimized, is generally the most straightforward approach.

Q: How do I confirm the regiochemistry of my product? Is it really the 5-bromo isomer?

A: Confirmation of the structure is critical. The primary method is ¹H NMR spectroscopy. For the 5-bromo isomer, you would expect to see distinct coupling patterns for the protons on the benzene portion of the indole ring. Specifically, the H6 and H7 protons will be doublets, while the H3 proton will appear as a characteristic signal in the indole region. 2D NMR techniques like COSY and HMBC can provide definitive proof of the connectivity.

Q: My final product is slightly colored (off-white or tan). Is this a problem?

A: A slight off-white or tan color is common for crude indole derivatives and may not indicate significant impurity.[6] It can often be attributed to trace amounts of oxidized byproducts. For many applications, this is acceptable. If a high-purity, colorless material is required, a second recrystallization or passing a solution of the material through a short plug of silica gel may be necessary.

Q: What are the key safety precautions for this reaction?

A:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine (if used): Molecular bromine is highly toxic, corrosive, and volatile. It should only be handled in a well-ventilated fume hood with extreme caution and appropriate PPE.

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

V. References

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from Loyola University Chicago.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.

  • Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination.

  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids.

  • Benchchem. (n.d.). 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis.

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • ACS Publications. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles.

  • Benchchem. (n.d.). Addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution.

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.

  • PubChem. (n.d.). 5-bromo-1H-indole-3-carboxylic acid.

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.

  • Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.

  • RSC Publishing. (2025). Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole.

  • Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid.

  • ChemRxiv. (n.d.). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents.

  • AChemBlock. (2026). methyl 5-bromo-1H-indole-4-carboxylate.

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.

  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS.

  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?.

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

  • ResearchGate. (n.d.). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO3.

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid.

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

  • MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.

Sources

Troubleshooting

troubleshooting common issues in indole functionalization

Current Status: Operational Ticket Priority: High (Drug Discovery/Material Science) Mission Statement Welcome to the Indole Functionalization Support Center. Indole is the "Lord of the Rings" in heterocyclic chemistry—ub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Priority: High (Drug Discovery/Material Science)

Mission Statement

Welcome to the Indole Functionalization Support Center. Indole is the "Lord of the Rings" in heterocyclic chemistry—ubiquitous in pharmaceuticals (e.g., Tryptophan, Indomethacin, Vinca alkaloids) yet notoriously temperamental. Its electron-rich nature makes it prone to polymerization, while its multiple reactive sites (N1, C2, C3, and the benzenoid ring) create a constant battle for regioselectivity.

This guide moves beyond textbook definitions to address the practical failure modes you encounter in the fume hood.

Module 1: The Regioselectivity Matrix (C3 vs. C2 vs. N1)

The Core Conflict

Users frequently ask: "I am trying to alkylate C2, but I keep getting C3 substitution or N-alkylation. Why?"

The Mechanistic Reality: Indole is an enamine built into a benzene ring.

  • C3 (Kinetic Favorite): Electrophilic attack at C3 forms a cation that preserves the aromaticity of the fused benzene ring.[1]

  • C2 (The Underdog): Attack at C2 disrupts the benzene aromaticity, making the intermediate higher in energy.

  • N1 (The Nucleophile): The nitrogen lone pair is part of the aromatic sextet, making it poor at nucleophilic attack unless deprotonated (pKa ~16 in DMSO).

Visualizing the Decision Process

The following decision tree helps you select the correct conditions for your target site.

IndoleRegio Start Target Site? C3 C3 Position Start->C3 Electrophilic Subst. C2 C2 Position Start->C2 Direct Funct. N1 N1 Position Start->N1 Alkylation Benzenoid C4-C7 Ring Start->Benzenoid C-H Activation C3_Cond Vilsmeier-Haack Mannich Friedel-Crafts C3->C3_Cond Standard Conditions C2_Block C2_Block C2->C2_Block Is C3 Blocked? N1_Base NaH / DMF (Ionic Mechanism) N1->N1_Base Hard Electrophile C7 C7-Selective (Steric/DG Control) Benzenoid->C7 Ir/Rh Cat C2_Lith Lithiation (nBuLi) Target: C2-Li C2_Block->C2_Lith Yes (Skatole) C2_DG Directing Group (DG) Pd/Rh Catalysis C2_Block->C2_DG No (Indole)

Figure 1: Strategic decision tree for selecting reagents based on the desired functionalization site.

Module 2: Troubleshooting N-Alkylation vs. C-Alkylation

Issue: "I used an alkyl halide, but I have a mixture of N-alkylated and C3-alkylated products."

Diagnosis: This is a classic Ambident Nucleophile problem. The indole anion (indolyl) can react at N or C3 depending on the "hardness" of the conditions and the electrophile.

Optimization Table
VariableFavors N-AlkylationFavors C3-AlkylationMechanistic Reason
Base Counterion Na⁺, K⁺ (Dissociated ion pairs)Li⁺, Mg²⁺ (Tight ion pairs)Small cations (Li/Mg) coordinate to N, blocking it and directing attack to C3.
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Protic (Toluene, IPA)Polar solvents solvate the cation, leaving the "naked" N-anion free to react.
Electrophile Hard (Alkyl Tosylates, Chlorides)Soft (Allyl/Benzyl Halides, Michael Acceptors)Hard-Hard interactions favor N-attack; Soft-Soft orbital control favors C3.
Temperature Lower (0°C to RT)Higher (>80°C)C3-alkylation is often thermodynamically controlled; N-alkylation is kinetic.

Corrective Protocol for N-Alkylation:

  • Solvent: Anhydrous DMF or DMSO.

  • Base: NaH (1.1 equiv). Tip: Wash NaH with hexanes to remove mineral oil if the reaction is sluggish.

  • Procedure: Deprotonate indole at 0°C for 30 mins (wait for H₂ evolution to cease) before adding the electrophile. This ensures the formation of the N-nucleophile.

Module 3: Transition Metal Catalysis (C-H Activation)

Issue: "My Pd-catalyzed C2-arylation failed. The starting material was consumed, but I see no product, only black precipitate."

Diagnosis:

  • Catalyst Poisoning: The free N-H or a basic N-alkyl group can bind strongly to Pd(II), shutting down the catalytic cycle.

  • Oxidative Decomposition: Indoles are electron-rich.[2] Oxidants (like Cu(OAc)₂ or Ag₂CO₃ used in C-H activation) can cause oxidative dimerization (bi-indoles) or polymerization.

Solution: The Directing Group (DG) Strategy

To force C2 selectivity and protect the catalyst, you must use a Directing Group on the Nitrogen.[3]

Recommended Protocol: C2-Selective Arylation Based on Pd(II) catalysis with a removable DG.

  • Substrate Preparation: Protect Indole with a Pyrimidyl or Pivaloyl group (N-Piv). The carbonyl/nitrogen of the DG coordinates to Pd, placing the metal exactly at C2.

  • Reagents:

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Oxidant: Ag₂CO₃ or Cu(OAc)₂ (to regenerate Pd(II))

    • Solvent: Toluene or Dioxane (avoid DMF if using Ag salts).

    • Additive: Pivalic acid (30 mol%) – Crucial for the Concerted Metalation-Deprotonation (CMD) step.

  • Workflow Visualization:

CH_Activation Step1 Coordination (DG binds Pd) Step2 C-H Activation (CMD Mechanism) Step1->Step2 -AcOH Step3 Coupling (Ar-I Insertion) Step2->Step3 + Ar-I Step4 Reductive Elim. (Product Release) Step3->Step4 Step4->Step1 Re-oxidation (Pd0 -> PdII)

Figure 2: The catalytic cycle for Directed C-H Activation. Note that the "CMD" step requires a carboxylate base (acetate/pivalate) to shuttle the proton off C2.

Module 4: Stability & Handling FAQs

Q: My indole turned pink/brown on the bench. Is it ruined? A: Not necessarily. Indoles are sensitive to auto-oxidation by air and light, forming colored impurities (often <1% by mass) that look terrible but don't affect bulk purity.

  • Fix: Pass through a short plug of silica gel or recrystallize from Ethanol/Water. Store under Argon in the dark.

Q: I tried a Friedel-Crafts reaction with AlCl₃, and the whole thing turned into tar. A: Stop. Strong Lewis acids (AlCl₃, BF₃·OEt₂) cause rapid polymerization of indoles.

  • Fix: Use milder Lewis acids (InCl₃, Zn(OTf)₂) or switch to electron-deficient indoles (e.g., 5-bromoindole) which are less prone to polymerization.

References

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Link

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link

  • Joucla, L., & Djakovitch, L. (2009). Transition metal-catalysed direct C–H arylation of indole derivatives. Advanced Synthesis & Catalysis. Link

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 5-bromo-1H-indole-4-carboxylic acid

Introduction: Welcome to the technical support guide for the large-scale synthesis of 5-bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5). This molecule is a valuable heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the large-scale synthesis of 5-bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis on a large scale presents unique challenges, primarily concerning regioselective bromination and purification. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is based on a robust, multi-step synthetic strategy, emphasizing process control, safety, and product purity.

Proposed Synthetic Pathway & Workflow

The synthesis of 5-bromo-1H-indole-4-carboxylic acid is most effectively approached via a three-stage process starting from the commercially available methyl 1H-indole-4-carboxylate. This strategy allows for precise control over each transformation, which is critical for scalability and final product quality.

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Saponification cluster_3 Stage 4: Isolation & Purification start Methyl 1H-indole-4-carboxylate bromination_step Electrophilic Aromatic Substitution (e.g., NBS in DMF) start->bromination_step Reagent bromination Methyl 5-bromo-1H-indole-4-carboxylate hydrolysis_step Base-Mediated Ester Hydrolysis (e.g., NaOH in MeOH/H₂O) bromination->hydrolysis_step Substrate bromination_step->bromination Product hydrolysis Sodium 5-bromo-1H-indole-4-carboxylate (Salt Intermediate) isolation_step Acidification, Precipitation, Filtration & Drying hydrolysis->isolation_step Substrate hydrolysis_step->hydrolysis Product final_product 5-bromo-1H-indole-4-carboxylic acid isolation_step->final_product Final Product G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield or Impure Product in Bromination Step check_purity Check TLC/HPLC for multiple spots start->check_purity check_sm Check TLC/HPLC for remaining starting material start->check_sm sol_isomers Optimize Selectivity: 1. Lower Temperature (0-5 °C) 2. Use DMF as solvent 3. Add NBS slowly check_purity->sol_isomers Isomer impurities present sol_overbrom Prevent Over-bromination: 1. Use ≤1.05 eq. NBS 2. Monitor reaction closely check_purity->sol_overbrom Higher MW impurities present sol_incomplete Drive Reaction to Completion: 1. Use fresh NBS 2. Consider inert atmosphere 3. Add small excess of NBS check_sm->sol_incomplete Significant starting material

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 5-bromo-1H-indole-4-carboxylic Acid Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving 5-bromo-1H-indole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 5-bromo-1H-indole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of analyzing this valuable synthetic intermediate.

Section 1: Introduction & Critical Compound Considerations

5-bromo-1H-indole-4-carboxylic acid is a pivotal building block in medicinal chemistry. Accurate monitoring of its reactions is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. However, its unique chemical properties—the reactive indole ring, the electron-withdrawing bromine atom, and the polar carboxylic acid group—present specific analytical challenges.

Frequently Asked Questions (FAQs): Compound Stability & Handling

Q1: What are the primary stability concerns for 5-bromo-1H-indole-4-carboxylic acid in solution?

A1: The main stability challenges are degradation from oxidation, light exposure (photodegradation), and pH-dependent effects.[1] The indole ring itself is susceptible to oxidation, and the presence of the bromine atom can heighten its sensitivity to light. As a carboxylic acid, its solubility and the stability of the carboxylate form are heavily influenced by the pH of the solution.[1]

Q2: What are the recommended solvents and pH conditions for working with this compound?

A2: For stock solutions, organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective.[1] When preparing working solutions in aqueous media, a common issue is precipitation. It is advisable to maintain the pH of aqueous solutions in a neutral range (pH 6-8) to strike a balance between solubility and stability.[1] In alkaline conditions, solubility increases, but so does the risk of oxidation.

Q3: Is this compound sensitive to light?

A3: Yes. Brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[1] It is critical to protect both the solid compound and its solutions from light. Best practices include using amber vials or wrapping containers in aluminum foil and minimizing exposure during experimental setup.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

HPLC, particularly when coupled with mass spectrometry (LC-MS), is the most powerful and widely used technique for monitoring reactions involving 5-bromo-1H-indole-4-carboxylic acid. It provides quantitative data on the consumption of starting material and the formation of products and impurities.

Workflow for HPLC & LC-MS Method Development

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_ms Phase 3: MS Optimization A Select Column (e.g., C18, C8) B Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H2O B: Acetonitrile or Methanol) A->B C Prepare Sample (Dissolve in Mobile Phase or DMSO) B->C D Initial Gradient Run (e.g., 5-95% B in 20 min) C->D E Optimize Gradient (Sharpen peaks, improve resolution) D->E F Optimize Flow Rate & Temp (Balance speed and resolution) E->F G Infuse Analyte (Determine optimal ionization) F->G Couple to MS H Select Ionization Mode (ESI+ or ESI-) G->H I Optimize Source Parameters (Voltages, Temps, Gas Flows) H->I

Caption: A typical workflow for developing an LC-MS method.

FAQs: HPLC & LC-MS

Q1: What is a good starting point for an HPLC method?

A1: A reversed-phase method is the standard approach. Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a gradient elution.[2] A common mobile phase system is A: Water with 0.1% formic acid and B: Methanol or acetonitrile.[3] A broad gradient (e.g., 5% to 95% B over 20-30 minutes) will help locate your compound and any impurities, after which the gradient can be optimized for speed and resolution.[3]

Q2: Which ionization mode, ESI positive or negative, is better for 5-bromo-1H-indole-4-carboxylic acid in LC-MS?

A2: Due to the carboxylic acid group, this compound will readily deprotonate to form a [M-H]⁻ ion. Therefore, electrospray ionization in negative mode (ESI-) is typically very sensitive and reliable. However, it is always best practice during method development to test both positive and negative modes. In positive mode (ESI+), you may observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Q3: What are the characteristic isotopic patterns I should look for in the mass spectrum?

A3: A key feature of this molecule is the presence of a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This means you will see a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are separated by ~2 m/z units. This is a powerful diagnostic tool for confirming the presence of your compound.

Troubleshooting Guide: HPLC & LC-MS

Q1: All the peaks in my HPLC chromatogram are splitting or broad. What's wrong?

A1: When all peaks are affected, the issue is likely a systemic or hardware problem occurring at or before the column inlet.[5]

  • Cause: A common reason is a void or channel at the head of the analytical column, which causes the sample to travel through different paths.[5] This can result from pressure shocks or column age.

  • Solution: First, try reversing and flushing the column (if the manufacturer allows).[6] If this fails, the column may need to be replaced. Also, check for a partially clogged inlet frit.[5]

Q2: Only the peak for my indole compound is splitting. What should I investigate?

A2: If only a single peak is splitting, the cause is chemical rather than physical.

  • Cause 1: Sample Solvent Incompatibility. This is a primary culprit. If you dissolve your sample in a solvent that is much stronger than the starting mobile phase (e.g., 100% DMSO or Acetonitrile when the mobile phase starts at 5% Acetonitrile), the sample won't focus into a tight band on the column head.[5]

  • Solution 1: Whenever possible, dissolve your sample in the initial mobile phase.[7] If you must use a strong solvent like DMSO for solubility, ensure the injection volume is as small as possible (e.g., 1-2 µL).

  • Cause 2: Mobile Phase pH. If the mobile phase pH is very close to the pKa of the carboxylic acid, the compound can exist in both its ionized and non-ionized forms, which may separate slightly on the column, causing a distorted or split peak.[5]

  • Solution 2: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For a carboxylic acid, using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7) ensures it is fully protonated and behaves as a single species.

Q3: My MS signal is weak or I see high background noise. How can I fix this?

A3: This is often caused by ion suppression or contamination.

  • Cause 1: Ion Suppression. Co-eluting compounds from your reaction matrix (e.g., salts, non-volatile reagents) can compete with your analyte for ionization in the MS source, reducing its signal.[4][8]

  • Solution 1: Improve your sample preparation. A simple filtration may not be enough. Consider a dilute-and-shoot approach or a solid-phase extraction (SPE) cleanup step. Also, use a divert valve to send the highly polar, unretained portion of the injection (which often contains salts) to waste instead of the MS source.[9]

  • Cause 2: Contamination. Contaminants can come from solvents, plasticware (plasticizers like phthalates are common), or buildup in the LC-MS system.[10][11]

  • Solution 2: Always use high-purity, LC-MS grade solvents.[12] Regularly flush the system and clean the MS ion source. If you see persistent, common background ions (see table below), perform a systematic check of your solvents, vials, and sample preparation materials.

Example Protocol: RP-HPLC-MS Analysis
  • Chromatographic System: HPLC with UV and Mass Spectrometric detectors.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 280 nm.

  • MS Detection: ESI in negative mode, scanning a mass range of m/z 100-500.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of the carboxylic acid and the polar N-H group, direct GC-MS analysis of 5-bromo-1H-indole-4-carboxylic acid is not feasible.[13] A chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[14]

Workflow for GC-MS Analysis via Derivatization

A Sample Preparation (Evaporate solvent to dryness) B Derivatization Reaction (Add reagent, e.g., BSTFA. Heat at 60-80°C) A->B Step 1 C Sample Injection (Inject derivatized sample into GC-MS) B->C Step 2 D GC Separation (Separate on a non-polar column, e.g., DB-5ms) C->D Step 3 E MS Detection (Acquire mass spectrum in EI mode) D->E Step 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Characterization of 5-bromo-1H-indole-4-carboxylic acid

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-bromo-1H-indole-4-carboxylic acid, a key heterocyclic building block, serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-bromo-1H-indole-4-carboxylic acid, a key heterocyclic building block, serves as a critical intermediate in the synthesis of a multitude of biologically active molecules. Its intrinsic reactivity, modulated by the bromine substituent and the carboxylic acid moiety, makes it a versatile scaffold in medicinal chemistry. Consequently, the unambiguous characterization of this molecule is a foundational step in ensuring the integrity of subsequent research and development efforts.

This technical guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of 5-bromo-1H-indole-4-carboxylic acid. We will delve into the nuances of different ionization techniques and mass analyzers, offering field-proven insights into experimental design and data interpretation. Furthermore, we will explore complementary analytical techniques that, when used in conjunction with mass spectrometry, provide a holistic understanding of the molecule's structure and purity.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool in chemical analysis, providing highly sensitive and specific information about the molecular weight and structure of a compound. The technique involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in the mass spectrum offer a veritable fingerprint of the molecule, allowing for detailed structural characterization.

For a molecule like 5-bromo-1H-indole-4-carboxylic acid, mass spectrometry can definitively:

  • Confirm the molecular weight and elemental composition.

  • Elucidate the structure through characteristic fragmentation patterns.

  • Identify and quantify impurities.

  • Provide insights into the gas-phase chemistry of the molecule.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical and depends on the specific analytical question being addressed. Here, we compare the most relevant methods for the characterization of 5-bromo-1H-indole-4-carboxylic acid.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids.[1][2] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

Key Advantages for 5-bromo-1H-indole-4-carboxylic acid:

  • Soft Ionization: Minimizes fragmentation in the ion source, typically yielding a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which is crucial for molecular weight determination.

  • High Sensitivity: ESI can detect analytes at very low concentrations.

  • LC-MS Compatibility: Seamlessly couples with liquid chromatography for the analysis of complex mixtures and impurity profiling.[3]

Expected Fragmentation Pattern (Negative Ion Mode):

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ of 5-bromo-1H-indole-4-carboxylic acid would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following key fragment ions:

  • Loss of CO₂: A characteristic fragmentation of carboxylic acids is the neutral loss of carbon dioxide (44 Da) from the carboxylate anion.[4] This would result in a prominent fragment ion corresponding to the deprotonated 5-bromo-1H-indole.

  • Loss of Br: Cleavage of the carbon-bromine bond could lead to the loss of a bromine radical.

  • Ring Cleavage: Fragmentation of the indole ring system can also occur, though typically requires higher collision energies.

Experimental Workflow: LC-ESI-MS/MS Analysis

Caption: Workflow for LC-ESI-MS/MS analysis of 5-bromo-1H-indole-4-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 5-bromo-1H-indole-4-carboxylic acid, derivatization is necessary to increase their volatility.

Derivatization: The carboxylic acid and the N-H group of the indole can be derivatized, for example, through silylation (e.g., with BSTFA) or esterification, to make the molecule amenable to GC analysis.

Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a hard ionization method that imparts significant energy to the analyte, leading to extensive fragmentation.[5] This provides detailed structural information but may result in a weak or absent molecular ion peak.

Key Advantages for 5-bromo-1H-indole-4-carboxylic acid (with derivatization):

  • High Chromatographic Resolution: GC offers excellent separation of isomers and closely related compounds.

  • Reproducible Fragmentation: EI fragmentation patterns are highly reproducible and can be compared to spectral libraries for compound identification.

Expected Fragmentation Pattern (EI of a derivatized compound): The fragmentation will be complex and dependent on the derivatizing agent used. However, characteristic fragments would likely include:

  • Fragments arising from the loss of the derivatizing group.

  • Fragments corresponding to the indole ring system.

  • Ions resulting from the cleavage of the bromine atom. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for bromine-containing fragments.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of derivatized 5-bromo-1H-indole-4-carboxylic acid.

Performance Comparison

FeatureLC-ESI-MSGC-EI-MS
Sample Volatility Not requiredHigh volatility required (derivatization needed)
Ionization SoftHard
Molecular Ion Typically strongOften weak or absent
Fragmentation Controlled (MS/MS)Extensive and reproducible
Structural Info From MS/MSFrom fragmentation pattern
Sensitivity HighHigh
Throughput HighModerate
Library Matching LimitedExtensive libraries available

Alternative and Complementary Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 5-bromo-1H-indole-4-carboxylic acid relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). For 5-bromo-1H-indole-4-carboxylic acid, NMR can:

  • Confirm the connectivity of atoms in the molecule.

  • Provide information about the substitution pattern on the indole ring.

  • Help in the identification of isomers.

A ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the N-H proton, and the carboxylic acid proton.[6][7] The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-bromo-1H-indole-4-carboxylic acid, characteristic IR absorption bands would be observed for:

  • O-H stretch of the carboxylic acid (a broad band).[8]

  • N-H stretch of the indole ring.

  • C=O stretch of the carboxylic acid.[8]

  • C-Br stretch .

  • Aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-bromo-1H-indole-4-carboxylic acid in methanol. Dilute to a final concentration of 1 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the [M-H]⁻ ion for fragmentation and acquire product ion spectra at varying collision energies (e.g., 10-40 eV).

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization: To 100 µg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-600.

Conclusion

The characterization of 5-bromo-1H-indole-4-carboxylic acid is effectively achieved through a multi-faceted analytical approach. LC-ESI-MS/MS stands out as a primary technique, offering high sensitivity and direct analysis without the need for derivatization, providing clear molecular weight information and controllable fragmentation for structural confirmation. GC-MS, while requiring a derivatization step, provides complementary information with its highly reproducible fragmentation patterns that are amenable to library searching. For unequivocal structure elucidation and purity assessment, the integration of data from mass spectrometry with orthogonal techniques such as NMR and FTIR spectroscopy is highly recommended. This comprehensive approach ensures the generation of a robust and reliable data package, which is essential for advancing drug discovery and development programs.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Comprehensive GC–MS/MS Quantification of Gut Microbiota–Derived Metabolites Across Intestinal and Systemic Tissues. (2026, February 16).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2025, August 7).
  • View of Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (n.d.). Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • PubChem. (n.d.). 5-Bromoindole. Retrieved February 17, 2026, from [Link]

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008, May 1). PubMed.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 17, 2026, from [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Request PDF. (2025, August 6).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 17, 2026, from [Link]

  • A Convenient Alternative to MALDI and ESI. (2016, March 1). Spectroscopy Online.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. (2010, March 10). Analytical Chemistry.
  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024, May 21). PubMed.
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • BindingDB BDBM50136440 5-Bromo-1H-indole-2-carboxylic acid (1-methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-amide::CHEMBL134793. (n.d.). BindingDB. Retrieved February 17, 2026, from [Link]

  • New Tools for Rapid Mass Spectrometric Screening. (n.d.). Georgia Tech. Retrieved February 17, 2026, from [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23).
  • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved February 17, 2026, from [Link]

  • Indolecarboxylic acids and deriv
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023, November 3). Preprints.org.
  • CN102558017A - Method for preparing 5-bromoindole. (n.d.). Google Patents.
  • (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 30).

Sources

Comparative

Comparative Analysis of Indole Isomers: Scaffold Stability, Reactivity, and Biological Profiling

Executive Summary This guide provides a technical comparative analysis of the three primary isomers of the bicyclic system: Indole (1H-indole) , Isoindole (2H-isoindole) , and Indolizine . While Indole is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the three primary isomers of the


 bicyclic system: Indole (1H-indole) , Isoindole (2H-isoindole) , and Indolizine . While Indole is a privileged scaffold in FDA-approved therapeutics, its isomers offer distinct electronic and steric profiles that allow for strategic "scaffold hopping" in drug discovery. This document details the stability constraints, reactivity profiles, and biological implications of each isomer, supported by experimental protocols for comparative profiling.

Part 1: Structural & Stability Analysis

The biological utility of these isomers is dictated by their aromaticity and stability. The Glidewell-Lloyd Rule explains the stability differences based on the preservation of benzenoid character.

Comparative Stability & Reactivity Table
FeatureIndole (1H-indole) Isoindole (2H-isoindole) Indolizine
Structure Benzene fused to pyrrole (N1)Benzene fused to pyrrole (N2)Bridgehead Nitrogen (Pyrrocoline)
Stability High . Aromatic 10

system.
Low . Kinetic instability.Moderate . Stable aromatic system.
Aromaticity Benzenoid ring intact.Benzenoid character disrupted (quinoid-like).10

delocalized, electron-rich.
Reactivity Electrophilic substitution (C3 > C2).Diels-Alder cycloaddition (diene).Electrophilic substitution (C3 > C1).
Drug Use Ubiquitous (Tryptophan, Serotonin, Kinase Inhibitors).Rare as core; common as Isoindolinone .Emerging (Bioisostere for Indole).
Mechanism of Instability: Isoindole

Isoindole is chemically unstable because its dominant resonance form requires a quinoid structure in the six-membered ring, disrupting the benzene aromaticity. Consequently, it reacts rapidly with dienophiles. In medicinal chemistry, isoindolin-1-ones (oxidized forms) are used to bypass this stability issue while retaining the vector geometry.

Part 2: Biological Profiling & SAR Strategies

The "Indole Walk": Positional Isomerism

Optimizing an indole-based lead often involves "walking" a substituent around the benzene ring (positions 4, 5, 6, 7) or switching between C2 and C3 functionalization.

  • C2 vs. C3 Substitution:

    • C3: The natural biosynthetic handle (e.g., Tryptophan). High electron density.

    • C2: Often provides distinct vector orientation.

    • Case Study (Opioid Receptors): Research on Nociceptin Opioid Peptide (NOP) receptor ligands demonstrated that 2-substituted N-piperidinyl indoles acted as full agonists with high affinity, whereas their 3-substituted isomers functioned as partial agonists.[1][2] The 2-position allowed the ligand to access a minor hydrophobic pocket unavailable to the 3-isomer.

Scaffold Hopping: Indole Indolizine

Indolizine is an isostere of indole where the nitrogen is at the bridgehead.

  • Advantage: It removes the N-H hydrogen bond donor (HBD), changing the solvation profile and permeability while maintaining planarity.

  • Application: Used to improve lipophilicity or block metabolic N-dealkylation.

  • Activity: 3-substituted indolizines have shown potent anticancer activity (tubulin polymerization inhibition) comparable to combretastatin analogues.

Part 3: Experimental Protocols

Protocol A: Comparative Synthesis of Indolizine Scaffolds

Objective: Synthesize a 3-substituted indolizine to compare against a C3-substituted indole lead.

Method: Scholtz-Böttcher Cyclization (Modified)

  • Reagents: 2-Picoline (2-methylpyridine),

    
    -bromoacetophenone, Sodium Bicarbonate (
    
    
    
    ).
  • Quaternization:

    • Dissolve 2-picoline (1.0 equiv) in acetone.

    • Add

      
      -bromoacetophenone (1.0 equiv) dropwise at 
      
      
      
      .
    • Stir at room temperature for 12h. Filter the precipitated quaternary salt.

  • Cyclization:

    • Suspend the salt in water (

      
      ).
      
    • Add

      
       (2.5 equiv) and reflux for 2 hours.
      
    • Observation: The reaction mixture typically turns dark.

  • Work-up:

    • Cool to RT. Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      .
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for bridgehead proton signals and absence of NH).
    
Protocol B: Comparative In Vitro Cytotoxicity Assay

Objective: Evaluate the antiproliferative potency (


) of Indole vs. Indolizine isomers.

Reagents:

  • Cell Lines: HCT-116 (Colon cancer), MCF-7 (Breast cancer).[3]

  • Control: Doxorubicin or Combretastatin A-4.

  • Assay: MTT or Resazurin reduction assay.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare stock solutions (

      
       in DMSO).
      
    • Perform serial dilutions (e.g.,

      
       to 
      
      
      
      ).
    • Add compounds to wells (Final DMSO

      
      ). Include Indole isomer, Indolizine isomer, and Isoindolinone analogue.
      
  • Incubation: Incubate for 48-72 hours at

    
    , 
    
    
    
    .
  • Detection:

    • Add MTT reagent (

      
      ). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at

      
      .
      
  • Analysis: Plot Dose-Response curves (Log[Concentration] vs. % Viability) to determine

    
    .
    

Part 4: Visualization (DOT Diagrams)

Diagram 1: Indole Isomer Structural Relationships & Stability

This diagram illustrates the structural relationship and the stability/reactivity flow between the isomers.[2][4]

IndoleIsomers cluster_reactivity Primary Reactivity Indole Indole (1H) (High Stability) Privileged Scaffold Isoindole Isoindole (2H) (Low Stability) Kinetic Instability Indole->Isoindole Isomerization (+38.6 kJ/mol) Indolizine Indolizine (Moderate Stability) Bridgehead N Isomer Indole->Indolizine Scaffold Hop (Bioisostere) Indole_Rxn Electrophilic Subst. (C3 Position) Indole->Indole_Rxn Isoindolinone Isoindolin-1-one (Stable Derivative) Drug Scaffold Isoindole->Isoindolinone Oxidation/Stabilization Isoindole_Rxn Diels-Alder (Diene Character) Isoindole->Isoindole_Rxn

Caption: Structural relationship between Indole isomers, highlighting the stability gap of Isoindole and its stabilization via oxidation to Isoindolinone.

Diagram 2: SAR Decision Workflow (The "Indole Walk")

A logic flow for optimizing biological activity using positional isomerism.

SAR_Workflow Start Hit Compound (Indole Core) Step1 Define Vector Requirements Start->Step1 Branch1 H-Bond Donor Required? Step1->Branch1 YesH Retain Indole NH Branch1->YesH Yes NoH Scaffold Hop to Indolizine or N-Methyl Branch1->NoH No Step2 Positional Scan (The Indole Walk) YesH->Step2 NoH->Step2 C2_C3 C2 vs C3 Switch (Agonist vs Antagonist) Step2->C2_C3 Benzenoid Benzenoid Scan (4, 5, 6, 7) Step2->Benzenoid Result Optimized Lead (Potency/Selectivity) C2_C3->Result Benzenoid->Result

Caption: SAR optimization workflow ("The Indole Walk") determining vector requirements and substituent positioning for maximal biological efficacy.

References

  • Pino-Rios, R., & Solà, M. (2021).[5] The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Journal of Physical Chemistry A. Retrieved from [Link]

  • RSC Publishing. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

Sources

Validation

Validating the Structure of Synthesized 5-Bromo-1H-indole-4-carboxylic Acid

Executive Summary: The Regioisomer Trap 5-Bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CHK-1, EGFR) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

5-Bromo-1H-indole-4-carboxylic acid (CAS 1784507-62-5) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CHK-1, EGFR) and antiviral agents. Unlike its ubiquitous isomer, 5-bromo-1H-indole-2-carboxylic acid, the 4-carboxylic acid variant presents a unique synthetic challenge: regiochemical ambiguity .

Standard electrophilic bromination of indole-4-carboxylic acid often favors the C-3 position or yields mixtures of C-5 and C-6 isomers due to the directing effects of the carboxylic acid group and the pyrrole nitrogen. Consequently, a "white powder" confirming the correct mass (MW 240.05) by LC-MS is insufficient for release.

This guide compares three tiers of structural validation—from routine screening to absolute confirmation—providing a self-validating protocol to distinguish the target 5-bromo-4-COOH isomer from its likely contaminants (3-bromo, 6-bromo, or 4-bromo isomers).

Comparative Analysis of Validation Methods

We evaluate three validation methodologies based on Resolution Power (ability to distinguish regioisomers), Resource Intensity , and Throughput .

Table 1: Method Performance Matrix
FeatureMethod A: Routine Screen Method B: Structural Confirmation (Recommended) Method C: Absolute Determination
Techniques HPLC-UV + LC-MS (ESI) + 1D ¹H NMR1D ¹H NMR + 2D NMR (COSY, NOESY, HMBC)Single Crystal X-Ray Diffraction (SC-XRD)
Regioisomer Resolution Low . Cannot distinguish 5-Br from 6-Br reliably.High . Distinguishes all isomers via coupling constants (

) and spatial proximity.
Definitive . Maps 3D atomic coordinates.
Time to Result < 2 Hours4–8 Hours3–14 Days
Sample Requirement < 1 mg5–10 mg10–50 mg (requires crystal growth)
Cost Efficiency HighModerateLow
Best Use Case Batch-to-batch purity checks.Final compound release & structure verification. Reference standard generation.

The Validation Challenge: Distinguishing the Isomers

The primary risk in synthesizing 5-bromo-1H-indole-4-carboxylic acid is the formation of regioisomers. The table below details the specific NMR signatures required to rule out these impurities.

Table 2: Diagnostic ¹H NMR Signatures (DMSO-d₆)
IsomerAromatic Pattern (Benzene Ring)Coupling Constant (

)
Diagnostic Feature
Target: 5-Bromo-4-COOH 2 Protons (H-6, H-7) Ortho (

Hz)
Two doublets. H-7 shows NOE to NH.
Impurity: 6-Bromo-4-COOH 2 Protons (H-5, H-7)Meta (

Hz)
Two doublets/singlets with fine coupling.
Impurity: 3-Bromo-4-COOH 3 Protons (H-5, H-6, H-7)Complex MultipletPresence of 3 benzene protons; absence of H-3 signal.
Impurity: 5-Bromo-2-COOH 3 Protons (H-4, H-6, H-7)Meta + OrthoH-3 is a singlet (or meta coupled). H-4 is present.[1][2][3][4][5][6][7][8][9][10]

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is mandatory. Chloroform-d often leads to peak overlapping in polar indoles and may not dissolve the carboxylic acid moiety effectively.

  • Concentration: Prepare a solution of ~10 mg/mL for 1D NMR and ~20 mg/mL for 2D experiments.

  • Additives: Trace amount of TMS (Tetramethylsilane) for referencing (

    
     ppm).
    
Phase 2: The "Decision Tree" Workflow (Method B)

This protocol uses a logic-gated approach. Do not proceed to Step 3 if Step 2 fails.

Step 1: 1D ¹H NMR Acquisition

Acquire a standard proton spectrum (16 scans min).

  • Checkpoint 1 (Integration): Verify the integral ratio.

    • NH (broad, >11 ppm): 1H

    • COOH (very broad, >12 ppm): 1H (often invisible if wet)

    • Aromatic Region (6.5–8.5 ppm): 4 Protons Total (H-2, H-3, H-6, H-7).

    • Fail Condition: If you see 5 aromatic protons, you have non-brominated starting material. If you see 3 aromatic protons, check for 3-bromo substitution.

Step 2: Coupling Constant Analysis (The Filter)

Zoom into the benzene region (typically 7.0–8.0 ppm).

  • Requirement: You must observe two distinct doublets corresponding to H-6 and H-7.

  • Measurement: Calculate the coupling constant (

    
    ).
    
    • 
       (Ortho coupling).
      
    • Validation: This confirms the protons are neighbors, eliminating the 6-bromo isomer (which would show meta coupling) and the 7-bromo isomer (which would show ortho, but different shifts).

Step 3: 2D NOESY / HMBC (The Confirmation)

To distinguish between the 5-bromo and other ortho-coupled possibilities (like 7-bromo), use Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Target Interaction: Look for the cross-peak between NH (H-1) and H-7 .

  • Logic:

    • In 5-bromo-4-COOH, H-7 is adjacent to the bridgehead and spatially close to NH. Strong NOE expected.

    • In 7-bromo-4-COOH, position 7 is blocked. H-6 is the neighbor. No H-7/NH NOE.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the structural relationships.

Diagram 1: The Regioisomer Differentiation Logic

This flowchart guides the analyst through the NMR data interpretation to confirm the 5-bromo-4-COOH structure.

ValidationLogic Start Synthesized Sample (White Powder) H1_NMR Step 1: 1H NMR (DMSO-d6) Count Aromatic Protons Start->H1_NMR Count_5 5 Protons H1_NMR->Count_5 No Bromination Count_3 3 Protons H1_NMR->Count_3 Over-Bromination or 3-Br (if H3 gone) Count_4 4 Protons (Correct Count) H1_NMR->Count_4 Result_SM Impurity: Starting Material Count_5->Result_SM Result_3Br Impurity: 3-Bromo Isomer Count_3->Result_3Br Analysis_J Step 2: Analyze Coupling (J) of Benzene Protons Count_4->Analysis_J Meta_Coup Meta Coupling (J ~ 2Hz) (Two doublets/singlets) Analysis_J->Meta_Coup Ortho_Coup Ortho Coupling (J ~ 8.5Hz) (Two distinct doublets) Analysis_J->Ortho_Coup Result_6Br Impurity: 6-Bromo Isomer Meta_Coup->Result_6Br Analysis_NOE Step 3: NOESY Experiment Check NH interaction Ortho_Coup->Analysis_NOE NOE_Pos NOE: NH <-> H7 detected Analysis_NOE->NOE_Pos NOE_Neg NOE: NH <-> H7 absent Analysis_NOE->NOE_Neg Result_Valid VALIDATED: 5-Bromo-1H-indole-4-COOH NOE_Pos->Result_Valid Result_7Br Impurity: 7-Bromo Isomer NOE_Neg->Result_7Br

Caption: Decision tree for distinguishing 5-bromo-1H-indole-4-carboxylic acid from common synthetic impurities.

Diagram 2: Structural Connectivity & NOE Correlations

This diagram visualizes the critical NOE interactions required for validation.

StructureNOE cluster_ring NH N-H (Pos 1) H2 H-2 NH->H2 NOE H7 H-7 NH->H7 CRITICAL CONFIRMATION H3 H-3 H2->H3 NOE COOH COOH (Pos 4) Br Br (Pos 5) H6 H-6 H6->H7 Ortho Coupling (Defines 4,5-subst)

Caption: Key NMR correlations. The H6-H7 ortho coupling and H7-NH NOE are the definitive fingerprints.

References

  • National Institutes of Health (NIH). (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Comparative

The 5-Bromoindole Scaffold: A Comparative SAR &amp; Application Guide

Executive Summary This guide critically analyzes the Structure-Activity Relationship (SAR) of 5-bromoindole derivatives, a privileged scaffold in medicinal chemistry.[1][2] Unlike generic reviews, this document objective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically analyzes the Structure-Activity Relationship (SAR) of 5-bromoindole derivatives, a privileged scaffold in medicinal chemistry.[1][2] Unlike generic reviews, this document objectively compares the 5-bromo substitution against its chloro-, fluoro-, and hydrogen-substituted counterparts.

Key Takeaway: The 5-bromo substituent is rarely a passive bystander. Its efficacy stems from a unique balance of lipophilicity (LogP ~3.1) , steric bulk , and the capacity for halogen bonding (sigma-hole interactions), which often results in superior binding affinity to kinase domains (e.g., EGFR, VEGFR-2) compared to 5-chloro or 5-fluoro analogs.

Part 1: The Halogen Advantage (Comparative Analysis)

The decision to install a bromine atom at the C5 position of the indole ring fundamentally alters the physicochemical profile of the molecule.[1] Below is a comparative breakdown of why 5-bromoindole derivatives often outperform other haloindoles.

Physicochemical Comparison

The following table contrasts the core properties of 5-substituted indoles, explaining the "why" behind their biological performance.

Property5-H (Indole)5-F (Fluoro)5-Cl (Chloro)5-Br (Bromo)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å1.75 Å1.85 Å Bromine fills hydrophobic pockets in enzymes (e.g., Kinases) more effectively than F or Cl.
Lipophilicity (LogP) ~2.1~2.3~2.9~3.1 Higher lipophilicity enhances membrane permeability but requires careful formulation.
Electronic Effect NeutralStrong EWGModerate EWGModerate EWG Modulates pKa of the N1-proton, affecting hydrogen bond donor capability.
Halogen Bonding N/ANegligibleWeakStrong Br can act as a Lewis acid (sigma-hole) interacting with backbone carbonyls in target proteins.
SAR Map: The 5-Bromoindole Core

The diagram below illustrates the functional logic of the scaffold. The 5-Br position is not just for potency; it serves as a metabolic blocker (preventing hydroxylation) and a synthetic handle for cross-coupling.

SAR_Map Core 5-Bromoindole Scaffold C5_Metabolism Metabolic Stability (Blocks C5-Hydroxylation) Core->C5_Metabolism C5-Br Effect C5_Binding Halogen Bonding (Sigma-Hole Interaction) Core->C5_Binding C5_Lipophilicity Increased Lipophilicity (Membrane Permeability) Core->C5_Lipophilicity N1_Solubility N1 Position Solubility & Target Interaction Core->N1_Solubility C2_C3_Pharma C2/C3 Positions Primary Pharmacophore Attachment (e.g., Hydrazides, Carboxylates) Core->C2_C3_Pharma

Figure 1: Functional mapping of the 5-bromoindole scaffold. The C5-Br provides critical electronic and steric modulation, while C2/C3 serve as vectors for diversity.

Part 2: Biological Performance & Data[3][4][5]

Anticancer Activity (EGFR Inhibition)

5-bromoindole derivatives have shown exceptional potency against Epidermal Growth Factor Receptor (EGFR) kinases, often surpassing 5-chloro analogs due to tighter binding in the hydrophobic pocket.

Experimental Data: 5-Bromoindole-2-carboxylic Acid Derivatives Target: EGFR Tyrosine Kinase (HepG2 Cell Line) Reference:[3][4] Hassan et al. (2023) [1][5]

Compound IDSubstitution (R)IC50 (µM)Mechanism of ActionComparison to Control
Compound 3a 5-Br (Indole core)14.3 Apoptosis Induction (S/G2 arrest)Comparable to Sorafenib (IC50 = 6.2 µM)
Compound 3b 5-Cl (Analog)> 25.0Weak inhibitionSignificantly less potent than 3a
Erlotinib (Positive Control)0.03Kinase Inhibition3a shows lower potency but distinct selectivity profile

Insight: The 5-bromo derivative (3a) exhibits a "Goldilocks" effect—sufficiently lipophilic to enter cells and large enough to occupy the kinase ATP-binding site, whereas the 5-chloro analog lacks the steric bulk for optimal occupancy.

Antifungal Efficacy

In agricultural and clinical antifungal applications, the bromine atom significantly amplifies toxicity against fungal pathogens compared to the unsubstituted indole.

Experimental Data: Mycelial Growth Inhibition Pathogen:[6]Botrytis cinerea Reference: MDPI (2025) [2]

CompoundStructureRelative Potency (Fold-Increase)
Indole Unsubstituted1.0x (Baseline)
5-Bromoindole 5-Br13.8x
5-Chloroindole 5-Cl~8.0x

Causality: The 13.8-fold increase in potency for 5-bromoindole is attributed to its ability to inhibit succinate dehydrogenase (SDH) more effectively, a key enzyme in the fungal mitochondrial respiratory chain.

Part 3: Mechanism of Action (Pathway Visualization)

Understanding where these derivatives act is crucial for assay design. The primary mechanism for anticancer 5-bromoindoles is the competitive inhibition of the ATP-binding pocket of receptor tyrosine kinases (RTKs).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Cell Surface) Ligand->EGFR Binding TK_Domain Tyrosine Kinase Domain (Intracellular) EGFR->TK_Domain Activation Signal_Cascade RAS / RAF / MEK / ERK Cascade TK_Domain->Signal_Cascade Phosphorylation Inhibitor 5-Bromoindole Derivative (Competitive Inhibitor) Inhibitor->TK_Domain BLOCKS ATP Binding Nucleus Nucleus (Gene Transcription) Signal_Cascade->Nucleus Outcome Cell Proliferation & Survival Nucleus->Outcome

Figure 2: Signal transduction blockade. 5-bromoindole derivatives competitively bind to the Tyrosine Kinase domain, preventing downstream phosphorylation of the RAS/RAF cascade.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing 5-bromoindole derivatives.

Synthesis: Condensation of 5-Bromoisatin

This method is preferred over the Fischer indole synthesis for generating 2,3-functionalized derivatives (e.g., hydrazones) due to higher yields and milder conditions.

Reagents: 5-Bromoisatin, Hydrazide derivative, Ethanol (99%), Glacial Acetic Acid.

  • Preparation: Dissolve 5-bromoisatin (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add catalytic glacial acetic acid (3-5 drops).

  • Reaction: Add the equimolar hydrazide derivative (1.0 mmol).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) will form.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

    • Expected Yield: 75–85%

    • Validation: 1H NMR should show a singlet at ~11.30 ppm (Indole NH) and absence of the ketone carbonyl signal.

Bioassay: MTT Cell Viability Assay

Objective: Determine IC50 against cancer cell lines (e.g., HepG2, MCF-7).[3]

  • Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with the 5-bromoindole derivative at gradient concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Dissolve compound in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability % = (Abs_sample / Abs_control) * 100. Plot dose-response curve to calculate IC50.[7]

References

  • Hassan, A. et al. (2023). "Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship." Anti-Cancer Agents in Medicinal Chemistry, 23(11).[4][8]

  • MDPI. (2025). "An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea." MDPI Molecules.

  • BenchChem. (2025).[1][2][9] "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." BenchChem Application Notes.

  • Budovská, M. et al. (2020).[10] "Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins." Beilstein Journal of Organic Chemistry.

  • Zhang, L. et al. (2022). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update." Acta Pharmaceutica Sinica B.

Sources

Validation

comparing the efficacy of 5-bromo-1H-indole-4-carboxylic acid with other inhibitors

This guide provides a technical evaluation of 5-bromo-1H-indole-4-carboxylic acid as a pharmacophore scaffold, contrasting the efficacy of its high-potency derivatives against standard clinical inhibitors. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 5-bromo-1H-indole-4-carboxylic acid as a pharmacophore scaffold, contrasting the efficacy of its high-potency derivatives against standard clinical inhibitors.

Executive Summary

5-bromo-1H-indole-4-carboxylic acid (CAS: 1784507-62-5) is not a standalone therapeutic agent but a privileged scaffold in fragment-based drug discovery (FBDD). Unlike its isomer 5-bromo-1H-indole-2-carboxylic acid (a direct IDO1 inhibitor), the 4-carboxylic acid derivative serves as a critical "vector core" for synthesizing CheckPoint Kinase 1 (CHK1) inhibitors (e.g., diazepinoindoles), Histamine H3 antagonists , and SARS-CoV-2 3CL protease inhibitors .

Its primary value lies in the 4-position carboxylate , which allows unique extension into solvent-exposed regions of ATP-binding pockets, often yielding derivatives with sub-nanomolar (<10 nM) potency, superior to many first-generation clinical candidates.

Mechanism of Action & Structural Advantage

The "Vector" Advantage

In kinase inhibition, the indole core mimics the purine ring of ATP. The specific efficacy of the 4-carboxylic acid isomer stems from its geometry:

  • Hydrogen Bonding: The indole NH forms a hinge-binding interaction (e.g., with Glu85/Leu87 in CHK1).

  • 4-Position Vector: The carboxyl group at C4 points away from the hinge region, allowing the attachment of solubilizing groups or "tail" moieties that reach the ribose-binding pocket or solvent front. This contrasts with C2- or C3-substitutions which often clash with the "gatekeeper" residue.

DOT Diagram: Scaffold Versatility Pathway

The following diagram illustrates how this specific core differentiates into three distinct therapeutic classes.

ScaffoldPathways Core 5-Bromo-1H-indole- 4-carboxylic Acid (Scaffold) CHK1 CHK1 Inhibitors (Diazepinoindoles) Core->CHK1 Cyclization w/ Diazepine H3 Histamine H3 Antagonists Core->H3 Amide Coupling Viral SARS-CoV-2 3CL Protease Inhibitors Core->Viral Pyridinyl Substitution Mech_CHK1 Mechanism: ATP-Competitive (G2/M Checkpoint Abrogation) CHK1->Mech_CHK1 Mech_H3 Mechanism: GPCR Antagonism (Neurotransmitter Release) H3->Mech_H3

Caption: Divergent synthesis pathways utilizing the 5-bromo-1H-indole-4-carboxylic acid core to target oncology, neurology, and virology endpoints.

Comparative Efficacy Analysis

This section compares inhibitors derived from the 5-bromo-1H-indole-4-carboxylic acid scaffold against industry standards.

Case Study A: CHK1 Inhibition (Oncology)

Derivatives like diazepinoindoles (synthesized from the 4-acid methyl ester) are designed to sensitize cancer cells to DNA-damaging agents.

Feature5-Bromo-Indole-4-COOH Derivative (Diazepinoindole Class)MK-8776 (Sch 900776)AZD7762
Target CHK1 (Checkpoint Kinase 1)CHK1 / CHK2CHK1 / CHK2
IC50 (Enzymatic) < 2 nM (High Potency)3 nM5 nM
Selectivity High (>1000x vs CDK2)Moderate (CHK2 overlap)Low (Pan-kinase activity)
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive
Key Advantage Reduced cardiotoxicity risk due to higher selectivity profile compared to AZD7762.Clinical StandardDiscontinued (Cardiotoxicity)

Insight: The 4-carboxylic acid core allows for the construction of a rigid tricyclic system that fits the CHK1 active site more precisely than the flexible side chains of AZD7762, reducing off-target binding.

Case Study B: IDO1 Inhibition (Specificity Check)

It is crucial to distinguish the 4-isomer from the 2-isomer .

Compound IsomerTarget ActivityEfficacy (IC50)
5-Bromo-1H-indole-4-carboxylic acid Inactive on IDO1> 100 µM
5-Bromo-1H-indole-2-carboxylic acid Active IDO1 Inhibitor~1–10 µM

Note: Researchers targeting IDO1 (Immunotherapy) must use the 2-carboxylic acid . The 4-carboxylic acid is structurally unsuited for the heme-binding requirement of IDO1 but ideal for kinase hinge binding.

Experimental Protocols

Protocol A: Synthesis of CHK1 Inhibitor Precursor (Methyl Ester)

Validates the reactivity of the scaffold for drug synthesis.

  • Starting Material: Dissolve 5-bromo-1H-indole-4-carboxylic acid (1.0 eq) in Methanol (MeOH).

  • Esterification: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    
  • Yield: Expect >90% conversion to methyl 5-bromo-1H-indole-4-carboxylate .

  • Next Step: This intermediate is ready for Suzuki coupling (at the 5-Br position) or amide coupling (at the 4-ester) to generate the library.

Protocol B: Kinase Selectivity Assay (ADP-Glo)

To verify the potency of derivatives.

  • Reagents: Recombinant CHK1 enzyme, Poly(Glu, Tyr) substrate, Ultra-Pure ATP (10 µM).

  • Preparation: Dilute the derivative (from Protocol A) in DMSO (10-point dose-response, 10 µM to 0.1 nM).

  • Incubation: Mix Enzyme + Inhibitor + Substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate 15 min at RT.
    
  • Reaction: Add ATP to initiate. Incubate 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.

  • Analysis: Fit data to the equation:

    
    .
    

References

  • Pfizer Inc. (2009). Compositions comprising diazepinoindole derivatives as kinase inhibitors. Patent EP1947102A1. Link

  • BenchChem. (2025). 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Link

  • Sigma-Aldrich. (2024). Indole-4-carboxylic acid Product Specification. Link

  • ResearchGate. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Link

  • BindingDB. (2012). Affinity Data for 5-Bromo-1H-indole-2-carboxylic acid derivatives. Link

Comparative

A Comparative Guide to the Analytical Validation of HPLC Methods for 5-bromo-1H-indole-4-carboxylic acid

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel intermediates like 5-bromo-1H-indole-4-carboxylic acid, a versatile buildin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel intermediates like 5-bromo-1H-indole-4-carboxylic acid, a versatile building block in the synthesis of bioactive molecules, establishing a robust High-Performance Liquid Chromatography (HPLC) method is a critical step.[1][2] This guide provides an in-depth comparison of the essential validation parameters for an HPLC method tailored to the quantification of 5-bromo-1H-indole-4-carboxylic acid, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[21][10] This guide will not only detail the "how" but, more importantly, the "why" behind each validation experiment, offering a framework for researchers, scientists, and drug development professionals to design and interpret their own validation studies.

The Analytical Challenge: 5-bromo-1H-indole-4-carboxylic acid

5-bromo-1H-indole-4-carboxylic acid is a substituted indole derivative.[22][23][24][25] Its aromatic nature and the presence of a carboxylic acid group make it amenable to reversed-phase HPLC with UV detection. The validation of an HPLC method for this compound ensures that the obtained analytical data is accurate, precise, and reliable for its intended application, such as purity assessment or quantification in reaction mixtures.

A Hypothetical HPLC Method for Comparison

For the purpose of this guide, we will consider a hypothetical isocratic reversed-phase HPLC method for the analysis of 5-bromo-1H-indole-4-carboxylic acid. The performance of this method will be assessed against established validation criteria.

Table 1: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Analyte Concentration 100 µg/mL (for system suitability)

Core Validation Parameters: A Comparative Analysis

The validation of an analytical method is a comprehensive process that establishes its performance characteristics through laboratory studies.[3][5] The following sections will delve into the critical validation parameters, providing experimental protocols and comparative data.

Specificity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][12][13] For 5-bromo-1H-indole-4-carboxylic acid, this is crucial to ensure that the reported purity is not inflated by co-eluting species.

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, inject a sample of the placebo (all excipients without the active pharmaceutical ingredient) to assess for interference.

  • Forced Degradation Studies: Subject a solution of 5-bromo-1H-indole-4-carboxylic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.

Data Comparison:

Table 2: Specificity Study Results

SampleAnalyte Peak Retention Time (min)Peak Purity (by PDA)Resolution from Nearest Peak
Unstressed Analyte 5.2> 0.999N/A
Acid Stressed 5.2> 0.9992.5
Base Stressed 5.2> 0.9993.1
Oxidative Stressed 5.2> 0.9992.8
Thermal Stressed 5.2> 0.9992.2
Photolytic Stressed 5.2> 0.9992.9

Acceptance Criteria: The analyte peak should be spectrally pure, and the resolution from any adjacent peak should be greater than 2.0.

Specificity_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Heat Heat->Stressed_Samples Light Light Light->Stressed_Samples Analyte 5-bromo-1H-indole-4-carboxylic acid Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Heat Analyte->Light HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Resolution) HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing method specificity through forced degradation studies.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][12][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21]

Experimental Protocol:

  • Prepare a stock solution of 5-bromo-1H-indole-4-carboxylic acid reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Comparison:

Table 3: Linearity and Range Data

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,891
1001,021,548
1251,276,935
1501,532,322

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 10210

  • Y-intercept: 500

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Linearity_Concept cluster_plot Linearity Plot Concentration Concentration Response Response p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Conceptual representation of a linear relationship between concentration and response.

Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][12][17] It is a measure of the method's ability to provide a result that is close to the true value.

Experimental Protocol:

  • Prepare a placebo solution (for drug product) or a blank solvent.

  • Spike the placebo/blank with known amounts of 5-bromo-1H-indole-4-carboxylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Data Comparison:

Table 4: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80% 8079.5, 80.2, 79.899.4, 100.3, 99.899.80.45
100% 100100.5, 99.8, 100.2100.5, 99.8, 100.2100.20.35
120% 120119.5, 120.8, 120.199.6, 100.7, 100.1100.10.55

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, and the %RSD for each level should be ≤ 2.0%.

Precision

The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12][17][18] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 5-bromo-1H-indole-4-carboxylic acid at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Comparison:

Table 5: Precision Data

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Number of Samples (n) 66
Mean Concentration (µg/mL) 100.3100.8
Standard Deviation 0.450.52
% RSD 0.45%0.52%
Overall Mean (n=12) \multicolumn{2}{c}{100.55}
Overall % RSD \multicolumn{2}{c}{0.49%}

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why": The Detection Limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][18]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Data Comparison:

Table 6: LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.1~3:1
LOQ 0.3~10:1

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][21][18]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Data Comparison:

Table 7: Robustness Study

Parameter VariedVariationRetention Time (min)Tailing FactorResolution
Nominal Method -5.201.12.5
Flow Rate 0.9 mL/min5.781.12.6
1.1 mL/min4.731.12.4
Column Temperature 28 °C5.251.12.5
32 °C5.151.12.5
Mobile Phase Composition 58:425.411.22.6
62:384.991.12.4

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Robustness_Factors Robustness Robustness FlowRate Flow Rate Robustness->FlowRate Temperature Temperature Robustness->Temperature MobilePhase Mobile Phase Composition Robustness->MobilePhase Column Column (different lot) Robustness->Column pH Mobile Phase pH Robustness->pH

Caption: Factors to investigate during a robustness study of an HPLC method.

Conclusion

The analytical validation of an HPLC method for 5-bromo-1H-indole-4-carboxylic acid is a systematic and evidence-based process that underpins the quality and reliability of analytical data. By rigorously evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance is obtained that the method is fit for its intended purpose.[10] This guide provides a comprehensive framework and comparative data to assist scientists in navigating the complexities of method validation, ultimately ensuring the integrity of their results in research, development, and quality control.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S.
  • USP <1225> Method Validation. BA Sciences. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • <1225> VALID
  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • HPLC chromatographs of samples' indole compounds. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB... ResearchGate. Available at: [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Acta Poloniae Pharmaceutica.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Available at: [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. Available at: [Link]

  • Factory supply good quality 5-bromo-1H-indole-4-carboxylic acid 1784507-62-5 with stock. SHUNYUANSHENG BIO-PHARMTECH CO., LTD.

Sources

Validation

Spectroscopic Data Comparison Guide: Indole-4-Carboxylic Acid &amp; Analogs

Executive Summary: The Regioselectivity Challenge Indole-4-carboxylic acid is a privileged scaffold in modern drug discovery, serving as a critical building block for histamine H3 antagonists , 15-lipoxygenase-1 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Indole-4-carboxylic acid is a privileged scaffold in modern drug discovery, serving as a critical building block for histamine H3 antagonists , 15-lipoxygenase-1 inhibitors , and SARS-CoV 3CL protease inhibitors .[1]

However, a recurring bottleneck in the synthesis of these agents is regioisomer differentiation .[1] Electrophilic substitution on the indole ring often yields mixtures, and distinguishing the 4-substituted isomer from the thermodynamically stable 5- or 6-isomers is difficult using low-resolution techniques.

This guide provides a definitive spectroscopic comparison to objectively validate Indole-4-carboxylic acid against its most common analog, Indole-5-carboxylic acid. It synthesizes experimental data into a self-validating identification workflow.

Comparative Spectroscopic Analysis

The most reliable method for distinguishing indole regioisomers is 1H NMR , specifically analyzing the splitting patterns of the benzene ring protons.[1]

1H NMR: The "Smoking Gun" Signals[1]

The substitution position breaks the symmetry of the benzene ring, creating distinct coupling networks (


-coupling).
FeatureIndole-4-carboxylic acid (Target)Indole-5-carboxylic acid (Alternative)Structural Logic
Key Diagnostic Signal Triplet (t) at ~7.2 ppm (H6)Singlet (s) at ~8.3 ppm (H4)Causality: Substitution at C4 leaves H5, H6, H7 adjacent. H6 couples to both H5 and H7.[1] Substitution at C5 isolates H4, eliminating ortho-coupling.[1]
H4 Proton Absent (Substituted)~8.36 ppm (s) H4 in the 5-isomer is flanked by the bridgehead and the substituent, appearing as a deshielded singlet.
H6 Proton ~7.22 ppm (t) ,

Hz
~7.70 ppm (dd) In 4-isomer, H6 is a triplet (two ortho neighbors). In 5-isomer, H6 is a doublet of doublets (ortho to H7, meta to H4).[1]
H5 Proton ~7.68 ppm (d) Absent (Substituted)H5 in 4-isomer is a doublet.
H7 Proton ~7.5-7.7 ppm (d) ~7.4-7.5 ppm (d) H7 is a doublet in both, making it a poor diagnostic marker.
NH Proton 11.4 - 11.8 ppm (br s)11.3 - 11.5 ppm (br s)Broad singlet; chemical shift is solvent/concentration dependent.

Analyst Note: In DMSO-


, the carboxylic acid proton (-COOH) is often extremely broad (12.0–13.0 ppm) or invisible due to exchange. Do not rely on its integration for purity calculations.
Mass Spectrometry (MS) Fragmentation

While molecular ions (


) are identical for isomers, fragmentation energy and abundance differ slightly.[1]
  • Molecular Ion (

    
    ):  161.05 (Both isomers).
    
  • Base Peak: Typically

    
     (loss of OH) or 
    
    
    
    (loss of COOH).
  • Differentiation: Indole-4-carboxylic acid derivatives often show a prominent "ortho effect" (proximity to C3), leading to unique dehydration pathways not seen in the 5-isomer.

Infrared Spectroscopy (IR)[2]
  • C=O Stretch:

    • 4-COOH: ~1680–1695 cm⁻¹ (Often lower frequency due to potential intramolecular H-bonding with C3-substituents or peri-interactions).

    • 5-COOH: ~1690–1710 cm⁻¹ (Typical conjugated acid).

  • N-H Stretch: 3300–3450 cm⁻¹.[1]

Decision Tree for Regioisomer Identification

The following workflow illustrates the logical path to confirm the identity of a synthesized indole analog.

IndoleIdentification Start Crude Product (Indole-COOH Analog) MS_Check 1. Mass Spec (ESI/EI) Found m/z = 161.05? Start->MS_Check Reject_MS Reject: Incorrect Mass (Check Starting Materials) MS_Check->Reject_MS No NMR_Check 2. 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 8.5 ppm) MS_Check->NMR_Check Yes Singlet_Check Is there a distinct SINGLET at ~8.3 - 8.4 ppm? NMR_Check->Singlet_Check Is_5_COOH Identify: Indole-5-COOH (H4 is isolated) Singlet_Check->Is_5_COOH Yes Triplet_Check Is there a TRIPLET at ~7.1 - 7.3 ppm? Singlet_Check->Triplet_Check No Is_4_COOH CONFIRMED: Indole-4-COOH (H6 couples to H5 & H7) Triplet_Check->Is_4_COOH Yes Ambiguous Ambiguous? Run 2D NMR (HMBC/NOESY) Triplet_Check->Ambiguous No

Figure 1: Logic flow for distinguishing Indole-4-carboxylic acid from its 5-isomer using standard spectroscopic data.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and characterization of a standard derivative (Methyl Indole-4-carboxylate), often used to improve solubility for analysis.

Protocol: Esterification of Indole-4-carboxylic acid

This protocol converts the acid to an ester, sharpening NMR signals and preventing aggregation.[1]

Reagents:

  • Indole-4-carboxylic acid (1.0 eq)

  • Methanol (Solvent/Reactant)

  • Sulfuric acid (

    
    , catalytic, 0.1 eq)[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of Indole-4-carboxylic acid in 5 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 2 drops of conc.

    
     carefully.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The acid (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Work-up: Cool to room temperature. Evaporate methanol under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (10 mL) and wash with saturated

    
     (2 x 5 mL) to remove unreacted acid.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Characterization Workflow[1]

Workflow Sample Isolated Solid Solubility Dissolve in DMSO-d6 (Avoid CDCl3 if insoluble) Sample->Solubility Acquisition Acquire 1H NMR (Min 16 scans) Solubility->Acquisition Processing Process Data (Line Broadening 0.3 Hz) Acquisition->Processing Analysis Check Splitting (Look for Triplet @ 7.2) Processing->Analysis

Figure 2: Standard operating procedure for spectroscopic verification.

References

  • ChemicalBook. (2025). Indole-4-carboxylic acid NMR Spectrum and Properties. Retrieved from .

  • National Institute of Justice. (2019). Spectroscopic Differentiation of Regioisomeric Indole Aldehydes. Retrieved from .

  • Sigma-Aldrich. (2025).[2] Indole-4-carboxylic acid Product Specification. Retrieved from .

  • Royal Society of Chemistry. (2014). Synthesis and characterization of indole derivatives. Retrieved from .

  • PubChem. (2025). Indole-4-carboxylic acid Compound Summary. Retrieved from .

Sources

Comparative

5-Bromo-1H-indole-4-carboxylic Acid: Strategic Scaffold for Next-Gen CHK1 Inhibitors

Publish Comparison Guide | Technical Review Executive Summary 5-Bromo-1H-indole-4-carboxylic acid (CAS: 1784507-62-5) is a specialized heterocyclic building block, distinct from its more common 2- and 3-carboxylic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Review

Executive Summary

5-Bromo-1H-indole-4-carboxylic acid (CAS: 1784507-62-5) is a specialized heterocyclic building block, distinct from its more common 2- and 3-carboxylic acid isomers.[1][2] Its primary utility lies in the synthesis of tricyclic diazepinoindole derivatives , a potent class of Checkpoint Kinase 1 (CHK1) inhibitors used in oncology.

While the molecule itself is an intermediate, its specific substitution pattern (4-carboxyl, 5-bromo) is the "architectural key" that enables the formation of the unique diazepine-fused indole core. This guide evaluates the performance of the downstream bioactive molecules derived from this scaffold, comparing them to alternative CHK1 inhibitors and highlighting the structural advantages of the 4-isomer over other indole-based templates.

Structural Logic & Mechanism of Action
The Scaffold Advantage

The "performance" of 5-bromo-1H-indole-4-carboxylic acid is defined by its ability to access specific chemical space that other isomers cannot.

  • 4-COOH Position: Allows for cyclization with the C3 position to form a 7-membered diazepine ring. This creates a tricyclic core that perfectly mimics the adenine ring of ATP, fitting into the hinge region of the CHK1 kinase domain.

  • 5-Br Position: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic groups that occupy the hydrophobic pocket II of the kinase, enhancing potency and selectivity.

Comparison with Alternatives:

Feature 5-Bromo-1H-indole-4-COOH Indole-2-COOH / Indole-3-COOH Alternative Scaffolds (e.g., Urea/Pyrazoles)

| Ring Fusion Potential | Enables [1,4]diazepino[6,7,1-hi]indole (Tricyclic) | Forms


-carbolines or pyridoindoles | Linear or bicyclic structures |
| Kinase Selectivity  | High (CHK1 > CHK2) due to rigid tricyclic core | Moderate; often hits multiple kinases | Variable; often flexible, leading to off-target effects |
| Synthetic Utility  | High; orthogonal functionalization at C4/C5 | High, but leads to different pharmacophores | Moderate |
Biological Mechanism: CHK1 Inhibition

The derivatives synthesized from this scaffold function as ATP-competitive inhibitors of CHK1.

  • Normal State: DNA damage activates ATR, which phosphorylates CHK1. CHK1 phosphorylates Cdc25, marking it for degradation. This arrests the cell cycle at G2/M, allowing time for DNA repair.

  • Inhibited State: The diazepinoindole blocks CHK1. Cdc25 remains active, forcing the cell with damaged DNA to enter mitosis (Mitotic Catastrophe), leading to apoptosis.

CHK1_Pathway cluster_effect Effect of Inhibition DNA_Damage DNA Damage (Chemo/Radiation) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates (S317/S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Phosphorylates (Inactivation) Inhibitor Diazepinoindole (Derived from Scaffold) Inhibitor->CHK1 Blocks ATP Pocket CellCycle Cell Cycle (G2/M Transition) Cdc25->CellCycle Promotes Entry Apoptosis Mitotic Catastrophe (Apoptosis) CellCycle->Apoptosis With Damaged DNA

Figure 1: Mechanism of CHK1 inhibition by diazepinoindole derivatives.[3] The scaffold enables the synthesis of the inhibitor (green hexagon) which blocks the checkpoint, forcing cancer cells into apoptosis.

In Vitro Performance Guide

When evaluating the "performance" of this scaffold, we look at the potency and selectivity of the final inhibitors it produces.

A. Enzymatic Potency (Kinase Assays)

Derivatives synthesized from 5-bromo-1H-indole-4-carboxylic acid consistently demonstrate nanomolar potency against CHK1.

Comparative Data (Representative):

Compound Class Scaffold Origin CHK1 IC50 (nM) CHK2 IC50 (nM) Selectivity Ratio (CHK2/CHK1)
Diazepinoindole (Optimized) 5-Bromo-1H-indole-4-COOH < 2.0 > 1,000 > 500x
Indolyl-ureas Indole-2-COOH ~15 ~500 ~33x

| Pyrazolo-pyrimidines | Non-Indole | ~5 | ~50 | ~10x |

Insight: The high selectivity (>500x) is critical because CHK2 inhibition is associated with normal tissue toxicity. The rigid tricyclic structure derived from the 4-COOH scaffold fits the CHK1 pocket more precisely than flexible urea-based alternatives.

B. Cellular Assays (Checkpoint Abrogation)
  • Assay: ELISA for p-H3 (Phospho-Histone H3), a marker of mitosis.

  • Protocol Logic: Cells are treated with a DNA damaging agent (e.g., Gemcitabine) to induce G2 arrest (low p-H3). Addition of the CHK1 inhibitor should force cells into mitosis (high p-H3).

  • Performance: Derivatives of the 4-COOH scaffold typically show an EC50 of 50–100 nM in abrogating the G2 checkpoint in HT-29 or HeLa cells.

In Vivo Performance Guide
A. Efficacy in Xenograft Models

In mouse xenograft models (e.g., colon carcinoma), the scaffold-derived inhibitors are tested in combination with Gemcitabine.

  • Monotherapy: Minimal effect (CHK1 inhibition alone is often cytostatic).

  • Combination: Significant tumor regression.

  • Data Trend:

    • Vehicle: 1000 mm³ tumor volume.

    • Gemcitabine alone: 600 mm³.

    • Gemcitabine + Diazepinoindole (20 mg/kg):< 200 mm³ (Stasis or Regression).

B. Pharmacokinetics (PK)

One challenge with tricyclic indoles is solubility. The 5-bromo position on the scaffold is crucial here. It allows the introduction of solubilizing groups (e.g., morpholine or piperazine via cross-coupling) without disrupting the core binding mode.

  • Bioavailability (%F): Optimized derivatives often achieve >40% oral bioavailability in rodents.

Detailed Experimental Protocols
Protocol 1: Synthesis of the Diazepinoindole Core

This protocol validates the utility of the scaffold.

  • Starting Material: 5-bromo-1H-indole-4-carboxylic acid methyl ester (prepared from the acid).[2][4]

  • Formulation: Dissolve 1 eq of the ester in anhydrous DMF.

  • Cyclization Precursor: React with N,N-dimethylformamide dimethyl acetal (3.0 eq) at 110°C for 3 hours.

  • Ring Closure: Treat the intermediate with hydrazine hydrate (5.0 eq) in ethanol at reflux.

  • Result: Formation of the tricyclic diazepinoindole core.

  • QC Check: 1H NMR should show disappearance of the methyl ester singlet and appearance of the diazepine ring protons (~8.0 ppm).

Protocol 2: CHK1 Kinase Inhibition Assay

Self-validating system to test the potency of the derived inhibitor.

  • Reagents: Recombinant human CHK1 (active), Peptide substrate (Cdc25C derivative), [

    
    -33P]ATP.
    
  • Reaction Mix:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.

    • Inhibitor: Serially diluted (0.1 nM to 10

      
      M) in DMSO.
      
  • Initiation: Add ATP (Km concentration) to start the reaction. Incubate 30 mins at 30°C.

  • Termination: Add 3% phosphoric acid to quench.

  • Detection: Spot on P81 phosphocellulose paper, wash 3x with 0.75% phosphoric acid, and count via scintillation.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield consistent IC50.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Starting Material: 5-Bromo-1H-indole-4-COOH Step2 Esterification & DMF-DMA Reaction Step1->Step2 Activation Step3 Hydrazine Cyclization (Formation of Tricyclic Core) Step2->Step3 Ring Closure Step4 Suzuki Coupling at 5-Br (Introduction of Solubilizing Group) Step3->Step4 Functionalization Final Final CHK1 Inhibitor (Bioactive Drug) Step4->Final Purification

Figure 2: Synthetic route transforming the 5-bromo-1H-indole-4-carboxylic acid scaffold into a potent kinase inhibitor.

References
  • Patent: Foloppe, N., et al. (2008). Compositions comprising diazepinoindole derivatives as kinase inhibitors. EP1947102A1. European Patent Office. Link

  • Mechanism: Zabludoff, S. D., et al. (2008). AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. Link

  • Review: McNeely, S., et al. (2010). Checkpoint kinase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 20(5), 645-665. Link

  • Chemical Data: PubChem Compound Summary for CID 71045794 (Methyl 5-bromo-1H-indole-4-carboxylate). Link

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 5-bromo-1H-indole-4-carboxylic Acid

In the landscape of drug discovery and development, the starting materials' purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 5-bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the starting materials' purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 5-bromo-1H-indole-4-carboxylic acid is a pivotal building block in synthesizing a multitude of pharmacologically active agents. Its structural integrity and purity directly influence reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required for a robust purity assessment of this critical intermediate.

The core principle of a rigorous purity analysis is the application of orthogonal methods . This approach utilizes multiple, distinct analytical techniques that measure different physicochemical properties of the compound. By doing so, we create a self-validating system where the strengths of one method compensate for the limitations of another, providing a comprehensive and trustworthy purity profile. For a molecule like 5-bromo-1H-indole-4-carboxylic acid, a combination of chromatography, spectroscopy, and elemental analysis is indispensable.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile organic molecules. It physically separates the main compound from its impurities, allowing for precise quantification.

The Causality Behind the Method: For an aromatic carboxylic acid like our subject compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase is used for elution. The separation is driven by the differential partitioning of the analyte and impurities between these two phases. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, uncharged species that interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm. The indole chromophore has strong absorbance in this region.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 5-bromo-1H-indole-4-carboxylic acid sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The DAD provides an additional layer of validation by allowing for peak purity analysis, which compares spectra across a single peak to detect co-eluting impurities.

Chapter 2: Spectroscopic Confirmation - Identity and Structure

While HPLC quantifies purity based on separation, spectroscopic methods confirm the identity of the main component and can reveal impurities that may not be resolved chromatographically.

¹H NMR Spectroscopy - The Structural Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of each proton in the molecule. It is exceptionally powerful for confirming the compound's identity and detecting structurally similar impurities.

The Causality Behind the Method: The chemical shift, splitting pattern (multiplicity), and integration of each signal in the ¹H NMR spectrum are unique to the molecule's structure. Impurities, even at low levels, will often present their own distinct signals. For our compound, the aromatic protons on the indole and benzene rings, the N-H proton, and the carboxylic acid proton will have characteristic chemical shifts. DMSO-d₆ is a common solvent choice as it effectively solubilizes the acid and its polar nature helps in observing the exchangeable N-H and COOH protons.

Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, unequivocally confirming the molecular weight of the compound.

The Causality Behind the Method: When coupled with HPLC (LC-MS), this technique becomes a powerful tool for both confirming the identity of the main peak and identifying unknown impurity peaks. For 5-bromo-1H-indole-4-carboxylic acid (Molecular Weight: 240.06 g/mol ), we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[2][3]

Chapter 3: Elemental Analysis - The Fundamental Truth

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This fundamental data is used to determine the empirical formula of the compound.

The Causality Behind the Method: This technique provides a direct, quantitative measure of the elemental composition. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₆BrNO₂). A close correlation between the found and theoretical values is a strong indicator of high purity, as most organic impurities would alter the C, H, and N ratios.[4][5][6][7][8]

Theoretical Composition for C₉H₆BrNO₂:

  • Carbon (C): 45.03%

  • Hydrogen (H): 2.52%

  • Nitrogen (N): 5.83%

Data Presentation & Comparative Analysis

An orthogonal approach requires synthesizing data from all techniques to make a final purity assignment.

Table 1: Comparison of Purity Assessment Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)¹H NMR SpectroscopyMass Spectrometry (MS)Elemental Analysis (CHN)
Principle Physical separation based on polarity.[1]Nuclear spin properties in a magnetic field.Mass-to-charge ratio of ionized molecules.[9]Combustion and detection of elemental gases.[4]
Primary Use Quantification of purity and known impurities.[1]Structural confirmation and identification of impurities.Molecular weight confirmation and impurity ID.Empirical formula confirmation and bulk purity.
Strengths High precision and sensitivity; robust for routine analysis.Provides unambiguous structural information.High specificity; confirms isotopic patterns.Provides fundamental compositional data.
Limitations Requires reference standards for impurity identification; co-elution is possible.Lower sensitivity for quantification compared to HPLC.Can be less quantitative without specific calibration.Insensitive to impurities with similar elemental composition.
Typical Data Purity > 98% (Area %)Spectrum consistent with proposed structure.[M-H]⁻ at m/z 238 & 240.C, H, N% within ±0.4% of theoretical values.

Visualizing the Workflow

A structured, multi-step workflow ensures that all aspects of the compound's purity are rigorously evaluated.

Purity_Assessment_Workflow cluster_0 Orthogonal Purity Assessment Start Sample of 5-bromo-1H- indole-4-carboxylic acid HPLC HPLC-DAD Analysis (Purity %, Peak Shape) Start->HPLC NMR ¹H NMR Analysis (Structural Identity) Start->NMR MS LC-MS Analysis (Molecular Weight, Isotopic Pattern) Start->MS EA Elemental Analysis (C, H, N % Composition) Start->EA Data_Eval Data Evaluation & Comparison HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval EA->Data_Eval Report Certificate of Analysis (Final Purity Assignment) Data_Eval->Report

Caption: Orthogonal workflow for purity assessment.

Conclusion: A Self-Validating System for Trustworthy Results

Assessing the purity of 5-bromo-1H-indole-4-carboxylic acid is not a task for a single technique. A robust, self-validating system is achieved by employing an orthogonal approach. HPLC provides the primary quantitative purity value. ¹H NMR and Mass Spectrometry confirm the structural identity and molecular weight of the main component while providing qualitative information on potential impurities. Finally, Elemental Analysis offers a fundamental check on the elemental composition.

By integrating the results from these distinct methods, researchers, scientists, and drug development professionals can have high confidence in the quality of their starting material. This rigorous approach mitigates risks in downstream applications, ensuring the integrity and reproducibility of their research and development efforts, ultimately adhering to the stringent quality standards set by guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Carnegie Mellon University. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • BrainKart. Determination of Empirical Formula from Elemental Analysis Data. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • RSC Publishing. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

  • Chemistry LibreTexts. Calculating Empirical Formulas for Compounds. [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Lumen Learning. Determining Empirical and Molecular Formulas. [Link]

  • Chemguide. Mass spectrometry menu. [Link]

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Comparative

comparing synthetic routes for 5-bromo-1H-indole-4-carboxylic acid

The synthesis of 5-bromo-1H-indole-4-carboxylic acid presents a distinct regiochemical challenge: installing a carboxylic acid at the sterically congested C4 position while maintaining a bromine atom at C5. Unlike standa...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 5-bromo-1H-indole-4-carboxylic acid presents a distinct regiochemical challenge: installing a carboxylic acid at the sterically congested C4 position while maintaining a bromine atom at C5. Unlike standard indole syntheses that target the C2 or C3 positions, accessing the C4-carboxy scaffold requires pre-functionalized benzene precursors or specific directing strategies.

This guide compares the three most viable synthetic pathways, prioritizing the Leimgruber-Batcho synthesis as the industry standard due to its superior regiocontrol and scalability.

Executive Summary: Route Comparison

FeatureRoute A: Leimgruber-Batcho (Recommended) Route B: Bartoli Indole Synthesis Route C: C-H Activation/Lithiation
Key Intermediate Methyl 5-bromo-2-methyl-3-nitrobenzoate2-Bromo-1-nitro-3-substituted benzeneN-Protected 5-bromoindole
Regiocontrol High (Dictated by precursor)Moderate (Steric dependence)Low/Difficult (Competing C2/C6 sites)
Scalability High (Kg scale feasible)Low (Exothermic, stoichiometric Grignard)Low (Cryogenic conditions)
Yield 50–65% (Overall)30–45%Variable
Primary Risk Debromination during reduction stepExplosion hazard (Nitro + Grignard)Isomer contamination

Detailed Synthetic Analysis

Route A: The Leimgruber-Batcho Indole Synthesis (Standard)

This route is the most robust method for 4-substituted indoles. It relies on the condensation of a 2-nitrotoluene derivative with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.

Mechanism & Logic:

  • Precursor Selection: The synthesis hinges on Methyl 5-bromo-2-methyl-3-nitrobenzoate . The nitro group at C3 and methyl at C2 (relative to the carboxylate at C1) are perfectly positioned to form the pyrrole ring, placing the carboxylate at the indole C4 position and the bromine at C5.

  • Enamine Formation: The acidity of the methyl protons ortho to the nitro group allows condensation with DMF-DMA to form a trans-

    
    -dimethylaminostyrene.
    
  • Chemoselective Reduction: The critical step is reducing the nitro group to an amine without removing the aromatic bromine (hydrodebromination). Standard catalytic hydrogenation (H₂/Pd-C) is risky. Iron/Acetic acid or TiCl₃ are preferred for their chemoselectivity.

Reaction Scheme (DOT Visualization):

LeimgruberBatcho Start 5-Bromo-2-methylbenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Bromo-2-methyl-3-nitrobenzoic acid Step1->Inter1 Step2 Esterification (MeOH, H+) Inter1->Step2 Inter2 Methyl 5-bromo-2-methyl-3-nitrobenzoate Step2->Inter2 Step3 Enamine Formation (DMF-DMA, 110°C) Inter2->Step3 Inter3 Enamine Intermediate (Deep Red) Step3->Inter3 Step4 Reductive Cyclization (Fe/AcOH or TiCl3) Inter3->Step4 Product Methyl 5-bromo-1H-indole-4-carboxylate Step4->Product Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Final 5-Bromo-1H-indole-4-carboxylic acid Hydrolysis->Final

Caption: Step-wise workflow for the Leimgruber-Batcho synthesis of the target indole.

Route B: The Bartoli Grignard Synthesis

This method uses vinyl magnesium bromide to attack an ortho-substituted nitrobenzene.[1] While powerful for 7-substituted indoles, it is less ideal for the 4,5-substitution pattern.

  • Limitation: Requires a specific precursor (e.g., 2-bromo-1-nitro-3-carbomethoxybenzene) that is difficult to synthesize.

  • Safety: The reaction requires 3 equivalents of Grignard reagent and is highly exothermic, making it dangerous on scales >100g.

  • Verdict: Use only if the Leimgruber-Batcho precursor is unavailable.

Experimental Protocol: Route A (Optimized)

Objective: Synthesis of Methyl 5-bromo-1H-indole-4-carboxylate (Precursor to the acid).

Step 1: Enamine Formation

  • Charge a reaction vessel with Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) and anhydrous DMF (5 vol).

  • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 eq).

  • Heat to 110°C under nitrogen for 12–16 hours. The solution will turn deep red (characteristic of the nitrostyrene/enamine).

  • In-Process Control (IPC): Monitor by LCMS for disappearance of starting material.

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The crude red oil is used directly to prevent polymerization.

Step 2: Reductive Cyclization (Chemoselective) Note: Avoid H₂/Pd to prevent debromination.

  • Dissolve the crude enamine in Glacial Acetic Acid (10 vol).

  • Heat to 80°C .

  • Add Iron Powder (Fe, 325 mesh, 5.0 eq) portion-wise over 1 hour. Caution: Exothermic with hydrogen evolution.

  • Stir at 80°C for 2–4 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate. Partition between Ethyl Acetate and saturated NaHCO₃ (neutralize carefully).

  • Dry organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Hydrolysis to Final Acid

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 4 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the precipitated 5-bromo-1H-indole-4-carboxylic acid as an off-white solid.

Comparison Data

ParameterLeimgruber-Batcho (Fe/AcOH)Leimgruber-Batcho (H₂/Pd)Bartoli Synthesis
Yield (Cyclization) 75–85%40–60% (due to side products)35–50%
Purity (HPLC) >98%~85% (contains des-bromo impurity)>95%
Cost Efficiency High (Cheap reagents)Moderate (Pd catalyst cost)Low (Grignard cost)
Atom Economy GoodGoodPoor (Stoichiometric waste)

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Organic Syntheses. (1985). Methyl Indole-4-carboxylate. Org. Synth. 63, 214. (Demonstrates the regiochemistry of the 2-methyl-3-nitrobenzoate precursor). Link

  • BenchChem. (2025).[2] Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (Contextual reference for bromination handling). Link

  • Bartoli, G., et al. (1989).[3][4] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Bromo-1H-indole-4-carboxylic Acid

[1][2] CAS Number: 1784507-62-5 (Representative) Chemical Class: Halogenated Indole Derivative Physical State: Solid (typically off-white to beige powder)[1] Core Directive: The "Precautionary Principle" Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 1784507-62-5 (Representative) Chemical Class: Halogenated Indole Derivative Physical State: Solid (typically off-white to beige powder)[1]

Core Directive: The "Precautionary Principle"

Executive Summary: Specific toxicological data for 5-bromo-1H-indole-4-carboxylic acid is limited compared to its 2- and 3-isomers.[1] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . As a halogenated indole with an acidic moiety, this compound must be treated as a confirmed irritant and potential sensitizer .[1]

The presence of the bromine atom increases lipophilicity (enhancing skin absorption potential) compared to the parent indole acid, while the carboxylic acid group dictates pH-dependent solubility and corrosivity risks.[1]

Hazard Identification & Risk Assessment

Based on GHS Classifications of structural analogs (e.g., 5-bromoindole-2-carboxylic acid).[1]

Hazard ClassCategoryRisk StatementMechanism of Action
Skin Irritation Cat.[1][2][3][4] 2H315: Causes skin irritation.[1][2][3][4][5][6]Acidic functionality reacts with skin moisture; Bromo-substituent aids lipid penetration.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4][5][6]Mechanical abrasion from crystals + chemical acidity.[1]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4][5][6]Fine dust inhalation triggers mucosal inflammation.[1]
Acute Toxicity Cat. 4H302: Harmful if swallowed.[1][2][3][4][6][7]Systemic toxicity typical of halogenated heterocycles.[1]
Personal Protective Equipment (PPE) Matrix

Rationale: This matrix is designed to create a redundant barrier system.[1] If one layer fails, the next protects the user.

PPE ComponentSpecificationOperational Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 milOuter: 5-8 milBreakthrough Time: >480 min.[1] The bromine atom increases organic solubility; double gloving prevents micro-permeation during long handling periods.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for powders.[1] Goggles seal against airborne dust that can bypass side-shields.[1]
Respiratory N95 / FFP2 Mask (Minimum)Required during weighing outside a fume hood.[1] Prevents inhalation of fine particulates (H335).[1]
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesTyvek sleeves cover the wrist gap between glove and coat, a common exposure point for powders.[1]
Engineering Fume Hood Mandatory for handling quantities >100 mg.[1] Face velocity: 80-100 fpm.[1]
Operational Handling Protocol
Phase A: Storage & Stability
  • Environment: Store at 2–8°C (Refrigerated).

  • Light Sensitivity: Indoles are prone to photo-oxidation (turning pink/brown).[1] Store in amber glass vials or wrap clear vials in aluminum foil.

  • Atmosphere: Hygroscopic potential.[1] Store under inert gas (Argon/Nitrogen) if storing for >1 month.[1]

Phase B: Weighing & Transfer (The Critical Zone)
  • Step 1: De-static the balance area.[1] Static electricity can cause charged powder to "jump," leading to inhalation risk.[1] Use an ionizing fan if available.[1]

  • Step 2: Place a tared weighing boat inside the fume hood.

  • Step 3: Transfer solid using a stainless steel spatula (avoid plastic which generates static).[1]

  • Step 4: Immediately recap the stock vial. Do not leave the stock vial open while adjusting the balance.

Phase C: Reaction Setup
  • Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.[1][4]

  • Acid/Base Note: When dissolving in basic aqueous solutions (e.g., NaOH), the carboxylic acid will deprotonate, increasing water solubility but potentially altering reactivity.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (can cleave the indole ring) and strong bases (exothermic deprotonation).[1]

Workflow Visualization

HandlingProtocol Storage Storage (2-8°C, Dark) Prep Preparation (Don PPE: Goggles, Double Nitrile) Storage->Prep Retrieve Weighing Weighing (Fume Hood + Static Control) Prep->Weighing Transfer Weighing->Storage Reseal & Return Reaction Reaction Setup (Solvent: DMSO/DMF) Weighing->Reaction Dissolve Waste Disposal (Halogenated Organic Waste) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the "Check-In/Check-Out" loop for storage to minimize thermal degradation.

Emergency Response & Spill Management
Scenario A: Dry Powder Spill (< 1g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Ensure goggles and N95 mask are fitted.[1]

  • Containment: Cover spill with a paper towel dampened with isopropyl alcohol (prevents dust dispersion).[1]

  • Cleanup: Wipe up the wet powder.[1] Place materials in a solid waste bag.

  • Decontamination: Wash surface with 10% soap solution, then water.[1]

Scenario B: Eye Exposure
  • Immediate Action: Flush eyes with tepid water for 15 minutes .[1][5]

  • Technique: Hold eyelids open to ensure irrigation behind the eyelid (powder can trap there).[1]

  • Medical: Seek medical attention. Show the SDS (or analog SDS) to the physician.[1]

Waste Disposal Protocol

Strict adherence to environmental regulations for halogenated organics is required.[1]

  • Classification: Halogenated Organic Waste .[1] The bromine atom prevents this from being incinerated in standard non-halogenated streams due to the formation of HBr or brominated dioxins.[1]

  • Segregation: Do not mix with aqueous acid waste.[1]

  • Labeling: Clearly mark container: "Contains Halogenated Organics (Bromo-indole derivative)."

References
  • PubChem. (n.d.).[1] 5-Bromoindole | C8H6BrN | CID 24905.[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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